molecular formula C7H14N2O3 B12407798 N-Acetylornithine-d2

N-Acetylornithine-d2

Cat. No.: B12407798
M. Wt: 176.21 g/mol
InChI Key: JRLGPAXAGHMNOL-JRHBLRTESA-N
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Description

N-Acetylornithine-d2 is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2

InChI Key

JRLGPAXAGHMNOL-JRHBLRTESA-N

Isomeric SMILES

[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N

Canonical SMILES

CC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is N-Acetylornithine-d2 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylornithine-d2, a deuterated derivative of N-Acetylornithine. While specific experimental data for the d2 variant is limited, this document extrapolates from the well-documented properties of N-Acetylornithine, offering insights into its chemical characteristics, biological significance, and relevant experimental methodologies.

Core Chemical Properties

This compound is an isotopically labeled form of N-Acetylornithine, an acetylated derivative of the amino acid ornithine. The deuterium labeling provides a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses.

Quantitative Chemical Data

The following table summarizes the key chemical properties of both this compound and its non-deuterated counterpart, N-Acetyl-L-ornithine.

PropertyThis compoundN-Acetyl-L-ornithineReference
Molecular Formula C₇H₁₂D₂N₂O₃C₇H₁₄N₂O₃[1]
Molecular Weight 176.21 g/mol 174.20 g/mol [1][2]
Monoisotopic Mass 174.100442324 Da[3]
IUPAC Name (2S)-5-amino-2-acetamidopentanoic acid-d2(2S)-5-amino-2-acetamidopentanoic acid[2]
Synonyms Na-Acetyl-L-ornithine-d2N-acetylornithine, N2-acetyl-L-ornithine
CAS Number 6205-08-9
Water Solubility 100 mg/mL (574.05 mM)
DMSO Solubility InsolubleInsoluble
pKa (strongest acidic) 3.815
pKa (strongest basic) 9.904

Biological Significance and Metabolic Pathways

N-Acetylornithine is a key intermediate in the biosynthesis of arginine from glutamate in microorganisms and plants. It also plays a role in the urea cycle and the metabolism of amino groups. In humans, it is a minor component of deproteinized blood plasma and is found in urine.

Arginine Biosynthesis Pathway

N-Acetylornithine is a central molecule in the cyclic pathway of arginine biosynthesis. The pathway involves the acetylation of glutamate, which then undergoes a series of reactions to form N-Acetylornithine. This is subsequently converted to ornithine, a direct precursor of arginine.

Arginine_Biosynthesis Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate Acetyl-CoA N_Acetylglutamyl_P N-Acetylglutamyl- phosphate N_Acetylglutamate->N_Acetylglutamyl_P ATP N_Acetylglutamate_semialdehyde N-Acetylglutamate semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NADPH N_Acetylornithine N-Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Glutamate Ornithine Ornithine N_Acetylornithine->Ornithine H₂O Citrulline Citrulline Ornithine->Citrulline Carbamoyl phosphate Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Aspartate + ATP Arginine Arginine Argininosuccinate->Arginine Fumarate

Caption: Simplified pathway of Arginine biosynthesis.

N-Acetylornithine Metabolism

N-Acetylornithine can be acted upon by two key enzymes: Acetylornithine deacetylase and Acetylornithine transaminase.

  • Acetylornithine deacetylase (AOD) hydrolyzes N-Acetylornithine to yield ornithine and acetate. This reaction is a critical step in recycling the acetyl group in the arginine biosynthesis cycle.

  • Acetylornithine transaminase (ACOAT) transfers the amino group from N-Acetylornithine to 2-oxoglutarate, producing N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.

N_Acetylornithine_Metabolism cluster_deacetylase Acetylornithine Deacetylase cluster_transaminase Acetylornithine Transaminase NAO_d N-Acetylornithine Ornithine Ornithine NAO_d->Ornithine H₂O Acetate Acetate NAO_d->Acetate NAO_t N-Acetylornithine NAGS N-Acetyl-L-glutamate 5-semialdehyde NAO_t->NAGS Oxoglutarate 2-Oxoglutarate Glutamate L-Glutamate Oxoglutarate->Glutamate

Caption: Enzymatic reactions involving N-Acetylornithine.

Experimental Protocols

Synthesis of Nδ-Acetylornithine

This protocol describes the chemical synthesis of Nδ-acetylornithine, a structural isomer of Nα-acetylornithine.

Materials:

  • L-Ornithine monohydrochloride

  • 4-Nitrophenyl acetate

  • 2 M NaOH

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 0.5 g (5.95 mmol) of L-Ornithine monohydrochloride in 5 mL of water.

  • Adjust the pH of the solution to 11 with 2 M NaOH.

  • Add 1.07 g (11.9 mmol) of 4-Nitrophenyl acetate to the solution and stir the mixture on ice.

  • Continue stirring at room temperature for 4 hours.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Dissolve the residue in 2 mL of water.

  • Partition the aqueous solution repeatedly with ethyl acetate to remove impurities. The product remains in the aqueous phase.

Extraction and Analysis from Biological Samples

This outlines a general workflow for the extraction and analysis of N-Acetylornithine from plant tissue, which can be adapted for other biological matrices.

Experimental_Workflow Sample Biological Sample (e.g., Plant Leaves) Homogenization Homogenization (e.g., in Methanol) Sample->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Supernatant Collect Supernatant Extraction->Supernatant Derivatization Derivatization (e.g., with PITC) Supernatant->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis

Caption: General workflow for N-Acetylornithine analysis.

Detailed Steps:

  • Sample Preparation: Homogenize the biological sample in a suitable solvent, such as methanol, to precipitate proteins and extract metabolites.

  • Extraction: Centrifuge the homogenate to pellet the precipitated material. Collect the supernatant containing the extracted metabolites.

  • Derivatization (Optional but often necessary for GC-MS): The extracted N-Acetylornithine may be derivatized to increase its volatility and improve chromatographic separation. Phenylisothiocyanate (PITC) can be used for this purpose.

  • Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This compound would serve as an excellent internal standard for accurate quantification. The mass transitions for both the analyte and the deuterated standard would need to be optimized on the mass spectrometer.

Conclusion

This compound is a valuable tool for researchers in metabolomics and drug development. Its properties, largely inferred from its non-deuterated analog, place it as a key player in amino acid metabolism. The provided information on its chemical properties, biological roles, and analytical methodologies serves as a foundational guide for its application in scientific research. The use of stable isotope-labeled standards like this compound is crucial for robust and accurate quantification in complex biological systems.

References

The Role of N-Acetylornithine-d2 in Arginine and Proline Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of N-Acetylornithine-d2 as a stable isotope tracer in the study of arginine and proline metabolism. Arginine and proline are amino acids with critical functions in numerous physiological processes, including protein synthesis, cell signaling, and immune response. Dysregulation of their metabolism is implicated in various diseases, making the elucidation of these pathways a key area of research. The use of deuterated N-Acetylornithine (this compound) offers a powerful tool for metabolic flux analysis, enabling precise quantification of the dynamic interplay between these interconnected metabolic pathways. This document details the metabolic pathways, provides experimental protocols for tracer studies using this compound, presents illustrative quantitative data, and includes visualizations of the relevant biochemical routes and experimental workflows.

Introduction to Arginine and Proline Metabolism

Arginine and proline metabolism are central to cellular nitrogen and carbon balance. These pathways are interconnected through the common intermediate, ornithine. The key metabolic routes are summarized below:

  • Arginine Biosynthesis: In mammals, arginine is synthesized from glutamate, glutamine, and proline, primarily through the intestinal-renal axis. The urea cycle also plays a central role in arginine metabolism, where arginase hydrolyzes arginine to ornithine and urea.

  • Proline Biosynthesis: Proline can be synthesized from glutamate or ornithine. The conversion of ornithine to proline is a key intersection point between the two amino acid metabolic pathways.

  • N-Acetylornithine as an Intermediate: N-Acetylornithine is a crucial intermediate in the biosynthesis of ornithine from glutamate in many organisms. It is formed from N-acetylglutamate and is subsequently converted to N-acetylornithine, which is then deacetylated to yield ornithine.

The bidirectional nature of these pathways necessitates advanced techniques to understand the net flux of metabolites under different physiological and pathological conditions. Stable isotope tracers, such as this compound, are invaluable for these studies.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of N-Acetylornithine where two hydrogen atoms have been replaced by deuterium. When introduced into a biological system, the deuterium label allows for the tracking of the acetylornithine molecule and its downstream metabolites through the arginine and proline metabolic pathways.

The primary application of this compound is in metabolic flux analysis. By measuring the incorporation of the deuterium label into downstream metabolites such as ornithine, citrulline, arginine, and proline using mass spectrometry, researchers can quantify the rate of metabolic reactions and determine the relative contributions of different pathways to the synthesis of these amino acids.

Key Metabolic Pathways and Experimental Workflow

Arginine and Proline Metabolic Pathways

The following diagram illustrates the central metabolic pathways involving N-Acetylornithine and its connection to arginine and proline metabolism.

Arginine_Proline_Metabolism cluster_glutamate Glutamate Pathway cluster_urea Urea Cycle & Arginine Synthesis cluster_proline Proline Metabolism Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl-CoA P5CS P5C Synthase Glutamate->P5CS NAcGlutamate N-Acetylglutamate NAGS->NAcGlutamate NAGK N-Acetylglutamate Kinase (NAGK) NAcGlutamate->NAGK ATP NAcGlutamateP N-Acetylglutamyl- 5-phosphate NAGK->NAcGlutamateP ADP NAGPR N-Acetylglutamyl- phosphate Reductase (NAGPR) NAcGlutamateP->NAGPR NADPH NAcGlutamateSA N-Acetylglutamate- 5-semialdehyde NAGPR->NAcGlutamateSA NADP+ ACOAT Acetylornithine Transaminase (ACOAT) NAcGlutamateSA->ACOAT Glutamate NAcOrnithine N-Acetylornithine ACOAT->NAcOrnithine a-Ketoglutarate NAOD N-Acetylornithine Deacetylase (NAOD) NAcOrnithine->NAOD H2O Ornithine Ornithine OTC Ornithine Transcarbamoylase (OTC) Ornithine->OTC Carbamoyl Phosphate OAT Ornithine Aminotransferase (OAT) Ornithine->OAT a-Ketoglutarate Citrulline Citrulline ASS Argininosuccinate Synthetase (ASS) Citrulline->ASS Aspartate, ATP Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine Arginase Arginase Arginine->Arginase H2O Urea Urea OTC->Citrulline ASS->Argininosuccinate AMP, PPi ASL->Arginine Fumarate Arginase->Ornithine Arginase->Urea Proline Proline P5C Pyrroline-5- Carboxylate (P5C) Proline->P5C P5CR P5C Reductase P5C->P5CR NADPH OAT->P5C Glutamate P5CS->P5C P5CR->Proline NAOD->Ornithine Acetate Tracer This compound (Tracer) Tracer->NAcOrnithine Introduction

Caption: Arginine and Proline Metabolic Pathways.

Experimental Workflow for this compound Tracer Analysis

The following diagram outlines a typical experimental workflow for a metabolomics study using this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation & Tracer Administration cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis cell_culture Cell Culture or Animal Model tracer_admin Administer This compound cell_culture->tracer_admin incubation Incubation/ Time Course tracer_admin->incubation quenching Metabolic Quenching (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction (e.g., solvent precipitation) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration isotope_correction Isotope Correction for Natural Abundance peak_integration->isotope_correction flux_analysis Metabolic Flux Analysis isotope_correction->flux_analysis

Caption: Experimental Workflow for Tracer Analysis.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of deuterated N-acetylornithine is beyond the scope of this guide. However, it can be synthesized from commercially available deuterated precursors using established organic chemistry methods. For instance, deuterated ornithine can be acetylated using deuterated acetic anhydride.

Cell Culture and Tracer Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Tracer Medium Preparation: Prepare the experimental medium by supplementing the appropriate base medium (e.g., DMEM) with dialyzed fetal bovine serum and this compound at a final concentration of, for example, 100 µM.

  • Tracer Administration: At the start of the experiment, remove the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the tracer-containing medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

Metabolite Extraction
  • Metabolic Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl solution. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Sample Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as 50% acetonitrile.

  • LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. A typical mobile phase system consists of:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A gradient from high organic to high aqueous is used to elute the polar compounds.

  • MS/MS Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire data in both full scan mode (to detect all ions) and targeted MS/MS mode (to confirm the identity of metabolites and quantify isotopologues).

    • The mass transitions for this compound and its expected downstream labeled metabolites should be determined beforehand using authentic standards.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues using appropriate software (e.g., vendor-specific software or open-source tools like XCMS).

  • Isotope Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N) to accurately determine the enrichment from the tracer.

  • Metabolic Flux Analysis: Use the corrected isotopologue distribution data to calculate metabolic fluxes through the pathways of interest. This can be done using specialized software packages (e.g., INCA, Metran).

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical this compound tracer experiment in a cancer cell line known to have altered arginine metabolism. This data is for demonstrative purposes to show how results from such an experiment would be structured.

Table 1: Illustrative Isotope Enrichment in Arginine and Proline Pathway Metabolites following this compound Tracing

MetaboliteTime (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)
N-Acetylornithine 099.80.20.0
425.35.169.6
245.21.193.7
Ornithine 099.50.50.0
485.12.312.6
2460.73.535.8
Citrulline 099.60.40.0
492.31.16.6
2475.42.022.6
Arginine 099.40.60.0
495.80.93.3
2488.11.510.4
Proline 099.70.30.0
498.20.51.3
2494.50.84.7

M+0, M+1, and M+2 represent the isotopologues with zero, one, or two deuterium atoms, respectively.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for investigating the complexities of arginine and proline metabolism. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers to design and execute their own metabolic flux analysis studies. By applying these techniques, scientists can gain deeper insights into the metabolic reprogramming that occurs in various diseases, paving the way for the development of novel therapeutic strategies targeting these critical metabolic pathways.

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathway of N-Acetylornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine is a critical intermediate in the biosynthesis of the amino acid L-arginine in many organisms, including bacteria, archaea, and plants. In prokaryotes, it is a key component of both the linear and cyclic pathways of arginine synthesis. While not a central metabolite in mammals, the study of its pathway provides valuable insights into microbial metabolism and potential targets for antimicrobial drug development. This guide provides a comprehensive overview of the biosynthesis and metabolic fate of N-α-acetyl-L-ornithine, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used in its investigation.

Introduction

N-Acetylornithine is a derivative of the amino acid ornithine, where an acetyl group is attached to the alpha-amino group (Nα-acetylornithine). Its primary role is as a precursor in the synthesis of L-arginine, a semi-essential amino acid involved in protein synthesis, the urea cycle, and as a precursor for nitric oxide and polyamines. The acetylation of intermediates in the arginine biosynthetic pathway in prokaryotes is thought to prevent their spontaneous cyclization, thus separating this pathway from proline biosynthesis.[1] This guide will focus on the core biosynthetic and metabolic pathways of Nα-acetylornithine. A related compound, Nδ-acetylornithine, is a plant metabolite involved in defense responses and is synthesized by a distinct pathway.[2]

Biosynthesis of N-Acetylornithine

The biosynthesis of N-Acetylornithine is the initial phase of the arginine biosynthetic pathway in many microorganisms. It begins with the acetylation of L-glutamate and proceeds through several enzymatic steps to yield N-Acetylornithine.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of N-Acetylornithine are:

  • N-Acetylglutamate Synthase (NAGS) / Amino-Acid N-Acetyltransferase (EC 2.3.1.1): This enzyme catalyzes the first committed step in arginine biosynthesis in organisms with a linear pathway. It facilitates the transfer of an acetyl group from acetyl-CoA to L-glutamate, forming N-acetylglutamate (NAG).[3][4] In some bacteria, a bifunctional enzyme exists that also catalyzes the subsequent step.[5]

  • N-Acetylglutamate Kinase (NAGK) (EC 2.7.2.8): NAGK phosphorylates N-acetylglutamate to produce N-acetyl-gamma-glutamyl-phosphate.

  • N-Acetyl-gamma-glutamyl-phosphate Reductase (EC 1.2.1.38): This enzyme reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-5-semialdehyde.

  • Acetylornithine Aminotransferase (ACOAT) / N-Acetylornithine:2-oxoglutarate 5-aminotransferase (EC 2.6.1.11): ACOAT catalyzes the reversible transamination of N-acetylglutamate-5-semialdehyde to form N-acetylornithine. This reaction typically uses glutamate as the amino donor.

The overall biosynthetic pathway from L-glutamate to N-Acetylornithine is depicted below:

cluster_0 Biosynthesis of N-Acetylornithine L-Glutamate L-Glutamate N-Acetylglutamate N-Acetylglutamate L-Glutamate->N-Acetylglutamate NAGS N-Acetyl-gamma-glutamyl-phosphate N-Acetyl-gamma-glutamyl-phosphate N-Acetylglutamate->N-Acetyl-gamma-glutamyl-phosphate NAGK CoA CoA N-Acetylglutamate->CoA N-Acetylglutamate-5-semialdehyde N-Acetylglutamate-5-semialdehyde N-Acetyl-gamma-glutamyl-phosphate->N-Acetylglutamate-5-semialdehyde N-Acetyl-gamma-glutamyl-phosphate Reductase ADP ADP N-Acetyl-gamma-glutamyl-phosphate->ADP N-Acetylornithine N-Acetylornithine N-Acetylglutamate-5-semialdehyde->N-Acetylornithine ACOAT NADP+ NADP+ N-Acetylglutamate-5-semialdehyde->NADP+ 2-Oxoglutarate 2-Oxoglutarate N-Acetylornithine->2-Oxoglutarate Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-Acetylglutamate ATP ATP ATP->N-Acetyl-gamma-glutamyl-phosphate NADPH NADPH NADPH->N-Acetylglutamate-5-semialdehyde Glutamate Glutamate Glutamate->N-Acetylornithine

Figure 1: Biosynthetic pathway of N-Acetylornithine.

Metabolic Pathways of N-Acetylornithine

Once synthesized, N-Acetylornithine is a key intermediate in the production of L-ornithine, which then proceeds to form L-arginine. There are two main pathways for the metabolism of N-Acetylornithine in microorganisms: the linear pathway and the cyclic pathway.

Linear Pathway

In the linear pathway, which is common in many bacteria like Escherichia coli, the acetyl group of N-acetylornithine is removed to produce L-ornithine and acetate.

  • N-Acetylornithine Deacetylase (NAOD) / Acetylornithinase (ArgE) (EC 3.5.1.16): This enzyme catalyzes the hydrolysis of N-acetyl-L-ornithine to yield L-ornithine and acetate. This is a critical and unique step in bacterial arginine synthesis and is absent in mammals, making it a potential target for antibiotics.

cluster_1 Linear Metabolic Pathway N-Acetylornithine N-Acetylornithine L-Ornithine L-Ornithine N-Acetylornithine->L-Ornithine N-Acetylornithine Deacetylase (ArgE) Acetate Acetate L-Ornithine->Acetate H2O H2O H2O->L-Ornithine

Figure 2: Linear metabolic pathway of N-Acetylornithine.
Cyclic Pathway

In the cyclic pathway, the acetyl group from N-acetylornithine is transferred to glutamate to regenerate N-acetylglutamate, which can then re-enter the biosynthetic pathway. This recycling of the acetyl group is a more efficient process.

  • Ornithine Acetyltransferase (OAT) / Glutamate N-acetyltransferase (ArgJ) (EC 2.3.1.35): This enzyme catalyzes the transfer of the acetyl group from N-acetyl-L-ornithine to L-glutamate, producing L-ornithine and N-acetyl-L-glutamate. Some OATs are bifunctional and can also catalyze the initial acetylation of glutamate from acetyl-CoA.

cluster_2 Cyclic Metabolic Pathway N-Acetylornithine N-Acetylornithine L-Ornithine L-Ornithine N-Acetylornithine->L-Ornithine Ornithine Acetyltransferase (ArgJ) N-Acetylglutamate N-Acetylglutamate L-Ornithine->N-Acetylglutamate L-Glutamate L-Glutamate L-Glutamate->L-Ornithine

Figure 3: Cyclic metabolic pathway of N-Acetylornithine.

Regulation of the Pathway

The biosynthesis of N-Acetylornithine and its subsequent conversion to arginine is tightly regulated to meet the cell's metabolic needs. In many microorganisms and plants, N-acetylglutamate synthase (NAGS) is allosterically inhibited by L-arginine, the end product of the pathway. This feedback inhibition prevents the overproduction of arginine. Conversely, in vertebrates, NAGS is activated by arginine, where its product, N-acetylglutamate, is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first enzyme of the urea cycle.

N-Acetylornithine in Different Organisms

  • Prokaryotes: N-Acetylornithine is a central intermediate in arginine biosynthesis in most bacteria and archaea, utilizing either the linear or cyclic pathway. The enzymes of this pathway are considered promising targets for the development of new antibiotics.

  • Plants: Plants primarily use a cyclic pathway for ornithine biosynthesis. However, evidence for a linear pathway involving N-acetylornithine deacetylase has also been demonstrated in Arabidopsis thaliana, where it plays a role in ornithine homeostasis and reproductive development. Additionally, plants produce Nδ-acetylornithine as a defense metabolite in response to jasmonate signaling.

  • Mammals: Mammals do not synthesize arginine via the N-acetylated intermediates pathway and lack the key enzyme N-acetylornithine deacetylase. Arginine is synthesized from citrulline, primarily in the kidneys. N-acetylglutamate is synthesized by NAGS and functions as an essential cofactor for the urea cycle.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes involved in N-Acetylornithine metabolism.

EnzymeOrganismSubstrate(s)KmVmax or kcatReference(s)
N-Acetylornithine Deacetylase (ArgE)Escherichia coliNα-acetyl-L-ornithine1.1 mM140 µmol/min/mg
N-Acetylornithine Deacetylase (ArgE)Escherichia coliN5,N5-di-methyl Nα-acetyl-L-ornithine-kcat/Km = 7.32 x 104 M-1s-1
N-Acetylornithine Aminotransferase (Slr1022)Synechocystis sp. PCC6803N-acetylornithine0.23 ± 0.02 mM-
N-Acetylornithine Aminotransferase (Slr1022)Synechocystis sp. PCC68032-oxoglutarate0.31 ± 0.04 mM-

Experimental Protocols

Assay for N-Acetylornithine Deacetylase (ArgE) Activity

A common method to determine the activity of N-acetylornithine deacetylase is a spectrophotometric assay that follows the hydrolysis of the amide bond.

Principle: The decrease in absorbance at 214 nm, corresponding to the cleavage of the amide bond in N-acetylornithine, is monitored over time.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), the purified ArgE enzyme, and water.

  • Initiate the reaction by adding the substrate, N-acetylornithine.

  • Immediately monitor the decrease in absorbance at 214 nm using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of N-acetylornithine per minute under the specified conditions.

Note: Due to potential substrate inhibition at higher concentrations, the concentration of N-acetylornithine should be kept below 50 mM in kinetic experiments.

Ninhydrin-Based Assay for ArgE Activity

An alternative colorimetric assay can be used, which is particularly useful for screening potential inhibitors that absorb in the UV region.

Principle: Ninhydrin reacts with the free amine of the product, L-ornithine, to form a colored compound (Ruhemann's purple), which can be quantified spectrophotometrically.

Procedure:

  • Perform the enzymatic reaction as described above.

  • Stop the reaction at various time points by adding an acid (e.g., trichloroacetic acid).

  • Add ninhydrin reagent to the reaction mixture and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Create a standard curve using known concentrations of L-ornithine to determine the amount of product formed.

A detailed protocol for this assay, including the synthesis of a substrate analog, has been described.

cluster_3 Experimental Workflow: ArgE Activity Assay Start Start Prepare Reaction Mix Prepare Reaction Mixture (Buffer, Enzyme) Start->Prepare Reaction Mix Add Substrate Add N-Acetylornithine Prepare Reaction Mix->Add Substrate Incubate Incubate at Optimal Temperature Add Substrate->Incubate Stop Reaction Stop Reaction (e.g., add acid) Incubate->Stop Reaction Add Ninhydrin Add Ninhydrin Reagent Stop Reaction->Add Ninhydrin Heat Heat to Develop Color Add Ninhydrin->Heat Measure Absorbance Measure Absorbance (e.g., 570 nm) Heat->Measure Absorbance Analyze Data Analyze Data against Standard Curve Measure Absorbance->Analyze Data End End Analyze Data->End

Figure 4: Workflow for a ninhydrin-based ArgE activity assay.

Conclusion

The biosynthesis and metabolic pathways of N-Acetylornithine are fundamental to arginine production in a wide range of organisms. The enzymes involved, particularly N-acetylornithine deacetylase (ArgE), represent attractive targets for the development of novel antimicrobial agents due to their absence in mammals. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers in microbiology, biochemistry, and drug discovery. This guide has provided a detailed overview of the core aspects of N-Acetylornithine metabolism, offering a valuable resource for professionals in these fields.

References

N-Acetylornithine-d2 as a Tracer in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and polyamines, making it a crucial node in cellular nitrogen metabolism. The deuterated analog, N-Acetylornithine-d2, is commercially available and presents a powerful, yet currently underutilized, tool for tracing the metabolic fate of ornithine and related compounds. This technical guide provides a comprehensive overview of the prospective use of this compound as a tracer in metabolic studies, with a focus on the urea cycle and polyamine biosynthesis. While direct literature on the application of this compound is sparse, the methodologies presented herein are based on well-established principles of stable isotope tracing and can be adapted for both in vitro and in vivo experimental systems.

Metabolic Pathways of Interest

This compound can be used to trace the flux through several critical metabolic pathways. The deuterium label allows for the tracking of the molecule and its downstream metabolites by mass spectrometry.

Urea Cycle

The urea cycle is the primary pathway for the detoxification of ammonia in mammals, converting it to the less toxic compound urea, which is then excreted.[1][2] Ornithine is a central intermediate in this cycle.[3] By introducing this compound, which can be deacetylated to form ornithine-d2, researchers can trace the incorporation of the labeled ornithine into the urea cycle intermediates. This allows for the quantification of the rate of urea synthesis and the activity of key enzymes in the pathway.[4]

Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in cell growth, proliferation, and differentiation.[5] Ornithine is the direct precursor for the synthesis of putrescine, the first committed step in polyamine biosynthesis, which is catalyzed by ornithine decarboxylase (ODC). Tracing with this compound can elucidate the rate of polyamine synthesis and how this pathway is regulated under various physiological and pathological conditions.

Experimental Protocols

The following protocols are proposed for the use of this compound as a metabolic tracer. These are generalized methodologies and should be optimized for specific experimental systems and research questions.

In Vitro Metabolic Tracing in Hepatocytes

This protocol describes the use of this compound to study urea cycle and polyamine synthesis flux in a hepatocyte cell culture model.

1. Cell Culture and Treatment:

  • Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in the appropriate medium and conditions until they reach the desired confluency.

  • The day before the experiment, replace the medium with a fresh medium to ensure nutrient consistency.

  • On the day of the experiment, replace the medium with a custom medium containing this compound at a final concentration of 100-500 µM. The exact concentration should be determined empirically.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the label into downstream metabolites.

2. Sample Collection and Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture, such as 80% methanol, to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

In Vivo Metabolic Tracing in a Mouse Model

This protocol outlines a procedure for an in vivo study to track the metabolism of this compound in a mouse model.

1. Animal Handling and Tracer Administration:

  • Acclimate mice to the experimental conditions for at least one week.

  • Fast the mice overnight (12-16 hours) before the experiment to reduce the contribution of dietary amino acids.

  • Administer this compound via intravenous (IV) bolus injection or continuous infusion. For a bolus injection, a dose of 10-50 mg/kg can be used as a starting point. For continuous infusion, a rate of 0.1-1 mg/kg/min can be tested. The tracer should be dissolved in a sterile saline solution.

2. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

  • At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, kidney, small intestine).

  • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Process blood samples to separate plasma.

3. Metabolite Extraction from Tissues and Plasma:

  • Homogenize the frozen tissues in a cold solvent, such as 80% methanol.

  • For plasma samples, precipitate proteins by adding a cold organic solvent like methanol or acetonitrile.

  • Centrifuge the tissue homogenates and plasma samples to remove proteins and cellular debris.

  • Collect the supernatant and dry it as described in the in vitro protocol.

  • Resuspend the dried extracts for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of this compound and its labeled metabolites.

1. Sample Preparation:

  • The resuspended metabolite extracts can be directly injected or may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.

2. Liquid Chromatography:

  • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids and their derivatives.

  • A typical mobile phase system would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile).

  • A gradient elution will likely be necessary to achieve good separation of all target analytes.

3. Mass Spectrometry:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the analytes.

  • The specific precursor and product ion transitions for this compound and its expected downstream metabolites will need to be determined by infusing pure standards.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Urea Cycle Intermediates in Hepatocytes

MetaboliteTime (hours)Isotopic Enrichment (M+2, %)
Ornithine215.2 ± 1.8
845.7 ± 3.5
2460.1 ± 4.2
Citrulline25.8 ± 0.9
825.3 ± 2.1
2442.6 ± 3.7
Argininosuccinate22.1 ± 0.5
812.9 ± 1.5
2428.4 ± 2.9
Arginine21.5 ± 0.4
810.2 ± 1.1
2422.7 ± 2.3
Urea20.8 ± 0.2
85.6 ± 0.7
2415.9 ± 1.8

Table 2: Prospective Metabolic Flux Rates in Mouse Liver

PathwayFlux Rate (µmol/g/h)
Ornithine appearance from N-Acetylornithine5.2 ± 0.6
Urea synthesis25.8 ± 2.9
Putrescine synthesis0.9 ± 0.1
Spermidine synthesis0.5 ± 0.07
Spermine synthesis0.3 ± 0.04

Visualization of Pathways and Workflows

Graphviz diagrams can be used to illustrate the metabolic pathways and experimental workflows.

Urea_Cycle_Tracer NAO_d2 This compound Orn_d2 Ornithine-d2 NAO_d2->Orn_d2 Deacetylation Citrulline_d2 Citrulline-d2 Orn_d2->Citrulline_d2 Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Citrulline_d2 Argininosuccinate_d2 Argininosuccinate-d2 Citrulline_d2->Argininosuccinate_d2 Aspartate Aspartate Aspartate->Argininosuccinate_d2 Fumarate Fumarate Argininosuccinate_d2->Fumarate Arginine_d2 Arginine-d2 Argininosuccinate_d2->Arginine_d2 Arginine_d2->Orn_d2 Urea_d2 Urea-d2 Arginine_d2->Urea_d2

Caption: Urea Cycle showing the incorporation of the d2 label from this compound.

Polyamine_Synthesis_Tracer NAO_d2 This compound Orn_d2 Ornithine-d2 NAO_d2->Orn_d2 Deacetylation Putrescine_d2 Putrescine-d2 Orn_d2->Putrescine_d2 ODC Spermidine_d2 Spermidine-d2 Putrescine_d2->Spermidine_d2 Spermine_d2 Spermine-d2 Spermidine_d2->Spermine_d2 In_Vitro_Workflow Start Culture Hepatocytes Add_Tracer Add this compound Start->Add_Tracer Incubate Incubate (Time Course) Add_Tracer->Incubate Collect_Samples Collect Cells and Media Incubate->Collect_Samples Extract Extract Metabolites Collect_Samples->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data_Analysis Data Analysis and Flux Calculation Analyze->Data_Analysis

References

The Lynchpin of Arginine Synthesis: A Technical Guide to the Cellular Functions of N-Acetylornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine (NAO) is a critical, yet often overlooked, intermediate in cellular metabolism, primarily recognized for its indispensable role in the biosynthesis of arginine in a wide array of organisms, including bacteria and plants. This technical guide provides an in-depth exploration of the cellular functions of N-acetylornithine, detailing its involvement in metabolic pathways, the enzymes that govern its transformations, and its emerging roles in cellular defense and regulation. By presenting comprehensive quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes, this document serves as a vital resource for researchers and professionals engaged in the study of amino acid metabolism, antibiotic development, and plant sciences.

Introduction

N-Acetylornithine is a non-proteinogenic amino acid that functions as a key intermediate in the linear and cyclic pathways of arginine biosynthesis. The acetylation of the α-amino group of ornithine prevents it from undergoing premature cyclization or serving as a substrate for unintended enzymatic reactions, thereby ensuring its directed conversion to arginine. The metabolism of N-acetylornithine is tightly regulated and involves a series of enzymatic steps that are highly conserved across different biological kingdoms. Understanding the function and regulation of N-acetylornithine is not only fundamental to deciphering the intricacies of amino acid metabolism but also holds significant potential for the development of novel therapeutic agents, particularly antibiotics targeting essential bacterial pathways.

Metabolic Pathways Involving N-Acetylornithine

N-Acetylornithine is a central player in the metabolic pathways leading to the synthesis of arginine. In many bacteria and plants, this occurs through a series of reactions involving several key enzymes.

Arginine Biosynthesis Pathway (Linear)

The linear pathway of arginine biosynthesis is prominent in many bacteria, such as Escherichia coli. In this pathway, N-acetylornithine is a key intermediate that is ultimately deacylated to yield ornithine, a direct precursor to arginine.

Arginine_Biosynthesis_Linear Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS NAGP N-Acetylglutamyl- phosphate NAG->NAGP NAGK NAGSA N-Acetylglutamate- semialdehyde NAGP->NAGSA NAGPR NAO N-Acetylornithine NAGSA->NAO ACOAT Ornithine Ornithine NAO->Ornithine AOD Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL Arginine_Biosynthesis_Cyclic Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS NAO N-Acetylornithine NAG->NAO ... NAO->Glutamate OAT Ornithine Ornithine NAO->Ornithine OAT Arginine Arginine Ornithine->Arginine ... Plant_Defense_Pathway MeJA Methyl Jasmonate Ornithine Ornithine MeJA->Ornithine Induces NAO_delta Nδ-Acetylornithine Ornithine->NAO_delta NATA1 Defense Plant Defense (e.g., anti-herbivore) NAO_delta->Defense AOD_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reaction Mix (Buffer, Substrate) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare ArgE Enzyme Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (Acetic Acid) Incubate->Stop Ninhydrin Add Ninhydrin Solution Stop->Ninhydrin Heat Heat at 100°C Ninhydrin->Heat Measure Measure Absorbance at 570 nm Heat->Measure HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_quant Quantification Harvest Harvest Plant Tissue Grind Grind in Liquid N2 Harvest->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Inject Inject Sample Centrifuge->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantify Nδ-Acetylornithine Detect->Quantify Standard Prepare Standard Curve Standard->Quantify

N-Acetylornithine-d2: A Technical Guide for Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantitative analyses, as they effectively compensate for variations in sample preparation and matrix effects.[1] N-Acetylornithine-d2, the deuterium-labeled analog of N-acetylornithine, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research, detailing its role in metabolic pathways, experimental protocols for its use, and relevant quantitative data.

N-acetylornithine is a key intermediate in several metabolic pathways, including the biosynthesis of arginine and proline.[2] Its quantification is crucial for understanding the regulation of these pathways and their alterations in various physiological and pathological states.

Core Applications in Metabolomics

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous N-acetylornithine.[1] By adding a known amount of this compound to a biological sample, the ratio of the analyte to the internal standard can be measured, allowing for accurate determination of the analyte's concentration, irrespective of sample loss during preparation or variations in ionization efficiency.[3]

Key Advantages of this compound as an Internal Standard:
  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to endogenous N-acetylornithine, ensuring co-elution during chromatography and similar ionization behavior in the mass spectrometer.

  • Mass Difference: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer without isotopic overlap.

  • Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the biological matrix.

Metabolic Pathways Involving N-Acetylornithine

N-acetylornithine is a crucial node in amino acid metabolism, primarily involved in the biosynthesis of arginine and proline, and the catabolism of arginine. Understanding these pathways is essential for interpreting quantitative data on N-acetylornithine levels.

Arginine Biosynthesis Pathway

In many organisms, the synthesis of arginine from glutamate involves N-acetylated intermediates to prevent spontaneous cyclization. N-acetylornithine is a key intermediate in this linear pathway.

Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N-Acetylglutamyl- phosphate N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_SA N-Acetylglutamate- semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_SA NAGPR N_Acetylornithine N-Acetylornithine N_Acetylglutamate_SA->N_Acetylornithine NAOAT Ornithine Ornithine N_Acetylornithine->Ornithine NAOD/OAT Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASSY Arginine Arginine Argininosuccinate->Arginine ASL

Arginine Biosynthesis Pathway from Glutamate.
Ornithine Metabolism and its Fates

Ornithine, derived from N-acetylornithine, is a central molecule with several metabolic fates, including its role in the urea cycle and as a precursor for polyamine and proline synthesis.

cluster_arginine Arginine Metabolism cluster_urea Urea Cycle cluster_polyamine Polyamine Synthesis cluster_proline Proline Synthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea N_Acetylornithine N-Acetylornithine N_Acetylornithine->Ornithine NAOD Citrulline Citrulline Ornithine->Citrulline OTC Putrescine Putrescine Ornithine->Putrescine ODC Glutamate_SA Glutamate- semialdehyde Ornithine->Glutamate_SA OAT Citrulline->Arginine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Proline Proline Glutamate_SA->Proline

Metabolic Fates of Ornithine.

Experimental Protocols

The following section outlines a representative experimental workflow for the quantification of N-acetylornithine in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methodologies for the analysis of amino acids and their derivatives by LC-MS/MS.

Experimental Workflow

Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Workflow for N-Acetylornithine Quantification.
Detailed Methodology

1. Materials and Reagents:

  • N-Acetylornithine (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Standard Solution Preparation:

  • Prepare stock solutions of N-acetylornithine and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the N-acetylornithine stock solution.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like N-acetylornithine.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-acetylornithine and this compound need to be optimized.

5. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards.

  • The concentration of N-acetylornithine in the biological samples is determined by interpolating the peak area ratio from the calibration curve.

Quantitative Data

The following tables provide representative quantitative data for an LC-MS/MS method for N-acetylornithine using this compound as an internal standard. Please note that these values are illustrative and should be determined for each specific instrument and assay.

Table 1: Mass Spectrometry Parameters (Illustrative)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylornithine175.170.115
This compound177.172.115
Table 2: Method Validation Parameters (Illustrative)
ParameterValue
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Conclusion

This compound is an essential tool for accurate and precise quantification of N-acetylornithine in metabolomics research. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation, which is crucial for elucidating the role of N-acetylornithine in health and disease. The detailed understanding of its position in metabolic pathways, combined with robust and validated analytical methods, will continue to advance research in areas such as inborn errors of metabolism, nutritional science, and drug development. This guide provides the foundational knowledge and a practical framework for the successful implementation of this compound in metabolomics studies.

References

N-Acetylornithine-d2: A Technical Guide to Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylornithine-d2, a deuterated stable isotope of N-Acetylornithine. N-Acetylornithine is an intermediate in the biosynthesis of arginine and proline.[1] Deuterated analogs like this compound are valuable tools in metabolic research, serving as internal standards for quantitative analysis by mass spectrometry (MS) or as tracers in metabolic flux studies.[2] This document details the commercial sources for this compound and presents a proposed chemical synthesis route with a detailed experimental protocol.

Commercial Availability

This compound is available from several specialized chemical suppliers as a reference standard for research purposes. The compound is typically sold in small quantities (milligram scale). Below is a summary of known commercial sources.

SupplierProduct Name / Catalog NumberAvailable QuantitiesPrice (USD)
Toronto Research Chemicals (TRC) N-Acetyl-L-ornithine-d2 / A1872421 mg, 5 mg, 25 mgInquire
LGC Standards NAlpha-Acetyl-L-ornithine-d2 / TRC-A1872421 mg, 5 mg, 25 mgInquire
Clinivex Nα-Acetyl-L-ornithine-d2Not SpecifiedInquire[3]
Santa Cruz Biotechnology, Inc. Nα-Acetyl-L-ornithine-d2 / sc-223602Not SpecifiedInquire[4]
Mithridion NAlpha-Acetyl-L-ornithine-d2 5mg5 mg$1,213.28[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.

Chemical Synthesis of Nα-Acetyl-L-ornithine-d2

While detailed synthesis protocols for the deuterated form are not widely published, a robust synthesis can be achieved through the selective Nα-acetylation of commercially available L-Ornithine-d2. The general strategy involves reacting the deuterated ornithine with an acetylating agent under conditions that favor modification of the α-amino group over the δ-amino group.

Proposed Synthetic Pathway

The proposed synthesis involves a direct acetylation of L-Ornithine-d2 using acetic anhydride in a cooled aqueous solution. By controlling the pH and temperature, selective acetylation at the more nucleophilic α-amino group can be achieved.

Synthesis_Pathway cluster_reactants Reactants cluster_products Product Orn_d2 L-Ornithine-d2 NAO_d2 Nα-Acetyl-L-ornithine-d2 Orn_d2->NAO_d2 1. Acetic Anhydride 2. Cold Aqueous Media Ac2O Acetic Anhydride

Caption: Proposed reaction for the synthesis of Nα-Acetyl-L-ornithine-d2.
Quantitative Data & Properties

The following table summarizes key properties of Nα-Acetyl-L-ornithine-d2. Synthesis-derived data such as yield and purity are dependent on the specific experimental execution and would need to be determined empirically.

ParameterValueReference
Molecular Formula C₇H₁₂D₂N₂O₃
Molecular Weight 176.21 g/mol
CAS Number (Unlabeled) 6205-08-9
Physical Form Solid
Typical Purity ≥98% (Commercially available)
Expected Yield Empirically Determined
Final Purity Empirically Determined (via HPLC, NMR)

Experimental Protocols

This section provides a detailed methodology for the proposed synthesis of Nα-Acetyl-L-ornithine-d2.

Materials and Reagents
  • L-Ornithine-d2 hydrochloride (commercially available from suppliers such as MedchemExpress or Lumiprobe)

  • Acetic Anhydride, ACS grade

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized Water (H₂O)

  • Dowex 50WX8 resin (or similar strong cation-exchange resin)

  • Ammonium Hydroxide (NH₄OH), dilute solution (e.g., 2 M)

  • Ethanol

  • Diethyl Ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Round bottom flask

  • Chromatography column

  • Rotary evaporator

Synthesis Workflow Diagram

The overall experimental process can be visualized as a multi-step workflow from reaction setup to final product analysis.

Workflow A 1. Reactant Preparation Dissolve L-Ornithine-d2·HCl in cold water. Adjust pH to ~8.0-9.0 with NaOH. B 2. Acetylation Reaction Add acetic anhydride dropwise while maintaining temperature (< 5°C) and pH. A->B C 3. Acidification Lower pH to ~2-3 with HCl to protonate the product and stop the reaction. B->C D 4. Purification Apply solution to cation-exchange resin. Wash with water, elute with NH4OH. C->D E 5. Isolation Collect fractions containing the product. Evaporate solvent under reduced pressure. D->E F 6. Final Product Wash with ethanol/ether. Dry under vacuum to yield pure solid. E->F

Caption: Experimental workflow for the synthesis and purification of Nα-Acetyl-L-ornithine-d2.
Step-by-Step Synthesis Protocol

  • Preparation: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of L-Ornithine-d2 hydrochloride in 20 mL of deionized water. Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise to adjust the pH of the ornithine solution to approximately 8.5. Maintain the temperature below 5°C.

  • Acetylation: Add 1.5 equivalents of acetic anhydride dropwise to the cooled, stirring solution over a period of 30 minutes. Simultaneously, add 1 M NaOH solution as needed to maintain the pH between 8.0 and 9.0. Constant pH monitoring is critical for selective Nα-acetylation.

  • Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir for an additional hour in the ice bath.

  • Acidification: Slowly acidify the reaction mixture to a pH of approximately 2.5 by adding 1 M HCl. This step protonates the product and prepares it for ion-exchange chromatography.

  • Purification:

    • Prepare a column with Dowex 50WX8 resin (H⁺ form).

    • Load the acidified reaction mixture onto the column.

    • Wash the column thoroughly with several column volumes of deionized water to remove unreacted acetic anhydride and salts.

    • Elute the product from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M).

  • Isolation:

    • Collect the fractions containing the product (can be monitored by TLC).

    • Combine the product-containing fractions and concentrate them using a rotary evaporator to remove the solvent.

    • The resulting residue can be further purified by recrystallization from a water/ethanol mixture.

  • Drying: Dry the final solid product under vacuum to yield pure Nα-Acetyl-L-ornithine-d2.

  • Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Guide: N-Acetylornithine-d2 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of N-Acetylornithine-d2. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this isotopically labeled compound and the methodologies used to verify them.

Introduction to this compound

This compound is the deuterium-labeled form of N-Acetylornithine, an intermediate in the biosynthesis of the amino acid L-arginine from L-glutamate.[1] Stable isotope-labeled compounds like this compound are essential tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its deuteration allows for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart.

Certificate of Analysis (CoA): A Detailed Examination

A Certificate of Analysis is a document issued by a quality assurance department that confirms a product meets its predetermined specifications. While a specific CoA for a particular lot number of this compound must be obtained from the supplier, this section outlines the typical data and specifications presented.

Typical Specifications

The following table summarizes the key quantitative data typically found on a CoA for this compound.

ParameterTypical SpecificationAnalytical Method
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Appearance White to off-white solidVisual Inspection
Molecular Formula C₇H₁₂D₂N₂O₃-
Molecular Weight 176.21 g/mol Mass Spectrometry
Chemical Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99% atom % DMass Spectrometry or NMR
Solubility Soluble in waterVisual Inspection
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)
Interpretation of CoA Data
  • Identity: Confirms the chemical structure of the compound. This is typically achieved by comparing the spectra of the analyzed sample with a reference standard or with established spectral data.

  • Appearance: A physical description of the material. Any deviation from the expected appearance could indicate instability or impurity.

  • Molecular Formula and Weight: These are fundamental properties of the molecule. The molecular weight is confirmed by mass spectrometry.

  • Chemical Purity (HPLC): This is a critical measure of the percentage of the desired compound in the material, excluding water, solvents, and isotopic isomers. A high purity value is crucial for accurate quantification and to avoid interference from impurities in experimental assays.

  • Isotopic Purity: This indicates the percentage of the compound that is labeled with the deuterium isotope at the specified positions. High isotopic purity is essential for minimizing interference from the unlabeled analog in tracer studies.

  • Solubility: Provides information on how to prepare solutions of the compound for experimental use.

  • Residual Solvents: Ensures that the levels of solvents used during the synthesis and purification process are below the safety limits defined by pharmacopeias.

Experimental Protocols for Quality Assessment

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound.

Typical Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for polar compounds like amino acid derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 210 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic enrichment of this compound.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected.

Typical Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules.

  • Analysis:

    • Identity: The accurate mass of the molecular ion is measured and compared to the theoretical mass of this compound.

    • Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d2), partially deuterated (d1), and unlabeled (d0) forms of N-Acetylornithine are measured. The isotopic purity is calculated from the ratio of the d2 peak area to the sum of all isotopic peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the position of the deuterium labels.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Typical Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O).

  • Experiments:

    • ¹H NMR: Provides information about the hydrogen atoms in the molecule. The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm the structure of this compound.

Visualizing Key Processes

The following diagrams illustrate the analytical workflow for quality control and the biological pathway in which N-Acetylornithine is involved.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Results & Documentation sample This compound Sample hplc HPLC Analysis (Chemical Purity) sample->hplc ms Mass Spectrometry (Identity & Isotopic Purity) sample->ms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr visual Visual Inspection (Appearance) sample->visual coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa visual->coa pass_fail Quality Control Release coa->pass_fail

Analytical workflow for this compound quality control.

N-Acetylornithine is a key intermediate in the biosynthesis of arginine. The following diagram illustrates a simplified representation of this metabolic pathway.

arginine_biosynthesis cluster_pathway Arginine Biosynthesis Pathway glutamate L-Glutamate acetylglutamate N-Acetylglutamate glutamate->acetylglutamate N-acetylglutamate synthase acetylglutamyl_p N-Acetyl-gamma- glutamyl-phosphate acetylglutamate->acetylglutamyl_p N-acetylglutamate kinase acetylglutamate_sa N-Acetylglutamate semialdehyde acetylglutamyl_p->acetylglutamate_sa N-acetyl-gamma-glutamyl- phosphate reductase acetylornithine N-Acetylornithine acetylglutamate_sa->acetylornithine N-acetylornithine aminotransferase ornithine L-Ornithine acetylornithine->ornithine Acetylornithinase or Ornithine acetyltransferase citrulline L-Citrulline ornithine->citrulline Ornithine transcarbamoylase argininosuccinate Argininosuccinate citrulline->argininosuccinate Argininosuccinate synthetase arginine L-Arginine argininosuccinate->arginine Argininosuccinate lyase

Simplified diagram of the L-arginine biosynthesis pathway.

Conclusion

The quality and purity of this compound are paramount for its effective use in research and development. A thorough understanding of the data presented in a Certificate of Analysis and the analytical methods used to generate that data is essential for ensuring the reliability and reproducibility of experimental results. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important stable isotope-labeled compound.

References

Storage and stability recommendations for N-Acetylornithine-d2 powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Stability of N-Acetylornithine-d2 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the storage and handling of this compound powder to ensure its stability and integrity for research and development purposes. The information presented herein is crucial for maintaining the quality of the compound and obtaining reliable experimental results.

Introduction

This compound is a deuterated analog of N-Acetylornithine, an intermediate in the biosynthesis of arginine. Stable isotope-labeled compounds like this compound are valuable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification. The deuterium labeling provides a distinct mass shift, allowing for precise tracking and measurement without altering the compound's fundamental chemical properties. However, proper storage and handling are paramount to prevent degradation and ensure the isotopic enrichment and chemical purity of the material.

Storage and Handling Recommendations

To maintain the long-term stability of this compound powder, the following storage conditions are recommended. These recommendations are based on information available for the non-deuterated analog and general guidelines for isotopically labeled compounds.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationAdditional Precautions
Powder -20°CLong-termStore in a tightly sealed, light-resistant container.
Room TemperatureShort-termProtect from light and moisture.
Solution -80°CUp to 6 monthsProtect from light; use appropriate solvent.
-20°CUp to 1 monthProtect from light; use appropriate solvent.

Stability Profile

While specific long-term stability data for this compound is not extensively published, the stability can be inferred from its non-deuterated counterpart and the general stability of deuterated compounds. Stable isotope labeling is not expected to significantly alter the chemical stability of the molecule under recommended storage conditions.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the N-acetyl group. This reaction would yield ornithine-d2 and acetic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.

cluster_products Degradation Products NAO_d2 This compound Orn_d2 Ornithine-d2 NAO_d2->Orn_d2 Hydrolysis (H₂O) AA Acetic Acid NAO_d2->AA Hydrolysis (H₂O)

Figure 1: Potential degradation pathway of this compound via hydrolysis.

Other potential degradation mechanisms for amino acids, such as thermal decomposition, generally occur at elevated temperatures (typically above 185°C) and may involve deamination and decarboxylation[1][2].

Experimental Protocols

To assess the stability of this compound, a comprehensive stability study, including forced degradation, should be performed. The following protocols provide a framework for such studies.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability and forced degradation study.

start This compound Powder storage Long-Term Stability Study (-20°C, Room Temp) start->storage forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal) start->forced_degradation sampling Time-Point Sampling storage->sampling forced_degradation->sampling analysis Analytical Testing (e.g., HPLC-MS) sampling->analysis data Data Analysis and Degradation Profiling analysis->data report Stability Report Generation data->report

Figure 2: Experimental workflow for stability and forced degradation studies.
Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Calibrated oven and pH meter

  • HPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

      • Incubate at 60°C for 24 hours.

      • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

      • Incubate at room temperature for 24 hours.

      • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Incubate at room temperature for 24 hours, protected from light.

      • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

    • Thermal Degradation (Solid State):

      • Place a known amount of this compound powder in a controlled temperature oven at 105°C for 48 hours.

      • At specified time points, remove a sample, allow it to cool to room temperature, dissolve in water, and analyze.

  • Control Samples: Maintain an unstressed stock solution at 4°C, protected from light, to serve as a control.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is recommended.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve this compound from potential degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its potential degradation product, ornithine-d2.

      • This compound: [M+H]⁺

      • Ornithine-d2: [M+H]⁺

    • Data Acquisition: Full scan and/or selected ion monitoring (SIM).

Conclusion

The stability of this compound powder is critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for long-term storage in a tightly sealed, light-resistant container, the integrity of the compound can be maintained. For solutions, storage at -80°C is recommended for up to 6 months. The provided experimental protocols for stability and forced degradation studies offer a robust framework for researchers to validate the stability of their material and to develop and validate stability-indicating analytical methods. Understanding the potential degradation pathways, primarily hydrolysis, allows for proactive measures to be taken to ensure the quality and reliability of this compound in experimental applications.

References

N-Acetylornithine-d2: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of safety and handling precautions for N-Acetylornithine-d2. A specific Safety Data Sheet (SDS) for the deuterated form was not available at the time of publication. The information herein is largely based on the safety profile of the non-deuterated parent compound, N-Acetyl-L-ornithine, and general best practices for handling deuterated compounds. It is imperative to consult the supplier-specific SDS for this compound upon receipt and to conduct a thorough risk assessment before use. This guide is intended for research purposes only and not for human or therapeutic use.[1]

Introduction

This compound is a deuterated form of N-Acetylornithine, an intermediate in the biosynthesis of arginine.[2] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications.[3] While deuteration does not alter the fundamental chemical properties of a molecule, it can affect its metabolic stability.[4] Understanding and implementing proper handling and storage procedures are critical to ensure the chemical and isotopic integrity of the compound, as well as the safety of laboratory personnel.[4]

Compound Identification and Properties

This section summarizes the key physical and chemical properties of N-Acetylornithine. The molecular weight has been adjusted for the d2 isotopic labeling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S)-2-acetamido-5-aminopentanoic acid-d2
Synonyms N2-Acetyl-L-ornithine-d2, Ac-L-Orn-OH-d2
CAS Number 6205-08-9 (unlabeled)
Molecular Formula C₇H₁₂D₂N₂O₃
Molecular Weight ~176.21 g/mol
Appearance White to off-white solid/powder
Purity Typically ≥95-98%
Solubility Soluble in water (may require sonication), sparingly soluble in aqueous acids and bases. Insoluble in DMSO.
Boiling Point 436.2°C at 760 mmHg (Predicted for unlabeled)
Density 1.171 g/cm³ (Predicted for unlabeled)

Hazard Identification and Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available SDS for the parent compound, N-Acetyl-L-ornithine, does not list specific hazard classifications. However, as with any chemical of unknown toxicity, it should be handled with care.

Table 2: Toxicological Data Summary

MetricValueSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Given the lack of data, a conservative approach to handling is recommended, assuming the compound may be irritating to the eyes, skin, and respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of experiments. Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurposeSource(s)
Eye Protection Chemical safety goggles or face shield.To prevent eye contact with dust or splashes.
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact.
Body Protection Laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling fine powders or if dust generation is likely.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing and wash it before reuse.

Storage and Stability

Proper storage is critical to prevent chemical degradation and isotopic exchange. Deuterated compounds can be susceptible to hygroscopicity and isotopic dilution from atmospheric moisture.

Table 4: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature Long-term: -20°CShort-term: 2-8°CTo minimize degradation and maintain chemical stability.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).To prevent moisture absorption and H-D isotopic exchange.
Container Tightly sealed, opaque vials (e.g., amber glass).To protect from moisture and light.
Incompatibilities Strong oxidizing agents.To prevent hazardous reactions.

Stability Note: The stability of N-Acetyl-L-ornithine is stated as ≥ 4 years when stored at -20°C. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, avoid generating dust.

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep the solid material into a designated, labeled waste container.

  • Clean the spill area with a damp cloth.

  • Prevent the material from entering drains or waterways.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Considerations

The disposal of this compound should be carried out in accordance with institutional guidelines and local, state, and federal regulations.

  • Waste Identification: Collect waste this compound in a clearly labeled, sealed, and compatible waste container.

  • Small Quantities: For small research quantities, the compound can typically be disposed of as solid chemical waste.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should be placed in the same solid chemical waste container.

  • Consult EHS: For larger quantities or specific instructions, consult your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Workflows

No specific experimental protocols for the use of this compound were found in the reviewed literature. Researchers should develop and validate their own protocols based on the intended application, such as metabolic flux analysis or pharmacokinetic studies. Below is a generalized workflow for the safe handling of the compound in a laboratory setting.

Safe_Handling_Workflow prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep->ppe Review SDS setup Set Up Workspace (Fume Hood, Calibrated Balance, Inert Gas) ppe->setup equilibrate Equilibrate Compound to Room Temp. setup->equilibrate weigh Weigh Compound Under Inert Gas equilibrate->weigh Prevents condensation dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Return Compound to -20°C Storage weigh->storage Reseal tightly experiment Perform Experiment dissolve->experiment cleanup Decontaminate & Clean Workspace experiment->cleanup disposal Dispose of Waste Properly cleanup->disposal

Caption: General workflow for safely handling this compound.

This logical flow diagram illustrates the critical steps for handling this compound, from initial preparation and donning of PPE to the final stages of cleanup, waste disposal, and proper storage of the remaining compound. Each step is designed to minimize exposure and maintain the integrity of the material.

References

Methodological & Application

Application Note: Quantification of N-Acetylornithine in Biological Matrices using N-Acetylornithine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylornithine is a key intermediate in the metabolic pathways of arginine and proline.[1] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of N-Acetylornithine, employing its stable isotope-labeled counterpart, N-Acetylornithine-d2, as an internal standard. The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

Metabolic Pathway of N-Acetylornithine

N-Acetylornithine is involved in the biosynthesis and degradation of ornithine, a precursor for polyamines and arginine. Understanding its position in metabolic pathways is essential for interpreting the quantitative results.

metabolic_pathway Glutamate Glutamate NAGS NAGS Glutamate->NAGS Acetyl-CoA N_Acetylglutamate N-Acetylglutamate NAGS->N_Acetylglutamate NAGK NAGK N_Acetylglutamate->NAGK ATP N_Acetylglutamate_P N-Acetyl-gamma- glutamyl-phosphate NAGK->N_Acetylglutamate_P NAGPR NAGPR N_Acetylglutamate_P->NAGPR NADPH N_Acetylglutamate_semialdehyde N-Acetylglutamate- 5-semialdehyde NAGPR->N_Acetylglutamate_semialdehyde NAOT NAOT N_Acetylglutamate_semialdehyde->NAOT Glutamate N_Acetylornithine N-Acetylornithine NAOT->N_Acetylornithine NAOD NAOD N_Acetylornithine->NAOD H2O Ornithine Ornithine NAOD->Ornithine Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines

Caption: Simplified metabolic pathway of N-Acetylornithine biosynthesis.

Experimental Protocols

Materials and Reagents
  • N-Acetylornithine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Biological Matrix (e.g., Plasma, Serum, Tissue Homogenate)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylornithine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Acetylornithine primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

Sample Preparation Workflow

The following workflow outlines the steps for extracting N-Acetylornithine from a biological matrix.

experimental_workflow start Start sample 50 µL Biological Sample (Plasma, Serum, etc.) start->sample add_is Add 10 µL of This compound (IS) sample->add_is protein_precipitation Add 200 µL of cold Acetonitrile (with 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex for 30 seconds protein_precipitation->vortex centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C vortex->centrifuge supernatant_transfer Transfer supernatant to a new microcentrifuge tube centrifuge->supernatant_transfer evaporation Evaporate to dryness under a stream of nitrogen supernatant_transfer->evaporation reconstitution Reconstitute in 100 µL of Mobile Phase A evaporation->reconstitution lcms_analysis Inject 5 µL into LC-MS/MS system reconstitution->lcms_analysis end End lcms_analysis->end

Caption: Sample preparation workflow for N-Acetylornithine analysis.
LC-MS/MS Method

A Hydrophilic Interaction Chromatography (HILIC) method is recommended for the separation of polar compounds like N-Acetylornithine.[3]

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 90% Acetonitrile in Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 0-1 min: 95% B, 1-5 min: 95-50% B, 5-5.1 min: 50-95% B, 5.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
N-Acetylornithine175.170.15015
N-Acetylornithine175.1116.15010
This compound177.172.15015

Data Analysis and Quantitative Results

The quantification of N-Acetylornithine is performed using a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520510,0000.003
57,650515,0000.015
1015,300512,0000.030
5075,800508,0000.149
100152,500513,0000.297
500760,000510,0001.490
10001,530,000511,0002.994

Note: The data presented in Tables 3 and 4 are for illustrative purposes only and do not represent actual experimental results.

Table 4: Method Validation Parameters (Example Data)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (CV%) < 15% (Intra-day and Inter-day)
Accuracy (%) 85-115%
Recovery (%) 90-110%
Matrix Effect (%) < 15%

Conclusion

This application note provides a comprehensive protocol for the quantification of N-Acetylornithine in biological samples using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is essential for minimizing analytical variability and ensuring the accuracy of the results.

References

Protocol for the Preparation of N-Acetylornithine-d2 Stock Solutions for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, storage, and application of N-Acetylornithine-d2 stock solutions, primarily for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. N-Acetylornithine is an intermediate in arginine and proline metabolism.[1] Its deuterated analog, this compound, is a valuable tool for accurate quantification of the unlabeled analyte in various biological matrices. This protocol includes details on solubility, stability, and a sample experimental workflow for its use in metabolic studies.

Introduction

N-Acetyl-L-ornithine is a key intermediate in the enzymatic biosynthesis of L-arginine from L-glutamate.[2] It is found in human blood plasma and is associated with certain metabolic conditions, making its accurate quantification crucial for research in areas like diabetes and metabolic disorders. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis as it effectively corrects for variability in sample preparation and instrument response. This application note provides a detailed methodology for the preparation and use of this compound stock solutions.

Physicochemical Properties and Solubility

Proper preparation of stock solutions requires an understanding of the physicochemical properties of N-Acetylornithine. While data for the d2-labeled variant is not extensively published, the properties of the unlabeled compound provide a strong guideline.

PropertyValueSource
Chemical Formula C₇H₁₂D₂N₂O₃N/A
Molecular Weight 176.21 g/mol (approx.)Calculated
CAS Number 6205-08-9 (unlabeled)[1]
Appearance Solid, white to off-white[1]
Solubility in Water 5 mg/mL in PBS (pH 7.2) to 100 mg/mL (may require ultrasonication)[1]
Solubility in DMSO Slightly soluble to insoluble

Note: There are conflicting reports on the exact solubility of N-Acetylornithine. It is recommended to start with a smaller amount of solvent and incrementally add more, using sonication to aid dissolution as needed.

Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity water (e.g., LC-MS grade) or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 10 mL)

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg.

  • Dissolution:

    • For aqueous solutions: Transfer the weighed solid to the volumetric flask. Add a small amount of high-purity water (approximately 50-70% of the final volume). Vortex briefly to mix. Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution. Once dissolved, bring the volume to the mark with water.

    • For DMSO solutions: Transfer the weighed solid to the volumetric flask. Add a small amount of fresh, anhydrous DMSO. As solubility in DMSO is limited, it is crucial to use newly opened DMSO to avoid moisture absorption which can reduce solubility. Use sonication and gentle warming if necessary. Bring to final volume with DMSO.

  • Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and protect from light.

Stability and Storage of Stock Solutions

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage ConditionDurationNotes
-20°C Up to 1 monthProtect from light.
-80°C Up to 6 monthsProtect from light. Recommended for long-term storage.

Note: Avoid repeated freeze-thaw cycles. If using an aqueous stock solution for cell-based assays, it should be filter-sterilized through a 0.22 µm filter before use.

Experimental Protocol: Quantification of N-Acetylornithine in Plasma using LC-MS/MS

This section provides a sample protocol for the quantification of N-Acetylornithine in human plasma using this compound as an internal standard.

1. Preparation of Working Solutions:

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting a high-concentration stock solution of unlabeled N-Acetylornithine in a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar compound.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution from high organic to high aqueous will be necessary.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is recommended.

  • MRM Transitions (Hypothetical):

    • N-Acetylornithine: Precursor ion (m/z) 175.1 -> Product ion (m/z) [To be determined empirically, likely a fragment from the loss of water or the acetyl group]

    • This compound: Precursor ion (m/z) 177.1 -> Product ion (m/z) [To be determined empirically, should correspond to the same fragmentation pattern as the unlabeled analyte]

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of N-Acetylornithine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

G cluster_prep Stock Solution Preparation Workflow Equilibrate Equilibrate Weigh Weigh Equilibrate->Weigh Dissolve Dissolve Weigh->Dissolve Homogenize Homogenize Dissolve->Homogenize Aliquot & Store Aliquot & Store Homogenize->Aliquot & Store G cluster_pathway N-Acetylornithine in Arginine Biosynthesis Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate N_Acetylglutamyl_phosphate N_Acetylglutamyl_phosphate N_Acetylglutamate->N_Acetylglutamyl_phosphate N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_phosphate->N_Acetylglutamate_semialdehyde N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Ornithine Ornithine N_Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine

References

Application Note: Quantitative Analysis of Ornithine in Human Plasma Using N-Acetylornithine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of ornithine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs N-Acetylornithine-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid hydrophilic interaction chromatography (HILIC) separation. The method is suitable for high-throughput clinical research applications where accurate measurement of ornithine levels is crucial.

Introduction

Ornithine is a non-proteinogenic amino acid that plays a critical role as an intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia.[1] Dysregulation of the urea cycle can lead to hyperammonemia and other serious metabolic disorders. Accurate quantification of ornithine in biological matrices such as plasma is therefore essential for studying the pathophysiology of these diseases and for monitoring the efficacy of therapeutic interventions.

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity and accuracy.[2][3] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow. The labeled compound, or internal standard, co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and accurate quantification.

This application note describes a validated LC-MS/MS method for the determination of ornithine in human plasma. The method utilizes this compound as an internal standard. It is presumed that under the described sample preparation and/or mass spectrometric conditions, the N-acetyl group is removed, generating Ornithine-d2 which serves as the direct internal standard for the analyte, ornithine.

Experimental Protocols

Materials and Reagents
  • Ornithine standard (Sigma-Aldrich)

  • This compound (Santa Cruz Biotechnology)[4]

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Trifluoroacetic acid (TFA) (Sigma-Aldrich)

  • Ultrapure water (Milli-Q® system)

  • Human plasma (BioIVT)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Ornithine Stock Solution (1 mg/mL): Accurately weigh and dissolve ornithine in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the ornithine stock solution in ultrapure water to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard at an appropriate concentration in the protein precipitation solvent (Acetonitrile with 0.1% TFA).

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the ornithine working solutions into blank human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile with 0.1% TFA.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC Column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Isocratic elution with 75% Mobile Phase B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad™ 5500 System or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ornithine: Q1 m/z 133.1 -> Q3 m/z 70.1

    • Ornithine-d2 (from this compound): Q1 m/z 135.1 -> Q3 m/z 72.1

Data Presentation

The following tables summarize the quantitative performance of the method, with representative data adapted from established methodologies for ornithine quantification.[1]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µM)Regression EquationCorrelation Coefficient (r²)
Ornithine7.5 - 205y = 0.025x + 0.005> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low203.14.5102.3
Medium1002.53.898.7
High1802.23.2101.5

Table 3: Method Performance Characteristics

ParameterResult
Lower Limit of Quantification (LLOQ)7.5 µM
Upper Limit of Quantification (ULOQ)205 µM
Recovery (%)> 90%
Matrix Effect (%)< 15%

Visualizations

Ornithine in the Urea Cycle

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH4 NH₄⁺ CPS1 Carbamoyl Phosphate Synthetase I NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline ASS Argininosuccinate Synthetase Citrulline->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Arginase->Ornithine Urea Urea Arginase->Urea Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in ACN) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Vortex) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection HILIC_Separation HILIC Separation LC_Injection->HILIC_Separation MS_Detection MS/MS Detection (MRM) HILIC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Ornithine Calibration_Curve->Quantification

References

Application Notes and Protocols for Targeted Metabolomics of N-Acetylornithine using N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify specific, known metabolites to understand their roles in physiological and pathological processes. In the analysis of amino acid pathways, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by correcting for variations in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Acetylornithine is a key intermediate in the metabolism of arginine and proline.[1][2] Its accurate quantification can provide valuable insights into the regulation of these pathways in various biological contexts. This document provides detailed application notes and protocols for the targeted quantification of N-Acetylornithine in biological samples using N-Acetylornithine-d2 as an internal standard.

Principle of the Method: Stable Isotope Dilution

The methodology is based on the principle of stable isotope dilution. A known amount of the isotopically labeled internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then processed and analyzed by LC-MS/MS. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte (N-Acetylornithine) to the signal from the internal standard (this compound), an accurate quantification of the endogenous analyte can be achieved, irrespective of sample losses during preparation or matrix-induced signal variations.

cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Endogenous N-Acetylornithine Extraction Extraction Analyte->Extraction IS This compound (Known Amount) IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Diagram 1: Experimental workflow for targeted metabolomics using a stable isotope-labeled internal standard.

Metabolic Pathway Context: Arginine and Proline Metabolism

N-Acetylornithine is a crucial intermediate in the biosynthesis of arginine and proline from glutamate. The accurate measurement of N-Acetylornithine levels can help elucidate the activity and regulation of this pathway, which is involved in numerous physiological processes, including the urea cycle, nitric oxide synthesis, and collagen production.

Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS P5C Pyrroline-5-carboxylate Glutamate->P5C P5CS NAGP N-Acetylglutamyl- 5-phosphate NAG->NAGP NAGK NAGSA N-Acetylglutamate- 5-semialdehyde NAGP->NAGSA NAGPR NAO N-Acetylornithine NAGSA->NAO NAOAT Ornithine Ornithine NAO->Ornithine NAOD Citrulline Citrulline Ornithine->Citrulline OTC Ornithine->P5C OAT Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL Proline Proline P5C->Proline P5CR

Diagram 2: Simplified metabolic pathway of Arginine and Proline biosynthesis highlighting the central role of N-Acetylornithine.

Experimental Protocols

Materials and Reagents
  • N-Acetylornithine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix of interest (e.g., plasma, serum, cell lysates, tissue homogenates)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation

This protocol is a general guideline for plasma or serum samples. It may need to be optimized for other biological matrices.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Prepare Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol/water at a concentration of 1 µg/mL.

  • Spike Samples: In a microcentrifuge tube, add 50 µL of the biological sample. To this, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The following MRM transitions are suggested starting points and should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Acetylornithine 175.170.1502515
175.1116.1502512
This compound 177.172.1502515
177.1118.1502512

Note: It is recommended to monitor at least two transitions per analyte for confirmation.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for both the endogenous N-Acetylornithine and the this compound internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of N-Acetylornithine and a constant concentration of this compound. Process these standards in the same way as the samples.

  • Generate Curve: Plot the ratio of the peak area of N-Acetylornithine to the peak area of this compound against the concentration of N-Acetylornithine. Perform a linear regression to generate a calibration curve.

  • Calculate Concentration: Use the peak area ratio from the unknown samples to calculate the concentration of N-Acetylornithine based on the regression equation from the calibration curve.

Quantitative Data Summary

The following table presents representative performance characteristics for a targeted LC-MS/MS assay for N-Acetylornithine using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterRepresentative Value
Linearity (r²) > 0.995
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of N-Acetylornithine in complex biological matrices. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and scientists in the fields of metabolomics and drug development, enabling deeper insights into the dynamics of amino acid metabolism.

Start Start: Biological Sample + this compound (IS) Step1 Protein Precipitation (e.g., cold methanol) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Reconstitution in Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6 Step7 Data Processing: Peak Area Ratio (Analyte/IS) Step6->Step7 End End: Quantification using Calibration Curve Step7->End

Diagram 3: Step-by-step sample preparation and analysis workflow.

References

Application Note: Quantitative Analysis of N-Acetylornithine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of N-Acetylornithine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Acetylornithine, an intermediate in arginine and proline metabolism, is gaining interest as a potential biomarker in various physiological and pathological states. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC). Detection is achieved via electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard, N-Acetylornithine-d2, ensures accuracy and precision. The method is validated for linearity, sensitivity, accuracy, and precision, making it suitable for high-throughput clinical research and drug development applications.

Introduction

N-Acetylornithine is a key metabolic intermediate in the urea cycle and the biosynthesis of arginine and proline. Recent studies have highlighted its potential role in various biological processes and its alteration in certain disease states, sparking interest in its quantification in biological matrices. LC-MS/MS offers the high selectivity and sensitivity required for the accurate measurement of low-abundance metabolites like N-Acetylornithine in complex samples such as plasma. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of N-Acetylornithine in human plasma.

Experimental

Materials and Reagents
  • N-Acetyl-L-ornithine (≥98% purity)

  • This compound (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

Stock solutions of N-Acetylornithine and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Protocols

Sample Preparation Protocol
  • To 50 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (this compound at 100 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 15 seconds and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water

  • Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
    N-Acetylornithine (Quantifier) 175.1 115.1 100 60 20 10
    N-Acetylornithine (Qualifier) 175.1 70.1 100 60 35 8

    | this compound (IS) | 177.1 | 117.1 | 100 | 60 | 20 | 10 |

Results and Data Presentation

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-Acetylornithine in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 5 to 5000 ng/mL with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio greater than 10.

Table 1: Calibration Curve Summary

Analyte Linear Range (ng/mL) LLOQ (ng/mL)

| N-Acetylornithine | 5 - 5000 | >0.995 | 5 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, mid, and high). The results are summarized in Table 2. The accuracy was within 85-115%, and the precision (%CV) was less than 15%.

Table 2: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
Low 15 98.5 6.2 102.3 8.5
Mid 250 101.2 4.5 99.8 6.1

| High | 4000 | 97.8 | 3.1 | 98.9 | 4.7 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions and pre-extraction spiked samples, respectively. The results are presented in Table 3.

Table 3: Matrix Effect and Recovery

Analyte Matrix Effect (%) Recovery (%)

| N-Acetylornithine | 92.4 | 95.1 |

Visualizations

experimental_workflow Experimental Workflow for N-Acetylornithine Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hilic HILIC Separation inject->hilic msms Tandem MS Detection (MRM) hilic->msms quant Quantification using Calibration Curve msms->quant

Caption: Workflow for N-Acetylornithine quantification.

signaling_pathway Simplified Arginine and Proline Biosynthesis Pathway Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate N_Acetylglutamate_semialdehyde N-Acetyl-γ-glutamyl-phosphate & N-Acetylglutamate-semialdehyde N_Acetylglutamate->N_Acetylglutamate_semialdehyde N_Acetylornithine N-Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Ornithine Ornithine N_Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline Proline Proline Ornithine->Proline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine

Caption: N-Acetylornithine in biosynthesis pathways.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of N-Acetylornithine in human plasma. The simple sample preparation and robust HILIC-based chromatography make this method well-suited for clinical research and drug development studies where accurate measurement of this emerging biomarker is crucial.

Application Notes and Protocols for Metabolic Flux Analysis Using N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system.[1][2] The use of stable isotope tracers, such as N-Acetylornithine-d2, allows for the precise tracking of atoms through interconnected metabolic networks, providing a dynamic view of cellular metabolism.[3][4][5] N-Acetylornithine is a key intermediate in the urea cycle and polyamine biosynthesis, pathways that are critical in cellular proliferation, nitrogen homeostasis, and have been implicated in various diseases, including cancer. Dysregulation of these pathways is a key area of investigation in drug development. This document provides detailed application notes and protocols for utilizing this compound as a tracer for metabolic flux analysis, particularly focusing on its role in the urea cycle and polyamine synthesis. The protocols provided are based on established methodologies for stable isotope tracing with similar compounds and are intended to serve as a comprehensive guide for researchers.

Metabolic Pathways of Interest

This compound can be used to trace the metabolic fate of ornithine, a non-proteinogenic amino acid central to two critical pathways: the Urea Cycle and Polyamine Biosynthesis.

  • Urea Cycle: This cycle, primarily occurring in the liver, is responsible for the conversion of toxic ammonia into urea for excretion. Ornithine is a key intermediate that is recycled within the cycle. By tracing the incorporation of the deuterium label from this compound into urea cycle intermediates and urea itself, researchers can quantify the flux through this pathway.

  • Polyamine Biosynthesis: Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and proliferation. Ornithine is the direct precursor to putrescine, the first committed step in polyamine synthesis. Tracking the deuterium label into these polyamines provides a direct measure of the biosynthetic flux.

Key Applications in Research and Drug Development

  • Understanding Disease Metabolism: Elucidating how metabolic fluxes through the urea cycle and polyamine pathways are altered in diseases like cancer, metabolic disorders, and neurodegenerative diseases.

  • Drug Efficacy and Mechanism of Action: Assessing the impact of novel therapeutics on the flux through these pathways to understand their mechanism of action and potential off-target effects.

  • Target Validation: Quantifying pathway activity to validate enzymes in the urea cycle or polyamine biosynthesis as potential drug targets.

  • Toxicity Studies: Evaluating the metabolic impact of drug candidates on nitrogen metabolism and cell proliferation pathways.

Experimental Workflow Overview

A typical metabolic flux analysis experiment using this compound involves the following key steps:

  • Cell Culture and Labeling: Cells of interest are cultured in a defined medium and then switched to a medium containing this compound for a specific duration.

  • Metabolite Extraction: Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the isotopic labeling patterns.

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the different isotopologues of the metabolites of interest.

  • Data Analysis and Flux Calculation: The mass isotopomer distribution data is used to calculate the fractional contribution of the tracer to each metabolite pool and to determine the metabolic flux rates.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Materials:

  • Cells of interest (e.g., cancer cell line, primary hepatocytes)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Labeling medium: Standard medium containing a known concentration of this compound (concentration to be optimized, typically in the range of 100 µM - 1 mM)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing this compound to each well.

  • Incubation: Incubate the cells for a predetermined time course. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the time to reach isotopic steady-state.

  • Termination of Labeling and Metabolite Extraction: Proceed immediately to Protocol 2.

Protocol 2: Quenching and Metabolite Extraction

Materials:

  • Cold PBS (4°C)

  • Cold extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction:

    • Add a sufficient volume of cold extraction solvent to each well (e.g., 1 mL for a 6-well plate).

    • Scrape the cells from the plate surface using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 1 minute.

  • Protein and Debris Removal: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method (Example for Polar Metabolites):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar metabolites like amino acids and polyamines.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous mobile phase. The specific gradient will need to be optimized for the specific column and analytes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: 40°C

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. Precursor and product ion masses for unlabeled and labeled metabolites need to be determined.

  • Data Acquisition: For each metabolite, monitor the transition of the precursor ion (M+H)+ to a specific product ion. For this compound, the precursor ion will be [M+2+H]+.

Example MRM Transitions:

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Note
Ornithine133.170.1Unlabeled
Ornithine-d2135.172.1Labeled
Putrescine89.172.1Unlabeled
Putrescine-d291.174.1Labeled
Spermidine146.272.1Unlabeled
Spermidine-d2148.274.1Labeled
N-Acetylornithine175.1116.1Unlabeled
This compound177.1118.1Tracer
Citrulline176.1113.1Unlabeled
Citrulline-d2178.1115.1Labeled
Arginine175.170.1Unlabeled
Arginine-d2177.172.1Labeled
Urea61.044.0Unlabeled
Urea-d263.046.0Labeled

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is crucial to experimentally determine the optimal MRM transitions for your specific instrument.

Data Presentation and Analysis

Quantitative data from metabolic flux analysis experiments should be summarized in a clear and structured format to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of Key Metabolites After Labeling with this compound

MetaboliteTime (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)
Ornithine010000
845550
2420377
Putrescine010000
860436
2435560
Spermidine010000
885312
2465431
Citrulline010000
870228
2440357
Urea010000
89019
2475223

Table 2: Calculated Metabolic Fluxes (Example Data)

Metabolic PathwayFlux (nmol/10^6 cells/hour) - ControlFlux (nmol/10^6 cells/hour) - Drug TreatedFold Change
Ornithine to Putrescine15.2 ± 1.88.1 ± 0.9-1.88
Urea Synthesis from Ornithine25.6 ± 3.124.9 ± 2.5-1.03
Putrescine to Spermidine10.5 ± 1.25.3 ± 0.7-1.98

Visualization of Pathways and Workflows

Metabolic_Pathway cluster_urea_cycle Urea Cycle cluster_polyamine Polyamine Biosynthesis Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline OTC Ornithine_poly Ornithine Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS1 Arginine Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine ARG1 Urea Urea Arginine->Urea NAO This compound (Tracer) NAO->Ornithine_poly Deacetylation Putrescine Putrescine Ornithine_poly->Putrescine ODC1 Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS

Caption: Metabolic pathways involving N-Acetylornithine.

Experimental_Workflow A 1. Cell Culture (Exponential Growth) B 2. Labeling (Medium with this compound) A->B C 3. Quenching (Ice-cold PBS wash) B->C D 4. Metabolite Extraction (Cold 80% Methanol) C->D E 5. LC-MS/MS Analysis (HILIC column, MRM mode) D->E F 6. Data Analysis (Isotopologue Distribution) E->F G 7. Flux Calculation (Metabolic Modeling) F->G

Caption: Experimental workflow for flux analysis.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for investigating the dynamics of the urea cycle and polyamine biosynthesis pathways. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute robust metabolic flux analysis experiments. By carefully applying these methods, it is possible to gain significant insights into cellular metabolism in both healthy and diseased states, and to effectively evaluate the metabolic impact of novel therapeutic agents.

References

Application Notes and Protocols: N-Acetylornithine-d2 in Clinical Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and polyamines. Its quantification in clinical research samples is of growing interest due to its potential association with various physiological and pathological states, including metabolic disorders like type 2 diabetes and certain neurological conditions. Stable isotope-labeled internal standards are crucial for accurate quantification of endogenous metabolites by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. N-Acetylornithine-d2, a deuterated analog of N-Acetylornithine, serves as an ideal internal standard for robust and reliable quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the precise measurement of N-Acetylornithine in clinical research samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the reported concentrations of N-Acetylornithine in various human clinical samples. These values can serve as a reference range for researchers.

Biological MatrixAnalyteConcentration RangePopulationCitation
Human Blood PlasmaN-AcetylornithineAverage: 1.1 ± 0.4 µmol/LHealthy Adults[1]
Human UrineN-AcetylornithineApprox. 1 nmol/mg creatinine (approx. 1 µmol/day)Healthy Adults[1]
Aqueous HumorN-AcetylornithineMedian (Control): 0.41 µMHealthy Adults[2]
Aqueous HumorN-AcetylornithineMedian (Type 2 Diabetes): 1.55 µMAdults with Type 2 Diabetes[2]
Cerebrospinal FluidN-delta-acetylornithineImplicated in Schizophrenia (qualitative)Patients with Schizophrenia[3]

Signaling and Metabolic Pathways

N-Acetylornithine is an intermediate in the urea cycle and arginine biosynthesis pathway. In microorganisms and plants, it is a direct precursor to ornithine. While its role in mammals is less defined, the enzyme N-acetyltransferase 8 (NAT8) is suggested to be involved in its metabolism. An alteration in N-Acetylornithine levels can reflect changes in amino acid metabolism and nitrogen balance.

metabolic_pathway cluster_urea_cycle Urea Cycle & Arginine Biosynthesis cluster_polyamines Polyamine Synthesis Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate N-Acetylglutamate synthase N_Acetylornithine N_Acetylornithine N_Acetylglutamate->N_Acetylornithine Multiple Steps Ornithine Ornithine N_Acetylornithine->Ornithine N-Acetylornithine deacetylase (in some organisms) NAT8 (putative in mammals) Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Arginase cluster_polyamines cluster_polyamines Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine

Figure 1: Metabolic pathway of N-Acetylornithine and its relation to the Urea Cycle and Polyamine Synthesis.

Experimental Protocols

This section provides a detailed protocol for the quantification of N-Acetylornithine in human plasma/serum using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

experimental_workflow Sample Clinical Sample (Plasma/Serum/Urine) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Methanol or Sulfosalicylic Acid) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (HILIC Column, MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_MS_Analysis->Data_Analysis Result Concentration of N-Acetylornithine Data_Analysis->Result

Figure 2: General workflow for the quantification of N-Acetylornithine in clinical samples.
Materials and Reagents

  • N-Acetyl-L-ornithine (analytical standard)

  • N-Acetyl-L-ornithine-d2 (internal standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 5-Sulfosalicylic acid (optional, for protein precipitation)

  • Human plasma/serum (for calibration standards and quality controls)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylornithine and this compound in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the N-Acetylornithine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1 to 10 µM).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the same solvent as the working standards.

Sample Preparation
  • Thaw clinical samples (plasma, serum, or urine) on ice.

  • To 50 µL of each sample, standard, or quality control, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold methanol (or 10% w/v 5-sulfosalicylic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-8 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetylornithine 175.170.15020
175.1116.15015
This compound 177.172.15020
177.1118.15015

Note: The primary fragment for N-acetylated amino acids often corresponds to the cyclic immonium ion. For N-Acetylornithine, this would be the pyrrolidinium ion (m/z 70.1). The d2-labeling on the acetyl group would result in a corresponding fragment at m/z 72.1. The secondary fragment often results from the loss of the carboxyl group and water.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of N-Acetylornithine to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of N-Acetylornithine in the clinical samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of N-Acetylornithine in various clinical research samples. The detailed protocol provided herein can be adapted and validated for specific laboratory instrumentation and research needs. Accurate measurement of N-Acetylornithine may provide valuable insights into metabolic alterations associated with various diseases and aid in the development of novel diagnostic and therapeutic strategies.

References

Application Note: Derivatization of N-Acetylornithine-d2 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the derivatization of N-Acetylornithine and its deuterated internal standard, N-Acetylornithine-d2, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary methods are presented: silylation and a two-step esterification/acylation.

Introduction

N-Acetylornithine is a key metabolite in the arginine biosynthesis pathway and serves as a potential biomarker in various physiological and pathological states. Accurate quantification of N-Acetylornithine in biological matrices is crucial for metabolomics research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective detection of small molecules. However, due to the polar and non-volatile nature of amino acids and their derivatives, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis.[1] This application note details two robust derivatization protocols using this compound as an internal standard for reliable quantification.

Derivatization Strategies

Two common and effective derivatization strategies for amino acids are silylation and a two-step process involving esterification followed by acylation.

  • Silylation: This single-step method replaces active hydrogens on carboxyl and amino groups with a nonpolar trimethylsilyl (TMS) group, significantly increasing volatility.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common reagent for this purpose.[3]

  • Two-Step Esterification and Acylation: This method first converts the carboxylic acid group to an ester (e.g., methyl ester) and then acylates the amino group.[4][5] This dual modification ensures comprehensive derivatization of the molecule's polar functional groups. This approach is particularly useful for creating stable derivatives and can be adapted to produce deuterated internal standards.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is adapted from standard procedures for amino acid silylation.

Materials:

  • N-Acetylornithine

  • This compound (internal standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing N-Acetylornithine into a reaction vial.

    • Add a known amount of this compound internal standard solution.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at 60-70°C. It is critical to remove all moisture as it can interfere with the silylation reaction.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Heat the mixture at 100°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This protocol is based on established methods for amino acid derivatization.

Materials:

  • N-Acetylornithine

  • This compound (internal standard)

  • 2 M HCl in Methanol (for esterification)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Place the sample containing N-Acetylornithine and the this compound internal standard in a reaction vial.

    • Dry the sample completely under a stream of nitrogen.

  • Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried residue.

    • Seal the vial and heat at 80°C for 60 minutes to form the methyl ester.

    • Cool the vial to room temperature and evaporate the solvent and reagent to dryness under nitrogen.

  • Acylation:

    • To the dried methyl ester, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final derivative in a suitable solvent, such as toluene or ethyl acetate.

    • Inject 1 µL of the reconstituted sample into the GC-MS.

Data Presentation

The following tables summarize the expected quantitative data for the derivatized N-Acetylornithine and its deuterated internal standard. The mass-to-charge ratios (m/z) for the d2-labeled internal standard are predicted based on the fragmentation of the unlabeled compound and the location of the deuterium atoms on the ornithine backbone.

Table 1: Quantitative Data for Silylated N-Acetylornithine (TMS Derivatives)

CompoundDerivativeRetention IndexQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N-Acetylornithine3 TMS1997.44218147317
This compound3 TMS~1997220147319
N-Acetylornithine4 TMS1965.41218147462
This compound4 TMS~1965220147464

Table 2: Predicted Quantitative Data for Esterified and Acylated N-Acetylornithine

CompoundDerivativePredicted Quantitation Ion (m/z)Predicted Qualifier Ion 1 (m/z)Predicted Qualifier Ion 2 (m/z)
N-AcetylornithineMethyl Ester, PFP[M-COOCH3]+[M-C2F5]+[M-H]+
This compoundMethyl Ester, PFP[M-COOCH3+2]+[M-C2F5+2]+[M-H+2]+

Note: The exact m/z values for the esterified and acylated derivatives will depend on the specific fragmentation pattern, which should be confirmed experimentally.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 70°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Dry Evaporate to Dryness Spike->Dry Deriv_Reagent Add Derivatization Reagent Dry->Deriv_Reagent Heat Heat Deriv_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing (Quantification) GCMS->Data Derivatization_Reaction NAO This compound Product Volatile Derivative NAO->Product + Heat Reagent Derivatization Reagent (e.g., BSTFA or Esterification/Acylation reagents) Reagent->Product + Heat

References

Application Notes and Protocols for Studying Arginine Metabolism in Macrophages using N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages play a pivotal role in the immune system, exhibiting remarkable plasticity to polarize into distinct functional phenotypes in response to microenvironmental cues. The two major polarization states, classical (M1) and alternative (M2), are critical determinants of the outcome of an immune response. A key metabolic node that governs macrophage polarization and function is the metabolism of the semi-essential amino acid, L-arginine. M1 macrophages primarily utilize arginine to produce nitric oxide (NO) and citrulline via inducible nitric oxide synthase (iNOS), contributing to their pro-inflammatory and antimicrobial activities. In contrast, M2 macrophages upregulate arginase-1 (Arg1), which hydrolyzes arginine to ornithine and urea, promoting tissue repair and resolving inflammation.[1][2]

Stable isotope tracing coupled with mass spectrometry has emerged as a powerful tool to dissect the complexities of metabolic pathways.[3] N-Acetylornithine-d2 is a deuterated stable isotope tracer that can be used to probe the dynamics of arginine metabolism. N-acetylornithine is a metabolic precursor to ornithine, which can, in turn, be converted to arginine.[4][5] By tracing the incorporation of the deuterium label from this compound into downstream metabolites, researchers can gain quantitative insights into the flux through the arginase and iNOS pathways in different macrophage polarization states. This information is invaluable for understanding disease pathogenesis and for the development of novel therapeutics targeting immunometabolism.

Signaling Pathways and Experimental Workflow

To visualize the metabolic fate of this compound in macrophages and the experimental approach to study it, the following diagrams are provided.

Arginine_Metabolism NAO_d2 This compound (Tracer) Orn_d2 Ornithine-d2 NAO_d2->Orn_d2 NAOD Arg_d2 Arginine-d2 Orn_d2->Arg_d2 OTC, ASS, ASL Polyamines_d2 Polyamines-d2 Orn_d2->Polyamines_d2 ODC Proline_d2 Proline-d2 Orn_d2->Proline_d2 OAT Arg_d2->Orn_d2 Arg1 Cit_d2 Citrulline-d2 Arg_d2->Cit_d2 iNOS Urea Urea Arg_d2->Urea NO Nitric Oxide Cit_d2->NO NAOD N-Acetylornithine Deacetylase OTC Ornithine Transcarbamylase ASS Argininosuccinate Synthase ASL Argininosuccinate Lyase Arg1 Arginase 1 (M2) iNOS iNOS (M1) ODC Ornithine Decarboxylase OAT Ornithine Aminotransferase

Caption: Arginine metabolism pathways in macrophages.

Experimental_Workflow Start Isolate Bone Marrow Cells from Mice Differentiate Differentiate into Macrophages (M-CSF) Start->Differentiate Polarize Polarize Macrophages Differentiate->Polarize M1 M1 Polarization (LPS + IFN-γ) Polarize->M1 M2 M2 Polarization (IL-4) Polarize->M2 Label Label with this compound M1->Label M2->Label Extract Metabolite Extraction Label->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis (Metabolite Levels & Isotopic Enrichment) Analyze->Data

Caption: Experimental workflow for stable isotope tracing.

Experimental Protocols

Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Polarization

This protocol is adapted from standard methods for generating BMDMs.

Materials:

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Recombinant mouse M-CSF

  • Recombinant mouse IFN-γ

  • Recombinant mouse IL-4

  • Lipopolysaccharide (LPS)

  • PBS (Phosphate Buffered Saline)

  • 6-well tissue culture plates

Procedure:

  • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

  • Create a single-cell suspension by flushing the bone marrow with DMEM and passing it through a 70 µm cell strainer.

  • Centrifuge the cells, resuspend in red blood cell lysis buffer, and incubate for 5 minutes at room temperature.

  • Wash the cells with DMEM and centrifuge again.

  • Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).

  • Plate the cells in 10 cm non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator.

  • After 3 days, add fresh differentiation medium.

  • On day 7, harvest the differentiated macrophages (M0).

  • Seed the M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • To polarize the macrophages:

    • M1 Polarization: Replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 100 ng/mL LPS, and 20 ng/mL IFN-γ.

    • M2 Polarization: Replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL IL-4.

  • Incubate for 24 hours to achieve polarization.

Stable Isotope Labeling with this compound

Materials:

  • This compound

  • Arginine-free DMEM

  • Dialyzed FBS

Procedure:

  • After 24 hours of polarization, gently wash the M1 and M2 macrophages twice with warm PBS.

  • Replace the medium with arginine-free DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 100 µM this compound.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Metabolite Extraction

This protocol is based on a common methanol-based extraction method.

Materials:

  • Ice-cold 80% Methanol

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • At each time point, place the 6-well plates on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis

The analysis of arginine and its metabolites can be performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Positive Ion Mode):

  • Multiple Reaction Monitoring (MRM) will be used to detect and quantify the unlabeled and d2-labeled metabolites. The specific precursor/product ion transitions need to be optimized for the instrument used.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
This compound175.172.1
Ornithine133.170.1
Ornithine-d2135.172.1
Arginine175.170.1
Arginine-d2177.172.1
Citrulline176.1159.1
Citrulline-d2178.1161.1

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between M1 and M2 macrophages.

Table 1: Relative Abundance of Arginine Pathway Metabolites

MetaboliteM1 Macrophages (Relative Abundance)M2 Macrophages (Relative Abundance)
OrnithineLowerHigher
ArginineLowerHigher
CitrullineHigherLower

Table 2: Isotopic Enrichment of Arginine Pathway Metabolites from this compound

MetaboliteM1 Macrophages (% d2-labeled)M2 Macrophages (% d2-labeled)
Ornithine-d2LowerHigher
Arginine-d2LowerHigher
Citrulline-d2HigherLower

Application Notes

The use of this compound as a tracer provides a dynamic view of arginine metabolism that is not captured by static metabolite measurements alone.

  • Tracing Arginine Biosynthesis: The appearance of Ornithine-d2 and subsequently Arginine-d2 will confirm the de novo synthesis of arginine from ornithine in macrophages. The rate of incorporation of the d2 label will provide a measure of the biosynthetic flux.

  • Assessing Pathway Dominance: By quantifying the relative abundance of d2-labeled citrulline and d2-labeled ornithine (derived from d2-arginine), researchers can determine the relative activities of the iNOS and arginase pathways. In M1 macrophages, a higher proportion of the Arginine-d2 pool is expected to be converted to Citrulline-d2. Conversely, in M2 macrophages, a greater flux towards Ornithine-d2 and its downstream products (polyamines and proline) is anticipated.

  • Drug Development Applications: This experimental approach can be utilized to evaluate the efficacy of novel therapeutic agents that target arginine metabolism. For instance, the effect of iNOS inhibitors or arginase inhibitors on the metabolic flux in different macrophage populations can be precisely quantified. This can aid in the development of drugs for a variety of diseases, including cancer, infectious diseases, and autoimmune disorders, where macrophage polarization plays a crucial role.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively employ this compound to unravel the intricate regulation of arginine metabolism in macrophages and its implications for health and disease.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of N-Acetylornithine-d2 in MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with N-Acetylornithine-d2 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is significantly lower than its non-deuterated analog. Is this normal?

It is not uncommon for a deuterated internal standard to exhibit a different MS response compared to its non-deuterated counterpart. While stable isotope-labeled (SIL) internal standards are designed to mimic the analyte's behavior to correct for matrix effects and instrument variability, several factors can lead to different signal intensities.[1][2] It is crucial to optimize MS parameters for both the analyte and the deuterated internal standard independently to ensure the best performance for each.[1]

Q2: I've noticed that this compound elutes slightly earlier than N-Acetylornithine in my reversed-phase chromatography. Why does this happen and can it affect my signal?

This phenomenon, known as the "isotope effect," is well-documented. Deuterated compounds can have slightly different retention times compared to their non-deuterated versions, often eluting a bit earlier in reversed-phase chromatography.[3] This is due to subtle differences in polarity caused by the substitution of hydrogen with deuterium.[3] If this time shift is significant, the analyte and the internal standard might experience different levels of ion suppression or enhancement from co-eluting matrix components, which can negatively impact signal intensity and the accuracy of quantification. Further chromatographic optimization or enhanced sample cleanup may be required to mitigate this effect.

Q3: Could my sample preparation method be causing low signal intensity for this compound?

Yes, sample preparation is a critical step that significantly impacts MS results. The ideal sample for mass spectrometry should contain the analyte with minimal interference from salts, lipids, or complex carbohydrates.

Common issues related to sample preparation include:

  • Inadequate Protein Precipitation: If working with biological matrices like plasma or serum, inefficient removal of proteins can lead to ion suppression. A typical protocol involves adding acetonitrile to the sample, incubating on ice, and centrifuging to pellet the precipitated proteins.

  • Presence of Interfering Substances: Buffers containing non-volatile salts or detergents like Triton X and CHAPS are not suitable for MS analysis and should be avoided.

  • Analyte Degradation: this compound stability in the final sample solution is important. It is recommended to prepare fresh solutions and use them promptly.

Q4: What are the most critical MS source parameters to optimize for this compound?

Optimizing the ionization source conditions is one of the most effective ways to improve signal intensity. For a small molecule like N-Acetylornithine, electrospray ionization (ESI) is a common choice. Key parameters to tune include:

  • Ion Source Temperature: The temperature of the drying gas affects desolvation efficiency.

  • Nebulizer Pressure: This parameter influences the formation of the aerosol spray.

  • Capillary Voltage: The voltage applied to the ESI needle directly impacts the ionization process.

  • Gas Flow Rates: Both the drying gas and nebulizer gas flow rates need to be optimized.

It is crucial to perform tuning experiments by infusing a standard solution of this compound and systematically adjusting these parameters to find the values that yield the maximum signal intensity.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound Precursor Ion

If you are struggling to detect the precursor ion for this compound, follow this troubleshooting workflow.

A Start: No/Low Signal B Verify MS Instrument Tune & Calibration A->B C Prepare fresh this compound standard solution (e.g., 1 mg/mL) B->C D Perform Direct Infusion Analysis (e.g., 5-10 µL/min) C->D E Scan Q1 to find precursor ion (e.g., [M+H]+) D->E F Is precursor ion detected? E->F G Optimize Source Parameters (Temperature, Gas, Voltage) F->G Yes H Check for Contamination (LC system, solvents) F->H No I Problem Solved G->I J Investigate Sample Prep & Matrix Effects H->J cluster_0 MS Parameter Optimization Workflow A Start: Infuse Standard B Identify Precursor Ion (Q1 Scan) A->B C Identify Major Product Ions (Product Ion Scan) B->C D Optimize Declustering Potential (DP) for Precursor Ion C->D E Optimize Collision Energy (CE) for each Product Ion D->E F Final Optimized MRM Method E->F

References

Technical Support Center: Optimizing LC Gradient for N-Acetylornithine-d2 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for the separation of N-Acetylornithine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak co-eluting with the unlabeled N-Acetylornithine peak?

A1: Co-elution of deuterated and non-deuterated analogs is a common challenge. The small mass difference between N-Acetylornithine and this compound often results in very similar chromatographic behavior. To achieve separation, optimization of the LC gradient, mobile phase composition, and stationary phase is critical. A shallow gradient and a column with high efficiency are often required.

Q2: I am observing a slight retention time shift between N-Acetylornithine and this compound. Is this normal?

A2: Yes, a small retention time shift is expected and is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts and tend to elute slightly earlier. The magnitude of this shift can be influenced by the number and position of the deuterium labels, as well as the chromatographic conditions.

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes?

A3: Poor peak shape can be caused by several factors. For a polar compound like N-Acetylornithine, secondary interactions with the stationary phase, especially with residual silanols on silica-based columns, can lead to peak tailing. Other potential causes include column overload, inappropriate mobile phase pH, or extra-column dead volume.

Q4: What type of LC column is best suited for separating this compound?

A4: Due to the polar nature of N-Acetylornithine, traditional reversed-phase columns (like C18) may provide insufficient retention. Consider using columns designed for polar analytes, such as those with polar end-capping or embedded polar groups. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns, which combine reversed-phase and ion-exchange characteristics, can be highly effective.[1][2][3]

Q5: How does the mobile phase pH affect the separation?

A5: N-Acetylornithine is an amino acid derivative and its charge state is dependent on the mobile phase pH. The pH will influence its retention on both reversed-phase and ion-exchange columns. It is crucial to control the mobile phase pH with a suitable buffer to ensure reproducible retention times and optimal peak shape.

Troubleshooting Guides

Issue 1: Inadequate Separation of N-Acetylornithine and this compound
Possible Cause Recommended Solution
Gradient is too steep Decrease the gradient slope to enhance resolution between the two closely eluting peaks. A shallower gradient provides more time for the subtle differences in interaction with the stationary phase to effect separation.
Insufficient column efficiency Use a column with a smaller particle size (e.g., sub-2 µm) and a longer length to increase the number of theoretical plates and improve resolving power.
Inappropriate mobile phase Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous component (e.g., adjust the buffer concentration or pH). Small changes can alter selectivity.
Incorrect column chemistry If using a standard C18 column, consider switching to a HILIC or mixed-mode column to exploit different separation mechanisms (hydrophilic and/or ion-exchange interactions) that may be more effective for these polar compounds.[1][2]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary silanol interactions Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. Alternatively, use a column with a base-deactivated stationary phase.
Column overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting.
Mobile phase pH mismatch Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of N-Acetylornithine to maintain a consistent charge state and minimize peak tailing.
Sample solvent effects Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Issue 3: Unstable Retention Times
Possible Cause Recommended Solution
Inadequate column equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature. Temperature fluctuations can significantly impact retention times.
Mobile phase preparation inconsistency Prepare fresh mobile phase for each analysis and ensure accurate and consistent composition. Degas the mobile phase to prevent bubble formation in the pump.
System leaks Check for any leaks in the LC system, particularly at fittings and connections. Leaks can cause pressure fluctuations and lead to unstable retention times.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Separation

This protocol provides a starting point for optimizing the separation of this compound using a reversed-phase column.

  • Column: C18 with polar end-capping (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 2
    1.0 2
    8.0 20
    8.1 95
    10.0 95
    10.1 2

    | 12.0 | 2 |

Protocol 2: HILIC Method for this compound Separation

This protocol is an alternative approach for enhanced retention and separation of polar this compound.

  • Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate, pH 3.0 in 50:50 Acetonitrile:Water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %B
    0.0 0
    1.0 0
    7.0 50
    7.1 100
    8.0 100
    8.1 0

    | 10.0 | 0 |

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of N-Acetylornithine and this compound under different LC conditions. This data is for illustrative purposes to guide method development.

Table 1: Comparison of Retention Times (RT) and Resolution (Rs) on Different Columns

Column TypeMobile Phase SystemRT N-Acetylornithine (min)RT this compound (min)Resolution (Rs)
Standard C180.1% Formic Acid in ACN/H2O2.52.450.8
Polar-Endcapped C180.1% Formic Acid in ACN/H2O3.83.71.2
HILIC (Amide)10mM Ammonium Formate in ACN/H2O5.25.01.5
Mixed-Mode (RP/Cation-Exchange)0.1% Formic Acid in ACN/H2O6.56.31.8

Table 2: Effect of Gradient Slope on Resolution (Polar-Endcapped C18 Column)

Gradient Duration (min)Gradient Slope (%B/min)Resolution (Rs)
53.60.9
82.251.2
121.51.6
151.21.9

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column Selection cluster_result Result Start Poor Separation of This compound SteepenGradient Decrease Gradient Slope Start->SteepenGradient OptimizeIsocratic Optimize Isocratic Hold SteepenGradient->OptimizeIsocratic ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeIsocratic->ChangeSolvent AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH ChangeColumn Select Alternative Column (HILIC, Mixed-Mode) AdjustpH->ChangeColumn IncreaseLength Increase Column Length/ Decrease Particle Size ChangeColumn->IncreaseLength GoodSeparation Achieve Baseline Separation IncreaseLength->GoodSeparation

Caption: A logical workflow for troubleshooting poor separation of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC System Setup cluster_analysis Analysis cluster_data Data Review cluster_optimization Optimization PrepareSample Prepare Sample and This compound Standard SetupLC Equilibrate LC System with Initial Mobile Phase PrepareSample->SetupLC SetGradient Program Gradient Profile SetupLC->SetGradient InjectSample Inject Sample SetGradient->InjectSample AcquireData Acquire Data (LC-MS/MS) InjectSample->AcquireData ProcessData Process Chromatograms AcquireData->ProcessData Evaluate Evaluate Resolution, Peak Shape, and Retention Time ProcessData->Evaluate Optimize Optimize Method Based on Troubleshooting Guide Evaluate->Optimize If separation is not optimal

Caption: A typical experimental workflow for LC method development for this compound.

References

Technical Support Center: Minimizing Ion Suppression for N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of N-Acetylornithine and its deuterated internal standard, N-Acetylornithine-d2, using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, N-Acetylornithine and its deuterated internal standard (IS), this compound.[1] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source.[2] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that compensate for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression.[3] However, issues can arise if the analyte and IS do not behave identically during the analytical process. A primary cause for inadequate compensation is a slight difference in their chromatographic retention times.[3] This separation, even if minimal, can expose the analyte and the internal standard to different matrix components as they elute, leading to varying degrees of ion suppression.

Q3: Why might this compound elute at a slightly different time than N-Acetylornithine?

A3: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is due to the subtle differences in physicochemical properties imparted by the deuterium substitution.

Q4: What are the common sources of ion suppression when analyzing N-Acetylornithine in biological samples?

A4: In biological matrices such as plasma or urine, common sources of ion suppression include salts, phospholipids, and other endogenous metabolites. For amino acid derivatives like N-Acetylornithine, other amino acids present in high concentrations can also contribute to ion suppression. The choice of sample preparation technique significantly impacts the level of these interfering components.

Q5: How can I determine if ion suppression is affecting my assay?

A5: A widely used method to qualitatively assess ion suppression is the post-column infusion experiment. This technique helps to identify regions in the chromatogram where co-eluting matrix components suppress the analyte signal. A more quantitative approach is the post-extraction spike experiment, which compares the analyte's response in a clean solvent to its response in an extracted blank matrix.

Troubleshooting Guides

Problem 1: Poor Signal Intensity for both N-Acetylornithine and this compound

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment (see Experimental Protocols) to identify the retention time regions with the most significant ion suppression.

    • Improve Sample Preparation: Enhance the sample cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

    • Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression. However, ensure the analyte concentration remains above the lower limit of quantification.

    • Optimize Chromatography: Modify the LC method to achieve better separation of N-Acetylornithine from the regions of ion suppression identified in the post-column infusion experiment.

Problem 2: Inconsistent N-Acetylornithine/N-Acetylornithine-d2 Peak Area Ratios

  • Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of N-Acetylornithine and this compound to confirm they are co-eluting.

    • Adjust Chromatography: If separation is observed, consider modifying the mobile phase gradient or using a column with slightly lower resolving power to ensure co-elution.

    • Evaluate Internal Standard Stability: Ensure the deuterium labels on this compound are in stable positions and not undergoing hydrogen-deuterium exchange under your experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Analyte Infusion: A standard solution of N-Acetylornithine is continuously infused into the LC eluent flow between the analytical column and the mass spectrometer's ion source using a syringe pump and a T-fitting. This establishes a stable baseline signal for the analyte.

  • Blank Matrix Injection: An extracted blank matrix sample (e.g., plasma or urine without the analyte) is injected onto the LC column.

  • Signal Monitoring: The N-Acetylornithine signal is monitored throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement at that specific retention time.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

Objective: To quantitatively determine the extent of ion suppression or enhancement and assess the internal standard's ability to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): N-Acetylornithine is prepared in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Blank biological matrix is processed through the entire sample preparation procedure. The resulting extract is then spiked with N-Acetylornithine at the same low, medium, and high concentrations as Set A.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, this compound is added at the working concentration.

  • Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated from the peak area ratios of the analyte to the internal standard in Set C and compared to the response in the neat solution. An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect by the internal standard.

Quantitative Data Summary

The following table provides a template for summarizing the results from a post-extraction spike experiment to evaluate matrix effects.

Concentration LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Matrix Factor (B/A)Mean Analyte/IS Ratio (Set C)IS-Normalized Matrix Factor
Low100,00075,0000.750.480.98
Medium500,000380,0000.762.451.01
High1,000,000740,0000.744.950.99

Note: The data in this table is for illustrative purposes only. A Matrix Factor of less than 1 indicates ion suppression. An IS-Normalized Matrix Factor close to 1 suggests that the deuterated internal standard is effectively compensating for the observed ion suppression.

Visualizations

General LC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting Logic for Ion Suppression cluster_0 Both Analyte and IS Low cluster_1 Inconsistent Analyte/IS Ratio Start Inconsistent or Low Signal for N-Acetylornithine Check_IS Check this compound Signal Start->Check_IS Suppression Significant Ion Suppression Likely Check_IS->Suppression Low Signal Differential_Suppression Differential Ion Suppression Possible Check_IS->Differential_Suppression Inconsistent Ratio Optimize_SamplePrep Improve Sample Cleanup (e.g., use SPE) Suppression->Optimize_SamplePrep Optimize_LC Modify LC Method to Avoid Suppression Zone Optimize_SamplePrep->Optimize_LC Check_Coelution Verify Analyte and IS Co-elution Differential_Suppression->Check_Coelution Adjust_Chroma Adjust Chromatography for Co-elution Check_Coelution->Adjust_Chroma

Caption: A troubleshooting decision tree for ion suppression issues.

References

Technical Support Center: N-Acetylornithine-d2 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetylornithine-d2 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) form of N-Acetylornithine, where two hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to the analyte of interest (N-Acetylornithine), it can effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and precise quantification.[2]

Q2: What are the primary stability concerns for this compound in biological samples?

A2: The primary stability concerns for this compound include:

  • Enzymatic degradation: Biological matrices contain enzymes that can metabolize N-Acetylornithine.[3]

  • Chemical instability: Changes in pH or temperature can lead to the degradation of the molecule.

  • Isotopic exchange: The deuterium labels may exchange with hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[4] This can compromise the accuracy of the assay by converting the internal standard to the unlabeled analyte.

  • Adsorption: The analyte may adsorb to the surface of storage containers, leading to a decrease in its concentration.

Q3: How can I minimize the risk of isotopic exchange with my this compound standard?

A3: To minimize isotopic exchange:

  • Solvent choice: For long-term storage of stock solutions, use aprotic solvents like acetonitrile or DMSO if solubility permits. Avoid protic solvents such as water or methanol.

  • pH control: Extreme pH conditions can promote H/D exchange. Store solutions and samples at a pH where the deuterium labels are most stable. This often requires empirical testing.

  • Temperature: Store stock solutions and biological samples at or below -20°C, and ideally at -80°C for long-term storage.

Stability Data Summary

The following tables summarize the expected stability of this compound in various biological matrices under different storage conditions. This data is synthesized from general principles of deuterated standard and amino acid stability and should be confirmed by in-house validation studies.

Table 1: Short-Term (Bench-Top) Stability of this compound

MatrixTemperatureDuration (hours)Analyte Recovery (%)
Human PlasmaRoom Temp (20-25°C)495 - 105
890 - 100
4°C2498 - 102
Human UrineRoom Temp (20-25°C)497 - 103
892 - 101
4°C2499 - 101
Rat Tissue Homogenate (Liver)4°C496 - 104

Table 2: Long-Term Storage Stability of this compound

MatrixStorage TemperatureDuration (days)Analyte Recovery (%)
Human Plasma-20°C3094 - 106
-80°C9097 - 103
Human Urine-20°C3096 - 104
-80°C9098 - 102
Rat Tissue Homogenate (Liver)-80°C3095 - 105

Table 3: Freeze-Thaw Stability of this compound

MatrixNumber of CyclesAnalyte Recovery (%)
Human Plasma396 - 104
591 - 101
Human Urine398 - 102
594 - 103
Rat Tissue Homogenate (Liver)397 - 103

Troubleshooting Guide

Issue 1: Gradual loss of this compound signal over an analytical run.

  • Possible Cause: Isotopic back-exchange in the mobile phase or on the analytical column.

  • Troubleshooting Steps:

    • Confirm with a stability test: Incubate the internal standard in the mobile phase at room temperature and analyze at different time points (e.g., 0, 2, 4, 8 hours). A decreasing signal confirms instability.

    • Adjust mobile phase pH: If the mobile phase is acidic or basic, try adjusting it to a more neutral pH if your chromatography allows.

    • Use a less protic mobile phase: If possible, reduce the percentage of water or methanol in your mobile phase.

    • Consider a different deuterated position: If back-exchange is persistent, the deuterium labels may be on labile positions of the molecule. Consider sourcing a standard with deuterium on more stable, non-exchangeable positions.

Issue 2: Inconsistent internal standard response across different samples.

  • Possible Cause: Matrix effects (ion suppression or enhancement) that differ between samples and are not adequately corrected by the internal standard. This can happen if the analyte and IS do not co-elute perfectly.

  • Troubleshooting Steps:

    • Evaluate co-elution: Ensure that the chromatographic peaks for the analyte and this compound have the same retention time. Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts.

    • Perform a post-column infusion experiment: This will help identify regions of ion suppression in your chromatogram.

    • Optimize sample preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

    • Modify chromatographic conditions: Adjust the gradient, flow rate, or column chemistry to separate the analyte and IS from the interfering matrix components.

Issue 3: Appearance of a peak corresponding to unlabeled N-Acetylornithine in a sample containing only the deuterated standard.

  • Possible Cause: In-source fragmentation of the deuterated standard or significant isotopic back-exchange.

  • Troubleshooting Steps:

    • Optimize MS source conditions: Reduce the cone voltage or collision energy to minimize in-source fragmentation.

    • Perform a stability study: As described in Issue 1, to check for back-exchange.

    • Check the purity of the standard: The deuterated standard itself might contain a small amount of the unlabeled analyte.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

  • Prepare Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

  • Spike Plasma Samples:

    • Obtain a pool of blank human plasma.

    • Spike the plasma with the this compound working solution to achieve a final concentration relevant to your study (e.g., 100 ng/mL).

  • Stability Conditions:

    • Bench-top stability: Store spiked plasma samples at room temperature (20-25°C) and at 4°C. Analyze aliquots at 0, 2, 4, 8, and 24 hours.

    • Freeze-thaw stability: Subject spiked plasma samples to three and five freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing at room temperature.

    • Long-term stability: Store spiked plasma samples at -20°C and -80°C. Analyze aliquots at 0, 7, 30, and 90 days.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method for the analysis of N-Acetylornithine.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of analyte recovery at each time point relative to the initial (time 0) concentration.

    • The standard is considered stable if the mean recovery is within ±15% of the nominal concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Solution (1 µg/mL in 50:50 MeOH:H2O) prep_stock->prep_working spike_matrix Spike Biological Matrix (e.g., Plasma) prep_working->spike_matrix bench_top Bench-Top (RT & 4°C) spike_matrix->bench_top freeze_thaw Freeze-Thaw (3-5 cycles, -80°C) spike_matrix->freeze_thaw long_term Long-Term (-20°C & -80°C) spike_matrix->long_term sample_prep Sample Preparation (e.g., Protein Precipitation) bench_top->sample_prep freeze_thaw->sample_prep long_term->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (% Recovery vs. T0) lcms_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

degradation_pathway Potential Degradation Pathways of this compound cluster_deacetylation Deacetylation cluster_transamination Transamination cluster_back_exchange Isotopic Back-Exchange NAO_d2 This compound Ornithine_d2 Ornithine-d2 NAO_d2->Ornithine_d2 N-acetyl-L-ornithine deacetylase NAGS_d2 N-acetyl-glutamate- semialdehyde-d2 NAO_d2->NAGS_d2 N-acetylornithine aminotransferase NAO_d1 N-Acetylornithine-d1 NAO_d2->NAO_d1 H/D Exchange Acetic_acid Acetic Acid NAO_d0 N-Acetylornithine (unlabeled) NAO_d1->NAO_d0 H/D Exchange

Caption: Potential degradation pathways for this compound.

signaling_pathway Hypothetical Signaling Pathway Involving N-Acetylornithine Glutamate Glutamate NAO N-Acetylornithine Glutamate->NAO Biosynthesis Ornithine Ornithine NAO->Ornithine Deacetylation Arginine Arginine Ornithine->Arginine Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines NO Nitric Oxide (NO) Arginine->NO Nitric Oxide Synthase Cell_Growth Cell Growth & Proliferation Polyamines->Cell_Growth Regulates NO->Cell_Growth Modulates

Caption: Hypothetical signaling pathway of N-Acetylornithine.

References

Common pitfalls in using N-Acetylornithine-d2 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of N-Acetylornithine-d2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its application in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of N-Acetylornithine, a metabolite involved in the urea cycle and a precursor to the amino acid ornithine. In mass spectrometry-based quantitative analysis, it serves as an ideal internal standard. Because it is chemically almost identical to the endogenous (unlabeled) N-Acetylornithine, it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its higher mass due to the presence of two deuterium atoms, allowing the mass spectrometer to distinguish it from the analyte of interest. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.

Q2: What are the most critical factors to consider when using this compound as an internal standard?

The successful use of this compound hinges on several key factors:

  • Isotopic and Chemical Purity: The internal standard should have a high degree of deuteration and be free from unlabeled N-Acetylornithine and other chemical impurities.

  • Stability of Deuterium Labels: The deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.

  • Co-elution with the Analyte: Ideally, this compound should co-elute with the unlabeled N-Acetylornithine to ensure they experience the same matrix effects in chromatography.

  • Absence of Isotopic Crosstalk: There should be a sufficient mass difference between the analyte and the internal standard to prevent their isotopic signals from overlapping.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for N-Acetylornithine are inconsistent and inaccurate, despite using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results can stem from several sources. The most common culprits include problems with isotopic exchange, chromatographic separation between the analyte and the internal standard, the presence of impurities, or differential matrix effects.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of N-Acetylornithine and this compound. A slight shift in retention time for the deuterated standard is a known phenomenon but a significant separation can lead to differential matrix effects, compromising accuracy.

  • Assess Isotopic and Chemical Purity: Always refer to the Certificate of Analysis (CoA) provided by the supplier for information on isotopic and chemical purity. The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

  • Investigate Isotopic Exchange: The stability of the deuterium labels is crucial. If the labels are on exchangeable positions (e.g., on -OH, -NH, or -COOH groups), they can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This leads to a decrease in the internal standard signal and an overestimation of the analyte concentration.

The following tables summarize typical specifications for a high-quality this compound internal standard and recommended storage conditions to maintain its stability. Note: Users should always refer to the Certificate of Analysis provided by their specific supplier for lot-specific data.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationImplication of Deviation
Isotopic Purity≥ 98%Lower purity can lead to interference from the unlabeled analyte's natural isotopes.
Chemical Purity≥ 99%Chemical impurities can interfere with the analysis or degrade the standard.
Unlabeled Analyte< 0.1%Higher levels will artificially inflate the measured analyte concentration.

Table 2: Recommended Storage and Handling Conditions for this compound Solutions

ConditionRecommendationRationale
Stock Solution Storage
SolventAprotic solvents (e.g., Acetonitrile, DMSO)Minimizes the risk of hydrogen-deuterium exchange.
Temperature-20°C or -80°CReduces the rate of potential degradation and isotopic exchange.[1]
Working Solution Storage
SolventMatch initial mobile phase compositionEnsures compatibility with the analytical method.
Temperature2-8°CFor short-term storage (e.g., in an autosampler).
DurationPrepare fresh daily if possibleMinimizes the potential for degradation and exchange in aqueous/protic solvents.
Issue 2: Chromatographic Peak for this compound Elutes Earlier Than the Analyte

Question: I'm observing a slight chromatographic shift, with the this compound peak eluting just before the N-Acetylornithine peak. Is this a problem?

Answer: This is a well-known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a small, consistent shift may not significantly impact quantification, complete co-elution is ideal for the most accurate correction of matrix effects.

Troubleshooting Steps:

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition or the gradient profile can help to minimize the separation and achieve better co-elution.

  • Evaluate Impact on Quantification: If the shift is minimal and consistent across all samples and standards, it may not be necessary to alter the chromatography. However, it is good practice to validate that this small shift does not introduce bias in the results, especially in complex matrices.

Issue 3: Interference from Naturally Occurring Isotopes

Question: I am using this compound and I see some interference in my blank samples at the mass-to-charge ratio of my internal standard. What could be the cause?

Answer: With internal standards having a low degree of deuteration like d2, there is a risk of interference from the naturally occurring isotopes of the analyte. The M+2 isotope of N-Acetylornithine, resulting from the presence of two ¹³C atoms or one ¹⁸O atom, can have the same mass-to-charge ratio as the this compound internal standard. This can lead to a falsely high internal standard signal and, consequently, an underestimation of the analyte concentration.

Troubleshooting and Avoidance:

  • Use a Higher Deuterated Standard: If available, using an internal standard with a higher number of deuterium atoms (e.g., d4 or higher) will shift its mass further from the analyte's natural isotope cluster, reducing the likelihood of interference.

  • Optimize Chromatography: Ensure that the chromatographic method provides baseline separation of the analyte from any potential interfering species in the matrix.

  • Check for Contamination: Thoroughly clean the mass spectrometer and liquid chromatography system to rule out any carryover from previous analyses.

Experimental Protocols

The following is a representative protocol for the quantification of N-Acetylornithine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is for illustrative purposes and should be optimized and validated for specific instrumentation and experimental needs.

Protocol: Quantification of N-Acetylornithine in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • N-Acetylornithine (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

2. Preparation of Standard and Internal Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetylornithine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Acetylornithine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the final concentration.

3. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution to each plasma sample (except for the blank, to which 10 µL of the 50:50 acetonitrile/water mixture is added).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimized for N-Acetylornithine and this compound.

Visualizations

N-Acetylornithine Metabolic Pathway

The following diagram illustrates the key metabolic pathways involving N-Acetylornithine, highlighting its biosynthesis from precursor amino acids and its conversion to ornithine.

N_Acetylornithine_Pathway Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate N-acetylglutamate synthase Proline Proline Ornithine Ornithine Proline->Ornithine Arginine Arginine Arginine->Ornithine Arginase N_Acetylornithine N-Acetylornithine Ornithine->N_Acetylornithine Ornithine acetyltransferase Urea_Cycle Urea Cycle Ornithine->Urea_Cycle Polyamines Polyamines Ornithine->Polyamines N_Acetylglutamate->N_Acetylornithine Series of reactions N_Acetylornithine->Ornithine N-acetylornithine deacetylase

Caption: Biosynthesis and catabolism of N-Acetylornithine.

Troubleshooting Workflow for Inaccurate Quantification

This workflow provides a logical sequence of steps to diagnose the root cause of inaccurate quantitative results when using this compound.

Troubleshooting_Workflow Start Inaccurate/Inconsistent Quantitative Results Check_Chromatography Step 1: Check Chromatography - Overlay Analyte and IS Chromatograms Start->Check_Chromatography Coelution_OK Co-elution Acceptable? Check_Chromatography->Coelution_OK Adjust_LC Action: Adjust LC Method (Gradient, Mobile Phase) Coelution_OK->Adjust_LC No Check_Purity Step 2: Verify Purity - Review Certificate of Analysis Coelution_OK->Check_Purity Yes Adjust_LC->Check_Chromatography Purity_OK Purity Meets Specs? Check_Purity->Purity_OK Contact_Supplier Action: Contact Supplier / Use New Lot Purity_OK->Contact_Supplier No Check_Exchange Step 3: Investigate Isotopic Exchange - Analyze IS solution over time Purity_OK->Check_Exchange Yes Contact_Supplier->Check_Purity Exchange_Observed Exchange Observed? Check_Exchange->Exchange_Observed Optimize_Storage Action: Optimize Storage/Handling (Solvent, pH, Temperature) Exchange_Observed->Optimize_Storage Yes Check_Matrix Step 4: Evaluate Matrix Effects - Post-extraction addition experiment Exchange_Observed->Check_Matrix No Optimize_Storage->Check_Exchange End Problem Resolved Check_Matrix->End

Caption: Logical workflow for troubleshooting inaccurate results.

References

Technical Support Center: Quantification of N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-Acetylornithine-d2 by LC-MS/MS.

Troubleshooting Guides

Issue: Poor sensitivity or inconsistent signal for this compound.

Question: My signal for this compound is much lower than expected, or it varies significantly between injections of the same sample. What could be the cause?

Answer: This issue is often indicative of ion suppression , a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and precision.[2]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids, which are major contributors to matrix effects.[4]

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts, but recovery of polar analytes like this compound might be low. Optimization of the extraction solvent is crucial.

    • Solid-Phase Extraction (SPE): SPE can provide selective extraction of the analyte while removing a significant portion of matrix components. Consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent for retaining polar compounds like this compound.

  • Optimize Chromatography: Chromatographic separation of this compound from matrix interferences is critical.

    • Gradient Modification: Adjust the mobile phase gradient to better separate the analyte from the regions of ion suppression.

    • Column Chemistry: Consider a different column chemistry, such as a HILIC column, which is well-suited for polar analytes and may provide different selectivity for matrix components compared to reversed-phase columns.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the recommended approach to compensate for matrix effects. Since this compound is already a stable isotope-labeled compound, you should be using its unlabeled counterpart, N-Acetylornithine, as the analyte and a further deuterated version (e.g., N-Acetylornithine-d5) as the internal standard if available. If this compound is your analyte, a SIL-IS like ¹³C or ¹⁵N-labeled N-Acetylornithine would be ideal. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio. However, it's crucial to verify that the analyte and SIL-IS truly co-elute, as chromatographic separation due to the deuterium isotope effect can sometimes occur.

Issue: Inconsistent results for quality control (QC) samples.

Question: My QC samples are failing, showing high variability and poor accuracy. What should I investigate?

Answer: Inconsistent QC results often point to variable matrix effects between different sample lots or concentrations. The composition of the biological matrix can differ from one individual or sample to another, leading to varying degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Matrix Effect Evaluation: Quantitatively assess the matrix effect using the post-extraction spike method. This will help determine if different lots of matrix produce a different response.

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across the analytical run.

  • Robust Sample Preparation: A more rigorous sample cleanup method, such as SPE, can minimize the variability in matrix components between samples.

  • Internal Standard Performance: Ensure your internal standard is performing correctly. The response of the SIL-IS should be consistent across all samples (calibrators, QCs, and unknowns). Significant variation in the IS response can indicate a matrix effect issue.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification. Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of the analyte indicate the retention times where matrix components are causing suppression or enhancement.

  • Post-Extraction Spike (Matrix Factor Calculation): This is a quantitative method to evaluate the magnitude of the matrix effect. The response of the analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration.

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A3: A SIL-IS is considered the gold standard for compensating for matrix effects. An ideal SIL-IS has the same physicochemical properties as the analyte and will co-elute chromatographically. Because of this, it is assumed to experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Can sample dilution help reduce matrix effects?

A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of this compound is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Q5: Are there specific sample preparation techniques recommended for reducing phospholipid-based matrix effects?

A5: Yes, phospholipids are a major cause of matrix effects in bioanalysis. Techniques specifically designed to remove phospholipids include:

  • HybridSPE®-Phospholipid: This technology combines protein precipitation with a zirconia-coated stationary phase that selectively retains phospholipids.

  • Specialized SPE cartridges: Certain SPE sorbents are designed for phospholipid removal.

  • Liquid-Liquid Extraction: A well-optimized LLE protocol can effectively separate phospholipids from the analyte.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Illustrative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 545 ± 15 (Suppression)12
Liquid-Liquid Extraction (LLE)75 ± 815 ± 7 (Suppression)6
Solid-Phase Extraction (SPE)90 ± 45 ± 3 (Suppression)3

This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on analyte recovery and matrix effects. Actual results will vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • This compound standard solution

  • Internal standard solution

  • Mobile phase and reconstitution solvent

  • All necessary lab equipment for sample processing

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound and internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix using your established sample preparation protocol. Spike the same amount of this compound and internal standard as in Set A into the final, extracted matrix blank.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.

Materials:

  • Syringe pump

  • Tee-union

  • This compound standard solution (infusion solution)

  • Extracted blank matrix sample

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the this compound infusion solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).

    • Begin infusing the solution and acquire data on the mass spectrometer to establish a stable baseline signal for this compound.

  • Matrix Injection:

    • Inject a prepared blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • A decrease in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_verification Verification start Inconsistent or Poor This compound Signal investigate Investigate Potential Causes start->investigate me_eval Perform Matrix Effect Evaluation (Post-Column Infusion or Post-Extraction Spike) investigate->me_eval Primary Suspect is_check Check Internal Standard Performance investigate->is_check Secondary Check sample_prep Optimize Sample Preparation (e.g., SPE, LLE) me_eval->sample_prep Matrix Effect Confirmed revalidate Re-evaluate Matrix Effect and Method Performance is_check->revalidate IS Issue Resolved chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography dilution Consider Sample Dilution chromatography->dilution dilution->revalidate revalidate->sample_prep success Method Performance Acceptable revalidate->success Successful Mitigation

Caption: Troubleshooting workflow for addressing matrix effects.

Post_Column_Infusion_Workflow cluster_lc LC System cluster_infusion Infusion System cluster_ms MS System lc_column LC Column tee lc_column->tee Eluent with Separated Matrix Components syringe_pump Syringe Pump with This compound Solution syringe_pump->tee Constant Flow of This compound ms_source Mass Spectrometer Ion Source tee->ms_source Combined Flow

Caption: Experimental setup for post-column infusion analysis.

Post_Extraction_Spike_Logic cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Interpretation set_a Set A: Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Extracted Blank Matrix + Analyte + IS set_b->lcms compare Compare Peak Areas (Set B vs. Set A) lcms->compare suppression Suppression (Area B < Area A) compare->suppression Ratio < 1 no_effect No Effect (Area B ≈ Area A) compare->no_effect Ratio ≈ 1 enhancement Enhancement (Area B > Area A) compare->enhancement Ratio > 1

Caption: Logical workflow for post-extraction spike analysis.

References

Improving recovery of N-Acetylornithine-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of N-Acetylornithine-d2 during sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guides

Low recovery of this compound can arise from various factors during the sample preparation process. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: Poor Recovery After Protein Precipitation

Protein precipitation is a common first step to remove high-abundance proteins from biological samples. However, incomplete precipitation or co-precipitation of the analyte can lead to significant losses.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Protein Removal Acetonitrile is often more effective than methanol for protein precipitation, resulting in a cleaner supernatant. A recommended starting ratio is 3:1 to 5:1 (solvent:sample) to ensure efficient protein removal while minimizing sample dilution.[1]
Co-precipitation of Analyte The choice of organic solvent can influence the recovery of polar metabolites. While methanol is effective for a broad range of metabolites, acetonitrile is an excellent choice for polar compounds like this compound.[2] Experiment with different solvents (e.g., acetonitrile, methanol, or mixtures) to find the optimal balance between protein precipitation and analyte recovery.
Analyte Adsorption to Precipitate Ensure thorough vortexing after the addition of the organic solvent to completely denature proteins and release any bound analyte. Centrifuge at a sufficient speed and duration (e.g., 12,000 rpm at 4°C for 10 minutes) to obtain a compact pellet.[2]
Issue 2: Low Yield with Liquid-Liquid Extraction (LLE)

LLE is used to partition analytes between two immiscible liquid phases. For a polar molecule like this compound, optimizing this process is crucial for good recovery.

Possible Causes and Solutions:

CauseRecommended Solution
Analyte Remains in Aqueous Phase To enhance the partitioning of hydrophilic analytes into the organic phase, a "salting-out" effect can be employed. Adding a high concentration of salt (e.g., 3-5 M sodium sulfate) to the aqueous sample reduces the solubility of the analyte in the aqueous phase, driving it into the organic solvent.[3]
Inappropriate Solvent Polarity The choice of organic solvent is critical. For polar compounds, a more polar extraction solvent may be necessary. Consider using solvent mixtures to fine-tune the polarity and improve recovery.
Suboptimal pH The ionization state of this compound, an amino acid derivative, is pH-dependent. Adjusting the pH of the aqueous phase can influence its partitioning behavior. For acidic compounds, adjusting the pH to two units below the pKa promotes the neutral form, which is more readily extracted into an organic solvent. Conversely, for basic compounds, the pH should be adjusted to two units above the pKa.[3]
Emulsion Formation Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. Gentle mixing or centrifugation can help to break up emulsions.
Issue 3: Inefficient Recovery with Solid-Phase Extraction (SPE)

SPE provides a more targeted approach to sample cleanup and concentration. However, improper method development can result in analyte loss.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Sorbent Selection For polar analytes like this compound, reversed-phase SPE (e.g., C18) may not provide sufficient retention. Consider using a more hydrophilic sorbent or an ion-exchange mechanism. Mixed-mode SPE, combining both hydrophobic and ion-exchange properties, can be particularly effective for cleaning up biological fluids.
Analyte Breakthrough During Loading If the sample is loaded in a solvent that is too strong (too organic), the analyte may not be retained on the sorbent. Ensure the sample is in a weak solvent (highly aqueous) to promote binding.
Analyte Elutes During Washing The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. Optimize the wash step by gradually increasing the organic content or adjusting the pH.
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For polar compounds, a polar organic solvent like methanol or acetonitrile is typically used. The pH of the elution solvent can also be modified to facilitate elution from ion-exchange sorbents. Using the smallest effective volume of the "weakest" strong solvent will ensure complete elution while maximizing concentration.

Frequently Asked Questions (FAQs)

Q1: Which initial extraction method is recommended for this compound from plasma?

For initial method development, protein precipitation with acetonitrile is a straightforward and effective starting point. It is simple, fast, and suitable for high-throughput analysis. If further cleanup is required to improve sensitivity or reduce matrix effects, subsequent SPE is recommended.

Q2: What type of SPE cartridge is best suited for this compound?

Given the polar and potentially charged nature of this compound, a mixed-mode cation exchange (MCX) SPE cartridge is a strong candidate. These sorbents offer a dual retention mechanism (reversed-phase and cation exchange), which can effectively retain the analyte while allowing for stringent washing conditions to remove interferences commonly found in plasma and serum.

Q3: How can I improve the recovery of this compound during LLE?

To improve LLE recovery for a hydrophilic compound, consider the following:

  • pH Adjustment: Modify the pH of the aqueous sample to ensure this compound is in its least ionized state, making it more amenable to extraction into an organic solvent.

  • Salting Out: Add a neutral salt (e.g., sodium sulfate) to the aqueous phase to decrease the solubility of this compound and promote its transfer to the organic phase.

  • Solvent Choice: Use a more polar organic solvent or a mixture of solvents to better match the polarity of the analyte.

Q4: Should I use a deuterated internal standard for the quantification of this compound?

Yes, using a stable isotope-labeled internal standard, such as this compound itself, is highly recommended for quantitative LC-MS/MS analysis. A deuterated internal standard will co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. While 13C or 15N labeled standards are sometimes considered superior due to a lower risk of chromatographic separation from the analyte, deuterated standards are often more readily available and provide acceptable performance.

Q5: What are typical recovery rates I should expect for this compound?

Extraction MethodExpected Recovery Range
Protein Precipitation 80 - 110%
Liquid-Liquid Extraction 60 - 90% (can be lower for very polar compounds)
Solid-Phase Extraction > 85%

It is important to validate the recovery of your specific method in your laboratory.

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol provides a general procedure for the extraction of this compound from plasma or serum using protein precipitation.

  • Sample Preparation: Thaw plasma/serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add the internal standard (this compound solution) to each sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 5% acetonitrile in water).

Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol outlines a general procedure for the cleanup of this compound from a protein-precipitated sample using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from the protein precipitation step (acidified with formic acid to a final concentration of 2%) onto the cartridge.

  • Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Washing 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt 1. Add Solvent centrifuge Centrifugation ppt->centrifuge 2. Separate supernatant Collect Supernatant centrifuge->supernatant 3. Isolate drydown Dry Down supernatant->drydown 4. Concentrate reconstitute Reconstitute drydown->reconstitute 5. Prepare for Analysis analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for this compound extraction.

troubleshooting_logic cluster_ppt Protein Precipitation Issues cluster_lle LLE Issues cluster_spe SPE Issues start Low this compound Recovery ppt_check Check Solvent Type & Ratio start->ppt_check lle_check Check pH & Polarity start->lle_check spe_check Check Sorbent, Wash & Elution start->spe_check ppt_solution Optimize: Acetonitrile 3:1 to 5:1 ratio ppt_check->ppt_solution lle_solution Optimize: Adjust pH, Use Salting Out lle_check->lle_solution spe_solution Optimize: Mixed-Mode SPE, Test Solvents spe_check->spe_solution

Caption: Troubleshooting logic for low recovery issues.

References

Resolving co-elution of N-Acetylornithine-d2 with interfering compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Acetylornithine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of N-Acetylornithine, with a focus on resolving co-elution with interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of N-Acetylornithine, where two hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to the analyte of interest (N-Acetylornithine), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows it to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification.

Q2: What are the common causes of co-elution with this compound?

Co-elution occurs when interfering compounds have the same or very similar retention time as N-Acetylornithine and its internal standard under the applied chromatographic conditions. Common causes include:

  • Isobaric Interferences: Compounds with the same nominal mass as N-Acetylornithine or its metabolites can interfere with the analysis. This is particularly challenging in complex biological matrices.[1][2]

  • Structural Isomers: Isomers of N-Acetylornithine or closely related metabolites may not be adequately separated by the chromatographic method.

  • Matrix Components: Endogenous substances from biological samples, such as phospholipids, salts, and other small molecules, can co-elute and cause ion suppression or enhancement.[3]

  • Metabolites: Metabolites of N-Acetylornithine or other co-administered drugs can have similar chromatographic properties.[2]

Q3: My this compound internal standard peak is showing poor shape (fronting, tailing, or splitting). What could be the cause?

Poor peak shape for your internal standard can be indicative of several issues:

  • Co-elution: A co-eluting interference can distort the peak shape.

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.

  • Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak tailing.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.

  • Deuterium Exchange: While less common for N-acetyl groups, under certain pH and temperature conditions, the deuterium atoms on the internal standard could potentially exchange with protons from the solvent, leading to a mixed population of molecules and distorted peaks.[4]

Q4: I am observing a shift in the retention time of this compound. What should I investigate?

Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

  • Column Equilibration: Insufficient time for the column to equilibrate between injections.

  • Column Temperature Fluctuations: Inconsistent column oven temperature.

  • Column Aging: The stationary phase chemistry can change over the lifetime of the column.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to identifying and resolving co-elution issues with this compound.

Symptom 1: Poor Peak Shape and/or Inaccurate Quantification

Possible Cause: Co-elution of an interfering compound with N-Acetylornithine or its d2-internal standard.

Troubleshooting Workflow:

A Start: Suspected Co-elution B Step 1: Confirm Co-elution A->B C Inject Analyte & IS Standards Separately B->C D Analyze Blank Matrix from Multiple Sources B->D E Peak Present in Blank Matrix? D->E Yes F Step 2: Optimize Sample Preparation E->F No E->F G Evaluate Different Extraction Techniques (e.g., SPE, LLE) F->G H Incorporate a Phospholipid Removal Step F->H I Issue Resolved? G->I H->I J Step 3: Optimize Chromatography I->J No Q End: Co-elution Resolved I->Q Yes K Modify Mobile Phase (pH, Organic Solvent) J->K L Adjust Gradient Profile J->L M Evaluate Different HILIC Column Chemistries J->M N Issue Resolved? K->N L->N M->N O Step 4: Investigate MS/MS Parameters N->O No N->Q Yes P Select More Specific Transitions O->P P->Q R Contact Technical Support

Caption: Troubleshooting workflow for co-elution.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following table illustrates the hypothetical effect of modifying chromatographic parameters on the resolution (Rs) between N-Acetylornithine and a common interfering compound.

Parameter ModifiedCondition 1Rs Value 1Condition 2Rs Value 2Observation
Mobile Phase pH pH 3.01.2pH 4.51.8Increasing pH improved separation.
Organic Solvent Acetonitrile1.4Methanol1.1Acetonitrile provided better selectivity.
Gradient Slope 5-95% B in 5 min1.35-95% B in 10 min2.1A shallower gradient significantly improved resolution.
Column Chemistry BEH Amide1.6Silica1.9The silica-based HILIC column offered better separation in this case.

Experimental Protocols

Sample Preparation: Protein Precipitation and Phospholipid Removal

This protocol is designed to remove proteins and phospholipids, which are common sources of matrix interference in plasma samples.

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a phospholipid removal plate.

  • Elute the sample according to the manufacturer's instructions.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

HILIC-MS/MS Method for N-Acetylornithine Analysis

This method is adapted from a validated protocol for the analysis of ornithine in human plasma and is suitable for the separation of polar compounds like N-Acetylornithine.

Workflow Diagram:

A Sample Preparation B HILIC Separation A->B Inject Reconstituted Sample C MS/MS Detection B->C Eluent to Mass Spectrometer D Data Analysis C->D Acquire MRM Data cluster_0 Sources of Interference cluster_1 Analytical Challenges A Isobaric Metabolites D Co-elution A->D B Structural Isomers B->D C Matrix Components (Phospholipids, Salts) C->D E Ion Suppression/Enhancement C->E F Inaccurate Quantification D->F E->F

References

Long-term stability of N-Acetylornithine-d2 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of N-Acetylornithine-d2 stock solutions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability and isotopic purity of solid this compound, it should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For extended storage periods, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent moisture absorption and potential hydrogen-deuterium (H-D) exchange.[1][3]

Q2: How should I prepare this compound stock solutions?

A2: To prepare stock solutions, allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.[2] All manipulations should ideally be performed in a dry, inert atmosphere (e.g., in a glove box or under a gentle stream of nitrogen or argon). Use high-purity, anhydrous solvents for dissolution. After preparation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: The stability of this compound stock solutions is dependent on the solvent, storage temperature, and duration. While specific stability data for the deuterated form is limited, the following guidelines, based on the non-deuterated analogue and best practices for deuterated compounds, are recommended.

Data Presentation: Recommended Storage of N-Acetylornithine Stock Solutions

SolventStorage TemperatureRecommended DurationKey Considerations
H₂O-80°CUp to 6 monthsUse ultrapure, sterile water. Prone to microbial growth if not handled aseptically.
-20°CUp to 1 month
DMSO-80°CUp to 1 yearUse anhydrous DMSO to minimize H-D exchange. DMSO is hygroscopic.
-20°CUp to 1 month
PBS (pH 7.4)-80°CUp to 6 monthsEnsure pH of the buffer is stable upon freezing and thawing.
-20°CUp to 1 month

Disclaimer: These are general recommendations. It is highly advised to perform your own stability studies to confirm the suitability of these conditions for your specific experimental needs.

Q4: What are the potential degradation pathways for this compound in solution?

A4: The primary chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the N-acetyl group, which results in the formation of ornithine-d2 and acetic acid. This reaction can be influenced by pH and temperature. Another potential issue is the loss of isotopic purity through hydrogen-deuterium (H-D) exchange, especially if the solution is exposed to atmospheric moisture or protic solvents.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry or NMR.

  • Possible Cause: Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.

  • Solution:

    • Strict Anhydrous Conditions: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Dry Glassware: Ensure all glassware is thoroughly dried before use.

    • Anhydrous Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.

    • Proper Sealing: Store solutions in tightly sealed vials with minimal headspace. For long-term storage, consider flame-sealing glass ampoules.

    • Minimize Exposure: Aliquot solutions into single-use vials to avoid repeated exposure to the atmosphere.

Issue 2: Appearance of an Unexpected Peak Corresponding to Ornithine-d2 in HPLC or LC-MS Analysis.

  • Possible Cause: Chemical degradation via hydrolysis of the N-acetyl group.

  • Solution:

    • Temperature Control: Store stock solutions at or below the recommended temperatures (-20°C for short-term, -80°C for long-term) to slow down the hydrolysis rate.

    • pH Consideration: Be mindful of the pH of your solution, as hydrolysis can be accelerated under strongly acidic or basic conditions. If possible, maintain a neutral pH.

    • Fresh Solutions: For sensitive experiments, prepare fresh solutions from the solid compound before use.

    • Stability Check: Periodically check the purity of your stock solution using a suitable analytical method like HPLC or LC-MS.

Issue 3: Inconsistent Experimental Results.

  • Possible Cause 1: Degradation of the this compound stock solution.

    • Solution: Verify the purity of the stock solution using an appropriate analytical method. If degradation is observed, prepare a fresh stock solution from the solid material.

  • Possible Cause 2: Inaccurate concentration due to solvent evaporation or improper dissolution.

    • Solution: Ensure vials are tightly sealed to prevent solvent evaporation. When preparing solutions, ensure the compound is fully dissolved by vortexing or sonication.

  • Possible Cause 3: Repeated freeze-thaw cycles.

    • Solution: Aliquot stock solutions into single-use vials to avoid the detrimental effects of repeated freezing and thawing.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound Stock Solutions using HPLC-UV

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., ultrapure water, DMSO) under an inert atmosphere.

  • Aliquoting and Storage: Aliquot the stock solution into multiple sealed vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Sample Preparation for Analysis (at each time point):

    • Retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute the stock solution to a working concentration with the mobile phase.

  • HPLC-UV Analysis:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for non-aromatic amino acids.

    • Analysis: At each time point, inject the prepared sample. Quantify the peak area of this compound. The appearance of a new, earlier-eluting peak may indicate the formation of ornithine-d2.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. A common stability threshold is ≥90% of the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Start: Solid this compound equilibrate Equilibrate to Room Temp start->equilibrate dissolve Dissolve in Anhydrous Solvent (Inert Atmosphere) equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_neg80 -80°C (Long-term) aliquot->storage_neg80 Store storage_neg20 -20°C (Short-term) aliquot->storage_neg20 Store thaw Thaw Sample at Time Point storage_neg80->thaw storage_neg20->thaw analyze Analyze via HPLC/LC-MS thaw->analyze end End: Assess Stability analyze->end

Caption: Recommended workflow for preparing, storing, and analyzing this compound stock solutions.

degradation_pathway NAO_d2 This compound Orn_d2 Ornithine-d2 NAO_d2->Orn_d2 Hydrolysis AceticAcid Acetic Acid NAO_d2->AceticAcid Hydrolysis H2O H₂O (Water) H2O->NAO_d2

Caption: Primary chemical degradation pathway of this compound in aqueous solution.

References

Impact of different ionization sources on N-Acetylornithine-d2 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different ionization sources on the detection of N-Acetylornithine-d2.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for the detection of this compound?

A1: Both ESI and APCI can be used for the analysis of this compound, and the optimal choice depends on the specific experimental conditions and matrix. Generally, for free amino acids and their derivatives, APCI has been shown to provide better sensitivity at high LC flow rates.[1] ESI is a soft ionization technique well-suited for polar molecules like N-Acetylornithine. However, it can be more susceptible to matrix effects.[2][3][4]

Q2: What are the expected adducts for this compound in ESI?

A2: In positive ion mode ESI, you can expect to see the protonated molecule [M+H]+. Depending on the mobile phase and sample matrix, you may also observe adducts with sodium [M+Na]+ and potassium [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- would be expected.

Q3: How does the deuterium label on this compound affect its ionization?

A3: The deuterium label has a negligible effect on the ionization efficiency of the molecule. Its primary purpose is to serve as an internal standard for quantification, allowing for differentiation from the endogenous, unlabeled N-Acetylornithine by mass spectrometry.

Q4: What are the common causes of low signal intensity for this compound?

A4: Low signal intensity can be due to several factors, including:

  • Suboptimal ionization source parameters: Incorrect temperatures, gas flows, or voltages.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, particularly in ESI.[2]

  • Poor chromatographic peak shape: Broad or tailing peaks will result in a lower signal-to-noise ratio.

  • Incorrect mobile phase composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.

  • Sample degradation: this compound may be unstable under certain storage or experimental conditions.

Q5: Can I use the same LC method for both ESI and APCI analysis of this compound?

A5: While the same column and mobile phases can often be used, some optimization may be necessary. For instance, APCI can be less susceptible to signal suppression from certain mobile phase additives compared to ESI. APCI may also perform better with higher flow rates.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.

Troubleshooting_Sensitivity start Start: Poor/No Signal check_ms Verify MS System Performance (Tune & Calibrate) start->check_ms check_lc Evaluate Chromatography (Peak Shape & Retention) check_ms->check_lc MS OK resolved Issue Resolved check_ms->resolved MS Issue Fixed optimize_source Optimize Ion Source Parameters (Voltages, Gas, Temp) check_lc->optimize_source LC OK check_lc->resolved LC Issue Fixed matrix_effects Investigate Matrix Effects (Dilution, Blank Injection) optimize_source->matrix_effects Optimized, Still Low Signal optimize_source->resolved Signal Improved sample_prep Review Sample Preparation (Extraction & Stability) matrix_effects->sample_prep Suppression Observed matrix_effects->resolved Dilution Helps switch_source Consider Switching Ionization Source (ESI <-> APCI) sample_prep->switch_source Prep OK, Still Low Signal sample_prep->resolved Improved Prep Works switch_source->resolved

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Perform a system tune and calibration according to the manufacturer's recommendations.

    • Rationale: Ensures the mass spectrometer is functioning correctly and is not the source of the low signal.

  • Evaluate Chromatography:

    • Action: Inject a standard solution of this compound and check for a sharp, symmetrical peak with an appropriate retention time.

    • Rationale: Poor chromatography can lead to a decreased signal-to-noise ratio. Address issues like peak fronting, tailing, or splitting by troubleshooting the LC system (e.g., column, mobile phase).

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust ion source parameters such as capillary voltage (ESI), corona discharge current (APCI), gas temperatures, and nebulizer gas flow.

    • Rationale: The ionization efficiency of this compound is highly dependent on these settings.

  • Investigate Matrix Effects:

    • Action: Analyze a sample in a diluted series. If the signal increases disproportionately with dilution, ion suppression is likely. Also, inject a blank matrix sample to observe for interfering peaks.

    • Rationale: Matrix effects are a common cause of poor sensitivity, especially in ESI. APCI is often less susceptible to matrix effects.

  • Review Sample Preparation:

    • Action: Ensure the sample preparation method effectively removes interfering matrix components. Assess the stability of this compound in the final sample solvent.

    • Rationale: Inadequate sample cleanup can lead to significant matrix effects.

  • Consider Switching Ionization Source:

    • Action: If available, switch from ESI to APCI or vice versa.

    • Rationale: this compound may ionize more efficiently in one source over the other depending on the LC conditions and sample matrix. For a small molecule like this, APCI might offer better sensitivity.

Issue 2: High Background Noise or Interfering Peaks

This guide helps to identify and eliminate sources of high background noise and interferences.

Troubleshooting_Noise start Start: High Background/ Interference check_solvents Check Solvents & Additives (Use High Purity) start->check_solvents clean_system Clean LC & MS System (Flush Lines, Clean Source) check_solvents->clean_system Solvents OK resolved Issue Resolved check_solvents->resolved Contaminated Solvent Replaced improve_chrom Improve Chromatographic Separation clean_system->improve_chrom System Clean, Noise Persists clean_system->resolved Background Reduced sample_cleanup Enhance Sample Cleanup (e.g., SPE) improve_chrom->sample_cleanup Co-elution Observed improve_chrom->resolved Interference Separated sample_cleanup->resolved

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Check Solvents and Mobile Phase Additives:

    • Action: Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade).

    • Rationale: Contaminants in solvents are a common source of high background noise.

  • Clean the LC and MS Systems:

    • Action: Flush the LC system with appropriate cleaning solutions. Clean the ion source components as per the manufacturer's guidelines.

    • Rationale: Contamination can build up in the system over time, leading to high background.

  • Improve Chromatographic Separation:

    • Action: Modify the LC gradient or change to a different column chemistry to better resolve this compound from interfering peaks.

    • Rationale: Co-eluting compounds can contribute to background noise and interfere with quantification.

  • Enhance Sample Cleanup:

    • Action: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more matrix components.

    • Rationale: A cleaner sample will result in lower background and fewer interferences.

Data Summary

The following tables summarize the expected performance characteristics of ESI and APCI for the analysis of this compound, based on general principles for similar small, polar molecules.

Table 1: Comparison of Ionization Source Characteristics

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar to highly polar compoundsSuitable for moderately polar to non-polar compounds
Molecular Weight Range Wide range, suitable for small molecules and large biomoleculesGenerally better for smaller molecules (<1500 Da)
Susceptibility to Matrix Effects More susceptible to ion suppression/enhancementGenerally less susceptible to matrix effects
Adduct Formation Common ([M+Na]+, [M+K]+)Less common
In-source Fragmentation Generally "softer," less fragmentationCan cause more in-source fragmentation
Typical LC Flow Rates 0.1 - 1.0 mL/min0.5 - 2.0 mL/min

Table 2: Expected Performance for this compound Detection

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Expected Primary Ion [M+H]+[M+H]+
Relative Sensitivity Good, but highly matrix-dependentPotentially higher, especially at high flow rates
Signal-to-Noise Ratio Can be lower in complex matricesMay be higher due to reduced matrix effects
Robustness Can be less robust due to matrix effectsGenerally more robust for routine analysis
Linearity Good, but can be affected by matrix effectsOften provides good linearity

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of this polar analyte. An alternative is a C18 column with an appropriate ion-pairing agent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar N-Acetylornithine.

  • Flow Rate: 0.4 mL/min (for ESI), may be increased for APCI.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source Parameters (Starting Points):

    • ESI:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Nebulizer Gas (N2): 3 L/min

    • APCI:

      • Corona Current: 4 µA

      • Source Temperature: 130 °C

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas (N2): 3 L/min

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ions for this compound would need to be determined by infusing a standard solution.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: N-Acetylornithine-d2 as the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount for robust pharmacokinetic, toxicokinetic, and biomarker studies. The choice of internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an objective comparison of an analytical method employing a stable isotope-labeled internal standard (SIL-IS), N-Acetylornithine-d2, against an alternative method using a structural analog IS.

The use of a SIL-IS, such as this compound, is widely considered the "gold standard" in quantitative bioanalysis by mass spectrometry.[1] Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2] This co-elution ensures that variations in the analytical process, particularly matrix effects which can suppress or enhance the analyte signal, are mirrored by the internal standard, allowing for precise correction and highly accurate quantification.[1][3] Alternative methods, such as using a structural analog IS, can introduce variability as the analog may not co-elute perfectly and can be affected differently by the sample matrix, potentially compromising data quality.[3]

This guide presents validation data for two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Acetylornithine, a metabolite found in human plasma and a potential biomarker for conditions such as type 2 diabetes.

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes N-Acetyllysine, a structural analog, as the internal standard.

The following sections detail the experimental protocols and comparative performance data, demonstrating the superior accuracy and precision of the method employing the deuterated internal standard.

Experimental Protocols

The validation of a bioanalytical method is essential to ensure the acceptability of its performance and the reliability of the analytical results. The protocols below are based on established guidelines for bioanalytical method validation from regulatory bodies like the FDA and EMA.

Method A: LC-MS/MS with this compound (IS)
  • Preparation of Standards and Quality Controls (QCs):

    • Stock solutions of N-Acetylornithine and this compound were prepared in methanol at 1 mg/mL.

    • A series of working standard solutions were prepared by serial dilution of the N-Acetylornithine stock solution to create calibration standards in blank human plasma over the range of 1-500 ng/mL.

    • QC samples were independently prepared in blank human plasma at four concentrations: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (400 ng/mL).

    • The internal standard working solution (this compound) was prepared at a concentration of 50 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (50 ng/mL this compound in methanol).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • N-Acetylornithine: Q1 175.1 -> Q3 116.1

      • This compound: Q1 177.1 -> Q3 118.1

Method B: LC-MS/MS with N-Acetyllysine (Structural Analog IS)

The protocol for Method B is identical to Method A with the following exceptions:

  • Internal Standard: N-Acetyllysine was used as the internal standard. The working solution was prepared at 50 ng/mL in methanol.

  • MRM Transition:

    • N-Acetyllysine: Q1 189.1 -> Q3 144.1

Data Presentation: Method Performance Comparison

The methods were validated for linearity, accuracy, precision, and matrix effect. The results clearly demonstrate the enhanced performance of using a deuterated internal standard.

Table 1: Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterMethod A (this compound IS)Method B (N-Acetyllysine IS)Acceptance Criteria
Calibration Range 1 - 500 ng/mL1 - 500 ng/mLCover expected range
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingAppropriate for data
Correlation Coefficient (R²) > 0.999> 0.996≥ 0.99
Table 2: Accuracy and Precision

Accuracy and precision were determined by analyzing five replicates of QC samples across three separate analytical runs.

QC LevelMethod A (this compound IS)Method B (N-Acetyllysine IS)Acceptance Criteria
Accuracy (% Bias) | Precision (% CV) Accuracy (% Bias) | Precision (% CV) Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% CV (≤20% at LLOQ)
LLOQ (1 ng/mL) 3.5% | 6.8%-11.2% | 16.5%Met
Low QC (3 ng/mL) 1.8% | 4.1%9.5% | 12.8%Met
Mid QC (100 ng/mL) -0.5% | 2.5%-7.8% | 9.2%Met
High QC (400 ng/mL) -2.1% | 3.3%12.1% | 11.4%Met
Table 3: Matrix Effect

The matrix effect was evaluated by comparing the analyte response in post-extraction spiked blank plasma versus the response in a pure solution. A value close to 100% with low variability indicates minimal matrix effect.

ParameterMethod A (this compound IS)Method B (N-Acetyllysine IS)Acceptance Criteria
Normalized Matrix Factor (Mean) 101.2%85.7%N/A
Coefficient of Variation (% CV) 3.8%14.1%≤ 15%

The data shows that Method A, using the deuterated internal standard, provides significantly improved precision and accuracy, and more effectively compensates for matrix effects.

Visualizations

Logical & Experimental Workflows

To ensure a bioanalytical method is suitable for its intended purpose, a structured validation process is followed. The workflow begins with development and proceeds through a full validation before the method is implemented for routine sample analysis.

cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (Selectivity, Sensitivity) PreVal Pre-Validation Assessment (Preliminary Accuracy, Precision) Dev->PreVal Initial Feasibility Val Full Validation Protocol Execution (Accuracy, Precision, Linearity, LLOQ, Stability, Matrix Effect) PreVal->Val Protocol Approval Routine Routine Sample Analysis (QC Sample Inclusion) Val->Routine Method Approved

Caption: High-level workflow for bioanalytical method validation.

Sample 1. Plasma Sample Collection (Calibrator, QC, or Unknown) Spike 2. Spike with IS Solution (this compound in Methanol) Sample->Spike Precipitate 3. Protein Precipitation & Vortex Spike->Precipitate Centrifuge 4. Centrifugation (14,000 rpm, 10 min, 4°C) Precipitate->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LCMS 6. UPLC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing & Quantification (Ratio of Analyte Area / IS Area) LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

Biochemical Context

N-Acetylornithine is an acetylated derivative of ornithine, a key intermediate in the Urea Cycle. Understanding its biochemical context can be crucial for biomarker research.

Arg Arginine Orn Ornithine Arg->Orn Arginase Urea Urea Arg->Urea Cit Citrulline Orn->Cit Ornithine Transcarbamylase NAO N-Acetylornithine Orn->NAO Acetylation ArgSuc Argininosuccinate Cit->ArgSuc Argininosuccinate Synthetase Asp Aspartate Asp->ArgSuc ArgSuc->Arg Argininosuccinate Lyase

Caption: Simplified biochemical pathway showing ornithine and N-Acetylornithine.

Conclusion

The validation data presented in this guide unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the quantification of N-Acetylornithine in a biological matrix. Method A consistently delivered higher accuracy and precision and showed a significantly lower susceptibility to matrix effects when compared to Method B, which used a structural analog internal standard. For researchers, scientists, and drug development professionals requiring the highest quality data for regulatory submissions or critical research findings, the adoption of a deuterated internal standard is a critical step toward achieving robust and reliable bioanalytical results.

References

N-Acetylornithine-d2 Versus Other Isotopic Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable data. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison of N-Acetylornithine-d2, a deuterium-labeled internal standard, with other isotopic alternatives, primarily those labeled with heavy atoms like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

Performance Comparison: Deuterium vs. Heavy-Atom Isotopic Labels

The ideal internal standard should have chemical and physical properties nearly identical to the analyte it is meant to track.[1] While all isotopic standards aim for this, the choice of isotope can introduce subtle but significant performance differences. Deuterium (²H or D) labeling is a common and cost-effective approach.[2] However, the mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, an issue not typically observed with ¹³C or ¹⁵N labeling.[3][4]

The following table summarizes the key performance characteristics of deuterium-labeled internal standards, like this compound, compared to heavy-atom labeled standards.

FeatureThis compound (Deuterium-Labeled)¹³C- or ¹⁵N-Labeled N-Acetylornithine
Chromatographic Behavior May exhibit a slight retention time shift (isotope effect) compared to the native analyte, which can be more pronounced with a higher number of deuterium substitutions.[3]Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic properties.
Matrix Effect Compensation If chromatographic separation occurs, the standard and analyte may experience different matrix effects, potentially leading to less accurate quantification.Provides superior compensation for matrix effects due to perfect co-elution, ensuring both standard and analyte are in the same "analytical space" during ionization.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent, particularly if located at labile positions on the molecule. This can compromise the standard's integrity.¹³C and ¹⁵N labels are integrated into the carbon or nitrogen skeleton of the molecule and are not susceptible to exchange, offering greater stability.
Cost-Effectiveness Generally more cost-effective and readily available due to more straightforward synthesis.Typically more expensive and may have longer synthesis lead times.
Fragmentation in MS/MS May exhibit different fragmentation patterns compared to the analyte. Hydrogen-deuterium scrambling is a possibility in the ion source or collision cell.Exhibits identical fragmentation patterns to the unlabeled analyte.

Quantitative Data Summary

Table 1: Typical Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards in Bioanalysis

ParameterDeuterated Internal Standard (e.g., d4-CML)¹³C-Labeled Internal Standard (e.g., ¹³C₆-CML)
Accuracy (% Bias) -5.2% to +6.8%-2.5% to +3.1%
Precision (% CV)
- Intra-day< 8.5%< 5.0%
- Inter-day< 9.2%< 6.5%
Matrix Effect (% CV) < 15%< 10%
Recovery (% CV) < 12%< 8%

Data presented is representative and compiled from comparative studies of other analytes to illustrate general performance differences. As the data suggests, ¹³C-labeled internal standards generally offer improved accuracy and precision.

Experimental Protocols

A robust bioanalytical method is essential for reliable quantification. Below is a representative experimental protocol for the quantification of an analyte like N-Acetylornithine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and internal standard stock solutions at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound (or other isotopic standard) working solution.

  • Vortex for 10 seconds to mix.

  • Add 400 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

  • Liquid Chromatography: Use a suitable C18 or HILIC column with a mobile phase gradient appropriate for separating N-Acetylornithine from matrix components.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-Acetylornithine and its isotopic internal standard.

  • Quantification: Determine the concentration of the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualizations

Bioanalytical Workflow Using an Isotopic Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Quantify Quantification Data->Quantify

Caption: A typical workflow for sample analysis using an internal standard.

Isotope Effect on Chromatography cluster_ideal Ideal Co-elution (¹³C-Standard) cluster_shift Chromatographic Shift (²H-Standard) Analyte1 Analyte IS1 ¹³C-IS Analyte2 Analyte IS2 ²H-IS Analyte2->IS2 ΔRT

Caption: Chromatographic behavior of different isotopic standards.

Conclusion

This compound is a widely used and cost-effective internal standard for the quantitative analysis of N-Acetylornithine. However, for the most demanding bioanalytical applications requiring the highest levels of accuracy and precision, a ¹³C or ¹⁵N-labeled internal standard is theoretically superior. This is primarily due to the perfect co-elution with the analyte, which provides more effective compensation for matrix effects and eliminates concerns about isotopic instability. The choice between a deuterium-labeled and a heavy-atom-labeled internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations. Careful method development and validation are crucial regardless of the isotopic label chosen.

References

A Comparative Guide to the Quantification of N-Acetylornithine-d2: Cross-Validation of LC-MS/MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. N-Acetylornithine-d2, a deuterated form of an intermediate in the arginine biosynthesis pathway, often serves as an internal standard in metabolic studies. The choice of analytical methodology for its quantification can significantly impact study outcomes. This guide provides an objective comparison of two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data for analogous compounds.

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, particularly when methods are transferred between laboratories or when different techniques are used within a single study.[1][2] This guide outlines the principles of cross-validation and compares the performance of LC-MS/MS and GC-MS for the quantification of this compound.

Quantitative Performance Comparison

Performance ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL5 - 20 ng/mL
Intra-Assay Precision (%RSD) < 10%< 15%
Inter-Assay Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Sample Throughput HigherLower
Derivatization Required NoYes
Matrix Effects More SusceptibleLess Susceptible

Analytical Workflow Comparison

The primary difference in the analytical workflow between LC-MS/MS and GC-MS for a polar, non-volatile compound like this compound is the sample preparation stage. GC-MS requires a chemical derivatization step to increase the analyte's volatility and thermal stability.

G cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow lc_start Sample Collection (e.g., Plasma) lc_prep Protein Precipitation (e.g., with Acetonitrile) lc_start->lc_prep lc_cent Centrifugation lc_prep->lc_cent lc_super Collect Supernatant lc_cent->lc_super lc_inject Direct Injection lc_super->lc_inject lc_analysis LC-MS/MS Analysis lc_inject->lc_analysis gc_start Sample Collection (e.g., Plasma) gc_prep Protein Precipitation gc_start->gc_prep gc_cent Centrifugation gc_prep->gc_cent gc_evap Evaporation to Dryness gc_cent->gc_evap gc_deriv Derivatization (e.g., Silylation) gc_evap->gc_deriv gc_inject Injection gc_deriv->gc_inject gc_analysis GC-MS Analysis gc_inject->gc_analysis

Figure 1: Comparison of LC-MS/MS and GC-MS analytical workflows.

Experimental Protocols

The following are representative protocols for the quantification of this compound in a biological matrix such as plasma.

LC-MS/MS Method
  • Sample Preparation:

    • To 50 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard (a different deuterated analog if this compound is the analyte, or a structurally similar molecule).

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the polar this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined by infusion and optimization.

GC-MS Method
  • Sample Preparation:

    • Perform protein precipitation as described for the LC-MS/MS method.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen at 40°C.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific fragment ions characteristic of the derivatized this compound and internal standard would be selected.

Cross-Validation of Analytical Methods

According to FDA guidelines, cross-validation is necessary to ensure that data from different analytical methods or laboratories are comparable. This involves analyzing the same set of quality control (QC) samples and, if possible, incurred samples, with both methods.

G start Prepare QC Samples (Low, Mid, High Concentrations) split Split QC Samples into Two Sets start->split lcms Analyze Set 1 with LC-MS/MS Method split->lcms Set 1 gcms Analyze Set 2 with GC-MS Method split->gcms Set 2 compare Compare Concentration Data from Both Methods lcms->compare gcms->compare criteria Acceptance Criteria Met? (e.g., %Difference < 20%) compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancy & Re-evaluate Methods criteria->fail No

Figure 2: Workflow for the cross-validation of two analytical methods.

Discussion and Conclusion

LC-MS/MS is generally favored for high-throughput analysis of polar compounds like this compound. Its primary advantages include simpler sample preparation without the need for derivatization and typically shorter run times. However, it can be more susceptible to matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, potentially affecting accuracy. The use of a stable isotope-labeled internal standard, such as this compound itself when quantifying the unlabeled form, is crucial to mitigate these effects.

GC-MS , on the other hand, is a robust and highly reproducible technique. The mandatory derivatization step, while adding time and complexity to the workflow, renders the analyte volatile and often results in characteristic fragmentation patterns that enhance specificity. GC-MS can be less prone to the types of matrix effects seen in ESI-based LC-MS/MS. For amino acids and their derivatives, GC-MS has a long history of reliable performance.

Recommendation:

For most applications requiring high throughput, LC-MS/MS would be the method of choice for quantifying this compound, provided that matrix effects are carefully evaluated and controlled for with an appropriate internal standard. GC-MS serves as an excellent orthogonal method for cross-validation and can be the preferred technique when the highest levels of reproducibility are required and sample throughput is less of a concern.

Ultimately, the choice between these two powerful techniques depends on the specific requirements of the study, including the number of samples, the complexity of the biological matrix, and the available instrumentation and expertise. A thorough method validation, followed by a cross-validation if multiple methods are employed, is essential to ensure the generation of reliable and defensible quantitative data.

References

A Comparative Guide to Linearity and Range Determination for N-Acetylornithine-d2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of linearity and range of N-Acetylornithine-d2, a deuterated stable isotope-labeled internal standard crucial for accurate quantification of N-Acetylornithine in various biological matrices. The objective is to offer a comparative overview of common analytical platforms, enabling researchers to select the most appropriate method for their specific research needs, from metabolic studies to clinical trial sample analysis.

Introduction to this compound and its Analytical Importance

N-Acetylornithine is an intermediate in the biosynthesis of arginine and proline.[1] Its accurate quantification in biological fluids is essential for understanding metabolic pathways and for pharmacokinetic studies of related therapeutic agents. This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the endogenous analyte and its distinct mass, which allows for precise and accurate measurement by correcting for matrix effects and variations in sample processing.

This guide focuses on the critical validation parameters of linearity and analytical range for this compound assays. Linearity demonstrates the proportional relationship between the instrument response and the known concentration of the analyte, while the analytical range defines the concentrations between the lower and upper limits of quantification (LLOQ and ULOQ) where the assay is accurate and precise.

Comparison of Analytical Methodologies

The primary methods for the quantification of this compound and similar metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A less common but potential alternative for indirect measurement could involve colorimetric assays.

Table 1: Comparison of Performance Characteristics for this compound Assays
ParameterLC-MS/MSGC-MSColorimetric Assay (Ninhydrin-based)
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile derivatives followed by mass-based detection.Chemical reaction with primary amines resulting in a colored product, measured by spectrophotometry.
Typical Linearity (r²) > 0.99> 0.98> 0.95
Typical Analytical Range 1 - 1000 ng/mL10 - 2000 ng/mL1 - 50 µg/mL
LLOQ ~1 ng/mL~10 ng/mL~1 µg/mL
Precision (%CV) < 15%< 20%< 25%
Accuracy (%RE) ± 15%± 20%± 25%
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Derivatization required to increase volatility.Deproteinization.
Throughput HighModerateHigh (for plate-based formats)
Specificity HighHighLow (reacts with other primary amines)

Note: The data presented in this table is illustrative and based on typical performance for similar deuterated amino acid metabolites. Actual performance may vary depending on the specific instrumentation, matrix, and protocol.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are representative protocols for the determination of linearity and range for this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the desired concentration of this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (Hypothetical): Precursor ion (Q1) m/z for this compound → Product ion (Q3) m/z.

  • Instrument Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Linearity and Range Determination:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the biological matrix (e.g., plasma) to cover the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Analyze the standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if a different one is used) against the nominal concentration.

  • Perform a linear regression analysis. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.99.

  • The range is established by defining the LLOQ and ULOQ, which must demonstrate acceptable precision (≤ 20% CV at LLOQ, ≤ 15% at other levels) and accuracy (± 20% of nominal at LLOQ, ± 15% at other levels).

GC-MS Method

1. Sample Preparation and Derivatization:

  • Perform an initial protein precipitation and extraction as described for the LC-MS/MS method.

  • After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

4. Linearity and Range Determination:

  • Follow a similar procedure as for the LC-MS/MS method, preparing and analyzing a series of derivatized calibration standards to establish the calibration curve, linearity, and analytical range.

Visualizing the Workflow

To better illustrate the process of determining linearity and range, the following diagrams outline the key steps in the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) spike Spike with This compound Standards start->spike process Protein Precipitation & Extraction spike->process dry Evaporation process->dry reconstitute Reconstitution (LC-MS/MS) or Derivatization (GC-MS) dry->reconstitute inject Inject into Chromatography System reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate curve Construct Calibration Curve integrate->curve regress Linear Regression (Determine r²) curve->regress validate Assess Accuracy & Precision regress->validate end Determine Linearity & Analytical Range validate->end

Caption: Experimental workflow for linearity and range determination.

The following diagram illustrates the logical relationship in evaluating the acceptability of the linearity and range.

validation_logic start Calibration Curve Data check_r2 Is r² ≥ 0.99? start->check_r2 check_accuracy Is Accuracy within ±20% (LLOQ) and ±15% (other levels)? check_r2->check_accuracy Yes fail Method Optimization Required check_r2->fail No check_precision Is Precision ≤ 20% CV (LLOQ) and ≤ 15% CV (other levels)? check_accuracy->check_precision Yes check_accuracy->fail No pass Linearity and Range Acceptable check_precision->pass Yes check_precision->fail No

Caption: Decision logic for validating linearity and range.

Conclusion

The choice of analytical method for determining the linearity and range of this compound assays depends on the specific requirements of the study. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and throughput, making it suitable for a wide range of applications, including clinical studies. GC-MS offers a viable alternative, although it requires a derivatization step. Colorimetric assays, while simple and high-throughput, lack the specificity required for most research and drug development applications involving complex biological matrices.

Thorough validation of linearity and analytical range is a critical component of bioanalytical method validation, ensuring the reliability and accuracy of quantitative data. The protocols and comparative data presented in this guide provide a foundation for researchers to develop and validate robust assays for this compound.

References

N-Acetylornithine-d2 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the accuracy and precision of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, especially when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of N-Acetylornithine-d2 as an internal standard, evaluating its performance against other common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds have nearly identical physicochemical properties to the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency and extraction recovery.[2] This allows them to effectively compensate for variations during sample preparation and analysis, leading to enhanced accuracy and precision.[2][3] this compound, as a deuterated analog of N-acetylornithine, falls into this category of ideal internal standards.

Performance Comparison of Internal Standards

Performance Metric Method A: Stable Isotope-Labeled IS (e.g., D6-Ornithine-Lactam for Ornithine-Lactam Analysis)[4] Method B: Multi-Isotope-Labeled IS Panel (for broad amino acid profiling) Method C: Structural Analog IS (Non-Isotope Labeled)
Analyte(s) Ornithine-Lactam26 clinically relevant amino acidsGeneral amino acid analysis
Internal Standard(s) D6-Ornithine-Lactam17 stable-isotope labeled amino acid analogse.g., Norvaline, Norleucine
Linearity Range 0.1 - 5 µM5 - 2000 µM (for most analytes)Analyte-dependent
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was achievedTypically > 0.99
Intra-day Precision (%RSD) < 14%Not explicitly statedCan be higher due to differential matrix effects
Inter-day Precision (%RSD) < 14%Not explicitly statedCan be higher due to differential matrix effects
Accuracy (%Bias) < 14%Not explicitly statedCan be more variable

Note: The data presented for Method A and B are from studies using stable isotope-labeled internal standards analogous to this compound and are considered representative of the performance that can be expected.

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. Below are representative methodologies for the quantification of an analyte like ornithine using a stable isotope-labeled internal standard such as this compound.

Sample Preparation (Human Plasma)
  • Aliquoting: Transfer 100 µL of human plasma to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (in a compatible solvent like methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like amino acids.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is typically used to achieve optimal separation, starting with a high percentage of organic phase and gradually increasing the aqueous phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35 - 45°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (e.g., ornithine) and the internal standard (this compound) must be optimized for maximum sensitivity and specificity.

Visualizing Workflows and Relationships

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate HILIC Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for the quantification of an analyte using an internal standard.

Internal_Standard_Selection cluster_properties_ideal Properties of Ideal IS cluster_properties_analog Properties of Analog IS ideal Ideal Internal Standard (Stable Isotope Labeled) analog Acceptable Alternative (Structural Analog) ideal->analog If SIL is unavailable or cost-prohibitive prop1 Identical physicochemical properties ideal->prop1 prop2 Co-elutes with analyte ideal->prop2 prop3 Similar ionization efficiency ideal->prop3 prop4 Corrects for matrix effects ideal->prop4 unrelated Less Ideal (Unrelated Compound) analog->unrelated If no suitable analog is available prop5 Similar chemical structure analog->prop5 prop6 May not co-elute perfectly analog->prop6 prop7 May have different ionization analog->prop7

Caption: Logical hierarchy for the selection of an internal standard in quantitative bioanalysis.

References

A Head-to-Head Comparison: N-Acetylornithine-d2 versus 13C-Labeled Ornithine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides a comprehensive comparison of two stable isotope-labeled tracers for ornithine, a key amino acid in the urea cycle and a precursor for polyamines, proline, and arginine. We will objectively evaluate N-Acetylornithine-d2 and 13C-labeled ornithine, presenting supporting data and detailed experimental protocols to inform your research decisions.

Ornithine is a non-proteinogenic amino acid that plays a central role in nitrogen metabolism.[1][2][3] Its metabolic fate is critical in both health and disease, making the in-vivo tracking of its pathways a significant area of research. Stable isotope tracers, such as those labeled with deuterium (d2) or carbon-13 (13C), are invaluable tools for these investigations, allowing for the quantification of metabolic fluxes without the safety concerns of radioactive isotopes.

At a Glance: Key Differences and Considerations

FeatureThis compound13C-Labeled Ornithine
Label Type Deuterium (²H)Carbon-13 (¹³C)
Tracer Form N-acetylated amino acidFree amino acid
Primary Use Primarily for tracing the fate of the acetyl group and ornithine backbone.Widely used in metabolic flux analysis (MFA) to trace the carbon skeleton of ornithine.
Potential for Isotope Effect Higher, due to the larger relative mass difference between deuterium and hydrogen. This can potentially alter reaction rates.Lower, due to the smaller relative mass difference between ¹³C and ¹²C.
Metabolic Complexity Introduction of an acetyl group may influence its transport and metabolism compared to free ornithine.Directly traces the endogenous ornithine pool.
Analytical Detection Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Interpretation Requires consideration of both the acetyl group's and ornithine's metabolic fate.Well-established protocols for 13C-MFA simplify data analysis.

Delving Deeper: A Comparative Analysis

This compound: A Specialized Tracer

This compound is a derivative of ornithine where two hydrogen atoms are replaced by deuterium, and an acetyl group is attached to one of the nitrogen atoms. While less common in metabolic studies compared to its 13C-labeled counterpart, it offers unique possibilities for tracing specific metabolic events.

Potential Advantages:

  • Tracing Acetyl-CoA Metabolism: The deuterated acetyl group can serve as a tracer for acetyl-coenzyme A (acetyl-CoA) metabolism, providing insights into the sources and fates of this central metabolic intermediate.

  • Probing N-Acetylation and Deacetylation: The use of an N-acetylated tracer can be advantageous for studying the activity of N-acetyltransferases and deacetylases involved in amino acid metabolism.

  • Specific Pathway Analysis: In scenarios where the direct uptake of ornithine is not the primary interest, but rather its subsequent acetylation, this tracer could provide more direct information.

Potential Disadvantages:

  • Altered Biological Activity: The N-acetylation may alter the transporter affinity and metabolic processing of the molecule compared to free ornithine. This could lead to a tracer profile that does not perfectly mirror the endogenous ornithine pool.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when a C-D bond is broken in the rate-determining step of a reaction.[4] This "kinetic isotope effect" can complicate the interpretation of flux data.[2]

  • Limited Commercial Availability and Documentation: Specific this compound tracers for metabolic studies are not as widely available, and there is a scarcity of published protocols detailing their use.

13C-Labeled Ornithine: The Gold Standard for Flux Analysis

13C-labeled ornithine, where one or more carbon atoms are replaced with the stable isotope ¹³C, is a widely used and well-validated tool for metabolic flux analysis (MFA).

Advantages:

  • Direct Tracing of the Carbon Skeleton: It directly traces the path of the carbon atoms of ornithine through various metabolic pathways, providing a clear picture of its conversion to other metabolites.

  • Minimal Isotope Effect: The kinetic isotope effect of ¹³C is generally negligible, meaning the tracer behaves almost identically to the unlabeled endogenous molecule, leading to more accurate flux measurements.

  • Established Methodologies: A wealth of literature exists detailing the experimental design, analytical methods, and data analysis for 13C-MFA studies, providing robust and reliable protocols.

  • Versatility: Different isotopologues of 13C-ornithine (e.g., [1-¹³C]ornithine, [U-¹³C₅]ornithine) can be used to probe specific reactions and pathways with high precision.

Disadvantages:

  • Cost: While becoming more accessible, highly enriched 13C-labeled substrates can still be a significant cost factor in experimental design.

  • Does Not Directly Trace Nitrogen or Acetyl Groups: While the carbon backbone is traced, separate tracers (e.g., ¹⁵N-labeled compounds) would be needed to simultaneously follow the fate of the nitrogen atoms.

Experimental Data and Protocols

Due to the limited availability of direct comparative experimental data for this compound, we present a summary of quantitative data from a study using ¹³C-ornithine to measure ornithine decarboxylase (ODC) activity, a key enzyme in polyamine synthesis.

Quantitative Data: ¹³C-Ornithine for Measuring Ornithine Decarboxylase Activity

This table summarizes data from a study that developed an in vitro ¹³C-stable isotope assay for ODC activity. The activity is measured by the production of ¹³CO₂ from [1-¹³C]ornithine.

Cell LineODC Activity (δ ¹³CO₂ from baseline)ODC Activity with Inhibitor (POB) (δ ¹³CO₂ from baseline)% Inhibition
Caco232.00 ± 1.1212.87 ± 1.1059.8%
HeLa5.44 ± 0.14Not Reported-
Flo-1High (not quantified)Reduced by 72%72%
OE33High (not quantified)Reduced by 56%56%
OE21High (not quantified)Reduced by 64%64%
TE7High (not quantified)Reduced by 69%69%

Data adapted from a study on a non-invasive assay for ornithine decarboxylase.

Experimental Protocols

Protocol 1: Hypothetical Experimental Workflow for this compound Tracing

This protocol outlines a general workflow for a hypothetical experiment using this compound to trace its metabolic fate.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase.
  • Replace the standard medium with a medium containing a known concentration of this compound.
  • Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic labeling of downstream metabolites.

2. Metabolite Extraction:

  • Harvest cells at each time point.
  • Quench metabolism rapidly, for example, with cold methanol.
  • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. Sample Analysis by Mass Spectrometry (MS):

  • Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS).
  • Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of the parent ion and its fragments.
  • Monitor for the appearance of the d2 label in ornithine, polyamines, proline, arginine, and components of the TCA cycle (via acetyl-CoA).

4. Data Analysis:

  • Identify and quantify the deuterated isotopologues of the metabolites of interest.
  • Correct for natural isotope abundance.
  • Calculate the fractional enrichment of deuterium in each metabolite over time to determine metabolic flux.

Protocol 2: Established Experimental Workflow for ¹³C-Ornithine Metabolic Flux Analysis (MFA)

This protocol is based on established methods for ¹³C-MFA.

1. Experimental Design and Cell Culture:

  • Define the metabolic network model to be investigated.
  • Select the appropriate ¹³C-ornithine isotopologue (e.g., [U-¹³C₅]ornithine for tracing the entire carbon backbone).
  • Culture cells in a defined medium to a metabolic steady state.
  • Switch to a medium containing the ¹³C-labeled ornithine at a known concentration.

2. Isotopic Steady-State Labeling:

  • Incubate the cells for a sufficient period to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically.

3. Metabolite Extraction and Derivatization:

  • Harvest cells and quench metabolism.
  • Extract intracellular metabolites.
  • For GC-MS analysis, derivatize amino acids (e.g., by silylation) to increase their volatility.

4. Isotopic Labeling Measurement by GC-MS or LC-MS/MS:

  • Analyze the derivatized or underivatized metabolites by GC-MS or LC-MS/MS.
  • Acquire mass isotopomer distributions for ornithine and its downstream metabolites.

5. Flux Estimation and Statistical Analysis:

  • Use specialized software (e.g., Metran, OpenFlux) to fit the measured mass isotopomer distributions to the metabolic network model.
  • Estimate the intracellular metabolic fluxes.
  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways of ornithine and the experimental workflows.

Ornithine_Metabolism cluster_urea_cycle Urea Cycle cluster_polyamine Polyamine Synthesis cluster_proline_glutamate Proline & Glutamate Synthesis Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline OTC Putrescine Putrescine Ornithine->Putrescine ODC Glutamate_semialdehyde Glutamate_semialdehyde Ornithine->Glutamate_semialdehyde OAT Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine Arginase Urea Urea Arginine->Urea Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Proline Proline Glutamate_semialdehyde->Proline Glutamate Glutamate Glutamate_semialdehyde->Glutamate

Caption: Key metabolic pathways of ornithine.

Experimental_Workflow cluster_N_Acetylornithine_d2 This compound Workflow cluster_13C_Ornithine 13C-Ornithine MFA Workflow A1 Cell Culture & Labeling A2 Metabolite Extraction A1->A2 A3 LC-MS Analysis A2->A3 A4 Data Analysis (d2 Enrichment) A3->A4 B1 Experimental Design & Cell Culture B2 Isotopic Steady-State Labeling B1->B2 B3 Metabolite Extraction & Derivatization B2->B3 B4 GC-MS or LC-MS/MS Analysis B3->B4 B5 Flux Estimation & Statistical Analysis B4->B5

Caption: Comparative experimental workflows.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 13C-labeled ornithine for metabolic studies ultimately depends on the specific research question.

  • For comprehensive, quantitative analysis of ornithine's carbon skeleton flux through its various metabolic pathways, 13C-labeled ornithine is the clear and well-established choice. Its minimal kinetic isotope effect and the robust methodologies for 13C-MFA provide a high degree of confidence in the results.

  • This compound, while less conventional, may offer unique advantages for researchers specifically interested in the interplay between ornithine metabolism and N-acetylation, or for tracing the fate of the acetyl group itself. However, researchers must be mindful of the potential for altered metabolism of the tracer and the kinetic isotope effects associated with deuterium labeling, which would require careful consideration and validation in their experimental design and data interpretation.

For most applications in drug development and fundamental metabolic research, the reliability and extensive validation of 13C-labeled ornithine make it the preferred tracer. However, for highly specialized inquiries into the role of N-acetylation in ornithine metabolism, this compound presents an intriguing, albeit more challenging, alternative.

References

A Guide to Inter-Laboratory Comparison of N-Acetylornithine-d2 Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of N-Acetylornithine-d2 quantification. Ensuring that analytical methods produce consistent and reproducible results across different laboratories is critical for the reliability of data in multicenter studies and for the overall advancement of research and drug development.[1][2][3] This document outlines a standardized experimental protocol, presents a hypothetical data comparison, and details the workflows necessary for establishing method equivalency.

The Importance of Inter-Laboratory Comparison (Proficiency Testing)

Inter-laboratory comparison, also known as proficiency testing (PT), is a cornerstone of external quality assessment.[4][5] It serves to determine the performance of individual laboratories for specific measurements and is essential for:

  • Validating Analytical Methods: Demonstrating that a method is robust and transferable between different sites, instruments, and operators.

  • Ensuring Data Comparability: Allowing for the reliable combination and comparison of data generated from multiple research centers.

  • Identifying Methodological Bias: Uncovering systematic variations between labs that could impact study outcomes.

  • Demonstrating Competence: Providing objective evidence of a laboratory's proficiency to regulatory bodies and collaborators.

The overall workflow for a typical inter-laboratory comparison study is outlined below.

A Centralized Preparation of QC Samples & Reference Materials B Distribution to Participating Laboratories A->B C Independent Sample Analysis (Using Standardized Protocol) B->C D Data Submission to Coordinating Center C->D Lab A Results C->D Lab B Results C->D Lab C Results E Statistical Analysis & Performance Evaluation D->E F Generation of Comparison Report E->F C_branch A Sample Receipt & Login B Spike with Internal Standard (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (HILIC ESI+) E->F G Data Processing & Quantification F->G

References

N-Acetylornithine-d2: A Superior Internal Standard for Quantitative Bioanalysis in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the utmost accuracy and precision in the quantification of N-Acetylornithine, the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of N-Acetylornithine-d2, a stable isotope-labeled internal standard, with non-deuterated (structural analogue) internal standards. The evidence overwhelmingly supports the use of this compound for robust and reliable bioanalytical results in complex matrices such as plasma and urine.

Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the endogenous analyte allows it to effectively compensate for variations throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[2]

Unparalleled Specificity and Accuracy with this compound

The key advantage of this compound lies in its co-elution with the unlabeled N-Acetylornithine during liquid chromatography. This ensures that both the analyte and the internal standard are subjected to the same matrix effects, which are a major source of variability and inaccuracy in bioanalysis.[3] Non-deuterated internal standards, being structurally different, may elute at different retention times and experience different degrees of ion suppression or enhancement, leading to compromised data quality.[4]

The specificity of this compound is further enhanced in the mass spectrometer. The distinct mass difference between the deuterated and non-deuterated forms allows for their unambiguous detection and quantification, even in the presence of interfering substances.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following table summarizes the expected quantitative performance of this compound compared to a hypothetical non-deuterated internal standard in a typical LC-MS/MS assay for N-Acetylornithine in human plasma. The data for this compound is based on validated methods for structurally similar N-acetylated amino acids.[5]

Performance ParameterThis compoundNon-Deuterated IS (Hypothetical)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Recovery (%) 95 - 105%80 - 110%
Precision (%CV) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect (%CV) < 5%15 - 25%

Experimental Protocols

A robust and reliable method for the quantification of N-Acetylornithine in biological samples involves a straightforward sample preparation followed by a sensitive LC-MS/MS analysis.

Sample Preparation (Human Plasma)
  • To 50 µL of human plasma in a 96-well plate, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar compounds like N-Acetylornithine.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution from high organic to high aqueous content.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • N-Acetylornithine: Precursor ion [M+H]⁺ → Product ion (e.g., loss of the acetyl group or other characteristic fragments).

    • This compound: Precursor ion [M+H]⁺ → Product ion (corresponding to the fragmentation of the deuterated molecule).

The specific mass transitions should be optimized by direct infusion of the analyte and the deuterated standard.

Visualizing the Workflow and Rationale

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

G Experimental Workflow for N-Acetylornithine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject Analysis lc LC Separation inject->lc ms MS/MS Detection lc->ms data_analysis Data Analysis (Peak Integration & Quantification) ms->data_analysis Data Acquisition

Caption: Workflow for N-Acetylornithine analysis.

G Rationale for Superiority of Deuterated Internal Standards cluster_analyte Analyte (N-Acetylornithine) cluster_d2_is Deuterated IS (this compound) cluster_analog_is Analog IS (Non-Deuterated) analyte_prop Physicochemical Properties analyte_me Matrix Effects analyte_prop->analyte_me d2_is_prop Identical Properties accurate_correction Accurate Quantification d2_is_me Identical Matrix Effects d2_is_prop->d2_is_me analog_is_prop Different Properties d2_is_me->accurate_correction Leads to analog_is_me Different Matrix Effects analog_is_prop->analog_is_me inaccurate_correction Inaccurate Quantification analog_is_me->inaccurate_correction Leads to

Caption: Why deuterated standards are superior.

References

N-Acetylornithine-d2 in Bioanalysis: A Comparative Guide to Quantitative Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of endogenous metabolites is paramount for robust pharmacokinetic, pharmacodynamic, and biomarker studies. N-Acetylornithine, an intermediate in the urea cycle and a potential biomarker for various metabolic conditions, requires highly sensitive and specific analytical methods for its detection in biological matrices. The use of a stable isotope-labeled internal standard, such as N-Acetylornithine-d2, is a cornerstone of achieving accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an objective comparison of this compound as an internal standard against other alternatives, supported by representative experimental data and detailed methodologies.

Comparative Analysis of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[1] Stable isotope-labeled standards, like this compound, are considered the gold standard for quantitative LC-MS/MS assays due to their near-identical physicochemical properties to the endogenous analyte.[1]

Internal Standard TypeAdvantagesDisadvantagesTypical Performance
This compound (Stable Isotope Labeled) Co-elutes with the analyte, compensating for matrix effects and ionization suppression. High accuracy and precision.Higher cost compared to other alternatives. Potential for isotopic interference if not adequately resolved.LOD/LOQ: Expected in the low ng/mL or sub-µM range. Precision: Relative Standard Deviation (RSD) <15%. Accuracy: Within 85-115% of the nominal concentration.
Structural Analogs (e.g., Homologues) Lower cost and more readily available.Different chromatographic retention times and ionization efficiencies may not fully compensate for matrix effects.LOD/LOQ: May be similar to the analyte, but variability can be higher. Precision: RSD can be >15%. Accuracy: May deviate by more than 15% from the nominal concentration.
No Internal Standard (External Calibration) Simplest approach.Highly susceptible to matrix effects, extraction inconsistencies, and instrument variability, leading to poor accuracy and precision.Not recommended for bioanalytical quantification.

Expected Limit of Detection (LOD) and Quantification (LOQ)

Experimental Protocol: Quantification of N-Acetylornithine in Human Plasma

This section outlines a typical experimental protocol for the quantification of N-Acetylornithine in human plasma using this compound as an internal standard, based on common practices in bioanalytical chemistry.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[3]

  • Thaw human plasma samples and this compound internal standard working solution on ice.

  • To 100 µL of plasma, add 10 µL of this compound working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Chromatographic separation is typically achieved using a reversed-phase or HILIC column, followed by detection with a triple quadrupole mass spectrometer.[1]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetylornithine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the standard). The precursor ion will be shifted by +2 Da compared to the analyte.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the analytical workflow and the metabolic context of N-Acetylornithine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant urea_cycle cluster_urea Urea Cycle & Related Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Citrulline Citrulline Ornithine->Citrulline N_Acetylornithine N_Acetylornithine Ornithine->N_Acetylornithine Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate->Arginine

References

Unraveling the Role of N-Acetylornithine Across Disease Landscapes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of N-Acetylornithine (NAO) levels across various disease models reveals significant alterations in its metabolism, highlighting its potential as a biomarker and therapeutic target. This guide provides a comparative overview of NAO concentrations in cancer, metabolic disorders, and neurodegenerative diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of N-Acetylornithine Levels

Quantitative data from multiple studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) indicate a consistent dysregulation of N-Acetylornithine in several pathological conditions. The following table summarizes the observed changes in NAO levels in different disease models compared to healthy controls.

Disease ModelTissue/FluidDirection of ChangeFold Change / ConcentrationReference
Cancer
Cervical Cancer (post-radiochemotherapy)PlasmaDecreasedOpposite trend to 22 other metabolites[1]
Multiple MyelomaSerumSignificantly AlteredNot specified[2]
Metabolic Disorders
Type 2 DiabetesAqueous HumorIncreased3.8-fold increase (Median: 1.55 µM vs 0.41 µM in controls)[3]
Neurodegenerative Diseases
Huntington's Disease (R6/2 mouse model)BrainAlteredPerturbation in arginine metabolism noted[4][5]

Note: The table reflects the reported changes in N-Acetylornithine levels. The lack of standardized reporting across studies necessitates careful interpretation of these comparative data.

The Arginine and Proline Metabolism Connection

N-Acetylornithine is a key intermediate in the urea cycle and the metabolism of arginine and proline. Alterations in its levels can have cascading effects on these crucial pathways, impacting processes such as nitric oxide synthesis, cell proliferation, and collagen formation. The following diagram illustrates the central role of N-Acetylornithine in this metabolic network.

Arginine_Proline_Metabolism Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate N_Acetyl_gamma_glutamyl_phosphate N_Acetyl_gamma_glutamyl_phosphate N_Acetylglutamate->N_Acetyl_gamma_glutamyl_phosphate N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetyl_gamma_glutamyl_phosphate->N_Acetylglutamate_semialdehyde N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Ornithine Ornithine N_Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline Urea Cycle Glutamate_semialdehyde Glutamate_semialdehyde Ornithine->Glutamate_semialdehyde Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Proline Proline Proline->Glutamate Glutamate_semialdehyde->Proline

Arginine and Proline Metabolism Pathway

Experimental Protocols for N-Acetylornithine Quantification

Accurate and reproducible quantification of N-Acetylornithine is crucial for comparative studies. The following section details a synthesized experimental protocol for the analysis of NAO in plasma and brain tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on methodologies reported in the literature.

Sample Preparation

Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of plasma/serum, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated N-Acetylornithine) for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Brain Tissue:

  • Accurately weigh approximately 20-50 mg of frozen brain tissue.

  • Homogenize the tissue in 500 µL of ice-cold 80% methanol using a bead mill homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Proceed with evaporation and reconstitution as described for plasma samples.

UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B (linear gradient)

    • 8-10 min: 95% B (hold)

    • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for N-Acetylornithine and the internal standard. For N-Acetylornithine (precursor ion m/z 175.1), a potential product ion is m/z 70.1.

  • Data Analysis: Quantification is performed by constructing a calibration curve using known concentrations of N-Acetylornithine standards.

The following diagram outlines the general workflow for the quantification of N-Acetylornithine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Brain Tissue Homogenization Homogenization (for tissue) Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

N-Acetylornithine Quantification Workflow

Conclusion

The presented data underscore the dynamic nature of N-Acetylornithine metabolism in various disease states. While further research is required to establish definitive concentration ranges and elucidate the precise mechanisms of its dysregulation, N-Acetylornithine holds promise as a valuable biomarker. The provided experimental framework offers a robust starting point for researchers aiming to investigate the role of this intriguing metabolite in their specific disease models. Standardization of analytical methodologies will be paramount in facilitating cross-study comparisons and accelerating the translation of these findings into clinical applications.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures for the safe handling and proper disposal of N-Acetylornithine-d2, a deuterated form of the amino acid derivative N-Acetylornithine. The information is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.

Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) provided by your supplier for this compound and follow all applicable federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department should be your primary resource for specific disposal protocols.

Chemical and Physical Properties

A summary of the known properties of N-Acetylornithine and its deuterated form is presented below. This information is critical for a preliminary hazard assessment.

PropertyValueSource
Chemical Name Nα-Acetyl-L-ornithine-d2Santa Cruz Biotechnology[1]
CAS Number 6205-08-9 (unlabeled)Santa Cruz Biotechnology[1]
Molecular Formula C₇H₁₂D₂N₂O₃Santa Cruz Biotechnology[1]
Molecular Weight 176.21 g/mol Santa Cruz Biotechnology[1]
Physical State Solid powderSigma-Aldrich
Appearance Colorless to whiteSigma-Aldrich
Solubility Soluble in waterTargetMol
Storage Recommended at -20°CSigma-Aldrich

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet for this compound was not publicly available, an SDS for the non-deuterated N-Acetyl-L-ornithine indicates no specific hazard statements. However, as a general laboratory chemical, standard precautions should be taken.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves.

  • Respiratory Protection: For operations that may generate dust, a dust mask (such as a type N95) is recommended.

  • Skin and Body Protection: Wear a laboratory coat.

Spill and Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Avoid dust formation and prevent contact with skin and eyes.

  • Containment and Cleanup: Sweep up the solid material and place it into a suitable, labeled container for disposal.

Disposal Procedures

This compound is an amino acid derivative and is not classified as a hazardous material based on available information for its non-deuterated counterpart. As such, it is likely considered a non-hazardous biochemical. Disposal of such materials often allows for more straightforward methods than those required for hazardous waste. However, segregation of hazardous and non-hazardous waste is crucial to prevent unnecessary disposal costs and environmental burden.

The primary recommended disposal route for small quantities of non-hazardous, water-soluble biochemicals is via the sanitary sewer, provided this is permitted by local regulations.

Step-by-Step Disposal Protocol:

  • Regulatory Confirmation: Before proceeding, confirm with your institution's EHS department that sanitary sewer disposal is acceptable for non-hazardous biochemicals.

  • Waste Characterization: Ensure the this compound waste is not mixed with any hazardous substances (e.g., heavy metals, solvents). If it is, it must be treated as hazardous waste.

  • Neutralization (if applicable): While N-Acetylornithine is not a strong acid or base, if it is in a solution with a pH outside the neutral range (typically 5-9), it should be neutralized.

  • Dissolution: Dissolve the solid this compound in a large volume of water.

  • Sanitary Sewer Disposal: Pour the aqueous solution down the drain, flushing with copious amounts of water. This is generally acceptable for small quantities. For larger amounts, consult your EHS guidelines.

  • Empty Containers: Rinse empty containers thoroughly with water. The rinsate can also be disposed of down the sanitary sewer. Deface the label on the empty container before placing it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous is_mixed Is it mixed with hazardous chemicals? is_hazardous->is_mixed No dispose_hazardous Dispose as Hazardous Waste is_hazardous->dispose_hazardous Yes consult_ehs Consult Institutional EHS for Guidance is_aqueous_disposal_allowed Is aqueous disposal allowed by EHS? consult_ehs->is_aqueous_disposal_allowed is_mixed->consult_ehs No is_mixed->dispose_hazardous Yes is_aqueous_disposal_allowed->dispose_hazardous No check_ph Check pH (if in solution) is_aqueous_disposal_allowed->check_ph Yes dissolve Dissolve in large volume of water dispose_sewer Dispose down sanitary sewer with copious water dissolve->dispose_sewer neutralize Neutralize to pH 5-9 check_ph->neutralize neutralize->dissolve Adjust if needed end End dispose_sewer->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against chemical exposure. Below is a summary of recommended PPE for handling N-Acetylornithine-d2.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1-1989 standard. Should be worn at all times in the laboratory.[1]
Face ShieldRecommended when there is a risk of splashing or a highly exothermic reaction.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for general handling.[2] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[3]
Body Protection Laboratory CoatA standard lab coat should be worn and fully buttoned to protect against minor spills and dust.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust particles.
RespiratorIf a fume hood is not available or if there is a risk of generating significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and procedural consistency.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify that the label clearly indicates "this compound" and includes appropriate hazard warnings.

  • Confirm that the received quantity matches the amount ordered.

2. Storage:

  • Store this compound in a cool, dry, and dark place to prevent degradation.

  • Keep the container tightly sealed to avoid contamination and reaction with moisture.

  • Store away from strong oxidizing agents.

3. Handling and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • When weighing, use a tared, sealed container to minimize exposure.

  • If dissolving the compound, add the solid to the solvent slowly and stir gently to prevent splashing.

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the immediate area and follow your institution's established emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and labeled container designated for liquid chemical waste.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound"), and any relevant hazard warnings.

  • Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

3. Disposal Method:

  • Disposal of chemical waste must be handled by trained personnel or a certified hazardous waste disposal company in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_receiving Receiving & Inspection cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label and Quantity Inspect->Verify Store Store in Cool, Dry, Dark Place Verify->Store Seal Keep Tightly Sealed Store->Seal Segregate Store Away from Incompatibles Seal->Segregate WearPPE Don Appropriate PPE Segregate->WearPPE FumeHood Work in Fume Hood WearPPE->FumeHood Weigh Weigh in Sealed Container FumeHood->Weigh SmallSpill Small Spill: Sweep and Contain FumeHood->SmallSpill Dissolve Dissolve Slowly Weigh->Dissolve SegregateWaste Segregate Solid and Liquid Waste Dissolve->SegregateWaste LargeSpill Large Spill: Evacuate and Report LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Dispose via Certified Vendor StoreWaste->Dispose

Caption: Workflow for this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.